2-Bromo-5-methylanisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-methoxy-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERVAQHUJAFULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446815 | |
| Record name | 2-Bromo-5-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95740-49-1 | |
| Record name | 2-Bromo-5-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 95740-49-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Bromo-5-methylanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-bromo-5-methylanisole, a key intermediate in the development of various pharmaceutical and organic compounds. This document details established synthetic protocols, thorough characterization methodologies, and presents all quantitative data in a clear, accessible format.
Introduction
This compound, also known as 1-bromo-2-methoxy-4-methylbenzene, is an aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a brominated phenyl ring with methoxy and methyl substituents, provides a versatile scaffold for the construction of more complex molecules. The strategic placement of the bromine atom allows for further functionalization through various cross-coupling reactions, making it a valuable building block for drug discovery and development.
Synthesis of this compound
The primary route for the synthesis of this compound is the electrophilic aromatic substitution of 4-methylanisole. The methoxy group is a strong activating group and, along with the methyl group, directs the incoming electrophile (bromine) to the ortho position. Several methods have been established for this transformation, offering researchers flexibility based on available reagents, desired scale, and safety considerations.
Experimental Protocols
Three common methods for the synthesis of this compound are detailed below:
Method 1: Bromination with Bromine and Iron Catalyst
This classical method utilizes elemental bromine with a Lewis acid catalyst, such as iron(III) bromide, which is often generated in situ from iron filings.
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Materials: 4-methylanisole, iron filings, bromine, dichloromethane (DCM), sodium thiosulfate solution, sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
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Procedure:
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To a solution of 4-methylanisole in dichloromethane, add a catalytic amount of iron filings.
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Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise to the stirred reaction mixture. Maintain the temperature below 5°C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
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Quench the reaction by slowly adding a saturated solution of sodium thiosulfate to consume any unreacted bromine.
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Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by vacuum distillation or column chromatography.
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Method 2: Bromination with N-Bromosuccinimide (NBS) in Acetonitrile
This method offers a milder and more selective alternative to using elemental bromine.
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Materials: 4-methylanisole, N-bromosuccinimide (NBS), acetonitrile.
-
Procedure:
-
Dissolve 4-methylanisole in acetonitrile.
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Add N-bromosuccinimide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 3 hours.[1]
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, remove the acetonitrile under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove succinimide.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the product.
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Method 3: Bromination with Ammonium Bromide and Hydrogen Peroxide
This environmentally friendly method generates bromine in situ, avoiding the handling of elemental bromine.
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Materials: 4-methylanisole, ammonium bromide, 30% hydrogen peroxide, acetic acid, dichloromethane, saturated sodium bicarbonate solution, anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottomed flask, dissolve 4-methylanisole (2 mmol) and ammonium bromide (2.2 mmol) in acetic acid (4 mL).
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Add 30% hydrogen peroxide (2.2 mmol) dropwise to the stirring mixture at room temperature.
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Continue stirring and monitor the reaction by TLC.
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Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution.
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Extract the product with dichloromethane.
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Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
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Synthesis Workflow
Caption: Synthesis workflow for this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₉BrO |
| Molecular Weight | 201.06 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 104-105 °C at 11 mmHg |
| Density | 1.398 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.565 |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
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¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.29 | d, J=1.9 Hz | 1H | H-6 (Aromatic) |
| 6.99 | dd, J=8.2, 1.9 Hz | 1H | H-4 (Aromatic) |
| 6.75 | d, J=8.2 Hz | 1H | H-3 (Aromatic) |
| 3.85 | s | 3H | -OCH₃ (Methoxy) |
| 2.29 | s | 3H | -CH₃ (Methyl) |
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¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 156.4 | C-2 (C-O) |
| 133.8 | C-4 (C-CH₃) |
| 131.8 | C-6 (C-H) |
| 128.5 | C-5 (C-Br) |
| 115.1 | C-3 (C-H) |
| 111.9 | C-1 (C-H) |
| 56.1 | -OCH₃ (Methoxy) |
| 20.2 | -CH₃ (Methyl) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |
| 1600, 1480 | Strong | C=C stretch (aromatic ring) |
| 1240 | Strong | C-O stretch (aryl ether) |
| 1040 | Strong | C-O stretch (aryl ether) |
| 800-600 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak (M⁺): m/z = 200/202 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
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Major Fragmentation Peaks (m/z):
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185/187: Loss of a methyl group (-CH₃).
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157/159: Loss of a methoxy radical (-OCH₃).
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121: Loss of a bromine radical (-Br).
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91: Tropylium ion, characteristic of toluene-like structures.
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Characterization Workflow
Caption: Logical workflow for the characterization of this compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined synthetic protocols offer versatility for its preparation, while the comprehensive characterization data serves as a crucial reference for researchers in confirming the identity and purity of this important synthetic intermediate. The information presented herein is intended to support the ongoing efforts in drug discovery and development by providing a solid foundation for the use of this compound in the synthesis of novel bioactive molecules.
References
Spectroscopic Profile of 1-bromo-2-methoxy-4-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for the compound 1-bromo-2-methoxy-4-methylbenzene (also known as 2-bromo-5-methoxytoluene), with the CAS Number 95740-49-1. This document is intended to be a valuable resource for researchers and scientists engaged in synthetic chemistry, drug discovery, and materials science, offering key data for the identification and characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 1-bromo-2-methoxy-4-methylbenzene. It is important to note that while experimental Infrared (IR) and Mass Spectrometry (MS) data are available, experimental ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopic data were not found in a comprehensive search of publicly available databases. The experimental protocols provided below outline the standard procedures for acquiring such data.
Infrared (IR) Spectroscopy
Table 1: Key Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-3000 | Medium | C-H stretch (aromatic and methyl) |
| 1595 | Strong | C=C stretch (aromatic ring) |
| 1480 | Strong | C=C stretch (aromatic ring) |
| 1230 | Strong | C-O stretch (asymmetric, aryl ether) |
| 1040 | Strong | C-O stretch (symmetric, aryl ether) |
| 800-880 | Strong | C-H bend (out-of-plane, substituted benzene) |
| 600-700 | Medium | C-Br stretch |
Data sourced from the NIST Chemistry WebBook.
Mass Spectrometry (MS)
Table 2: Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 200 | 100 | [M]⁺ (⁷⁹Br) |
| 202 | 97 | [M]⁺ (⁸¹Br) |
| 185 | 80 | [M-CH₃]⁺ |
| 157 | 40 | [M-CH₃-CO]⁺ |
| 107 | 30 | [M-Br-CO]⁺ |
| 77 | 25 | [C₆H₅]⁺ |
Data sourced from the NIST Chemistry WebBook, based on Electron Ionization (EI) Mass Spectrometry.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques. These protocols are generalized for a compound of this nature and can be adapted for specific instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation :
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Weigh approximately 10-20 mg of 1-bromo-2-methoxy-4-methylbenzene for ¹H NMR, and 50-100 mg for ¹³C NMR.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.
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Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring the final volume is sufficient to cover the detector region of the spectrometer's probe.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer's probe.
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Lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
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Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
-
Data Acquisition :
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¹H NMR : Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.
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¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically 128-1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
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Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
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Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure.
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Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
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Place a small amount of solid 1-bromo-2-methoxy-4-methylbenzene directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (Thin Film) :
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or acetone).
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Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
-
-
Data Acquisition :
-
Place the prepared sample (ATR unit or salt plate) in the sample compartment of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample holder (or clean salt plate) to subtract atmospheric and solvent absorptions.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Analysis :
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Process the spectrum to identify the characteristic absorption bands.
-
Correlate the observed bands with known vibrational frequencies of functional groups to confirm the molecular structure.
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Mass Spectrometry (MS)
-
Sample Introduction :
-
For a volatile and thermally stable compound like 1-bromo-2-methoxy-4-methylbenzene, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The sample is vaporized and separated on the GC column before entering the mass spectrometer.
-
-
Ionization :
-
Electron Ionization (EI) is a common method for this type of molecule. In the ion source, the vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis :
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
-
Detection and Data Analysis :
-
A detector records the abundance of each ion at a specific m/z.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak ([M]⁺) to determine the molecular weight. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks separated by 2 m/z units.
-
Analyze the fragmentation pattern to gain further structural information.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation :
-
Prepare a dilute solution of 1-bromo-2-methoxy-4-methylbenzene in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Prepare a blank solution using the same solvent.
-
-
Data Acquisition :
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the blank solvent and another with the sample solution.
-
Place the cuvettes in the respective reference and sample holders.
-
Record the absorption spectrum over a specific wavelength range, typically 200-400 nm for aromatic compounds.
-
-
Data Analysis :
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
The position and intensity of the absorption bands provide information about the electronic transitions within the molecule.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 1-bromo-2-methoxy-4-methylbenzene.
Caption: Workflow for the spectroscopic analysis of 1-bromo-2-methoxy-4-methylbenzene.
An In-depth Technical Guide on the ¹H and ¹³C NMR of 2-Bromo-5-methylanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Bromo-5-methylanisole. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are engaged in the synthesis, characterization, and analysis of substituted aromatic compounds. The guide includes detailed tables of predicted NMR spectral data, a thorough experimental protocol for acquiring high-quality spectra, and a logical workflow for NMR-based structural elucidation.
¹H and ¹³C NMR Spectral Data
The structural assignment of the NMR signals for this compound is crucial for its unambiguous identification and characterization. Due to the limited availability of experimentally acquired and assigned public data, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on established principles of NMR spectroscopy and the known effects of substituents on the chemical shifts of aromatic systems.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.39 | d | ~2.0 | H-6 |
| 6.95 | dd | ~8.5, 2.0 | H-4 |
| 6.78 | d | ~8.5 | H-3 |
| 3.85 | s | - | -OCH₃ |
| 2.29 | s | - | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 156.5 | C-1 |
| 139.2 | C-5 |
| 133.8 | C-3 |
| 121.8 | C-6 |
| 115.4 | C-4 |
| 112.9 | C-2 |
| 56.0 | -OCH₃ |
| 20.5 | -CH₃ |
Experimental Protocol for NMR Analysis
This section outlines a standard operating procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds.
-
Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the deuterated solvent does not already contain TMS, a small amount can be added.
-
NMR Tube: Transfer the final solution into a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition Parameters:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
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Spectral Width: Approximately 12-16 ppm.
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Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
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Number of Scans: 8-16 scans are typically sufficient for a moderately concentrated sample.
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-
¹³C NMR Acquisition Parameters:
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Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 0-220 ppm.
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Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 128-1024) is generally required due to the lower natural abundance of the ¹³C isotope.
-
3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Phase the resulting spectrum and perform baseline correction.
-
Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and accurately pick the peaks in both ¹H and ¹³C spectra.
Logical Workflow for NMR-Based Structural Elucidation
The following diagram illustrates a logical workflow for the structural elucidation of an unknown compound, with a focus on the steps applicable to the analysis of this compound.
Caption: Logical workflow for NMR-based structural elucidation.
An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-methylanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2-Bromo-5-methylanisole (CAS No. 95740-49-1), an aromatic ether that serves as a key intermediate in various synthetic applications, including pharmaceutical development. This document outlines its key physical constants, provides detailed experimental protocols for their determination, and presents logical workflows for property characterization.
Core Physical Properties
This compound, also known as 1-Bromo-2-methoxy-4-methylbenzene, possesses a unique set of physical characteristics that are crucial for its handling, reaction optimization, and purification. A summary of these properties is presented below.
Data Presentation
The quantitative physical properties of this compound are summarized in the following table for easy reference and comparison.
| Property | Value | Units | Notes |
| Molecular Formula | C₈H₉BrO | - | - |
| Molecular Weight | 201.06 | g/mol | [1][2][3][4] |
| Melting Point | 104 - 105 | °C | There is a notable discrepancy in the literature regarding this value. Another source indicates a boiling point of 107-109°C at 11 Torr, which may suggest a lower melting point.[1][5][6] Further experimental verification is recommended. |
| Boiling Point | 232.0 ± 20.0 107-109 | °C °C | at 760 mmHg at 11 Torr[5][6][7] |
| Density | 1.4 ± 0.1 | g/cm³ | at 20°C[5][6][7] |
| Refractive Index | 1.535 | - | at 20°C[1][5][6] |
| Solubility in Water | 0.44 | g/L | at 25°C[6] |
| LogP (Octanol-Water Partition Coefficient) | 3.16 | - | [5] |
Mandatory Visualizations
To elucidate the relationships between the physical properties and the general workflow for their determination, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the determination of the key physical properties of this compound are provided below. These protocols are generalized and may require optimization based on the specific equipment available.
Determination of Melting Point
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end to a height of 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.
-
Approximate Melting Point Determination: The sample is heated rapidly to obtain an approximate melting point range. The apparatus is then allowed to cool.
-
Accurate Melting Point Determination: With a new sample, the temperature is raised quickly to about 15-20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.
-
Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.
Determination of Boiling Point (Micro Method)
Objective: To determine the temperature at which the vapor pressure of this compound equals the atmospheric pressure.
Apparatus:
-
Thiele tube or a small test tube in a heating bath (e.g., oil bath)
-
Thermometer (calibrated)
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or hot plate)
Procedure:
-
Sample Preparation: Approximately 0.5 mL of this compound is placed in the small test tube.
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.
-
Apparatus Assembly: The test tube is attached to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in a Thiele tube or heating bath.
-
Heating: The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Observation and Recording: The heating is discontinued when a steady stream of bubbles is observed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
Determination of Density
Objective: To determine the mass per unit volume of this compound.
Apparatus:
-
Pycnometer (specific gravity bottle) or a graduated cylinder
-
Analytical balance (accurate to ±0.001 g)
-
Water bath (for temperature control)
-
Thermometer
Procedure:
-
Mass of Empty Container: The mass of a clean, dry pycnometer or graduated cylinder is accurately determined using an analytical balance.
-
Filling the Container: The container is filled with this compound up to a known volume. Care should be taken to avoid air bubbles.
-
Temperature Equilibration: The filled container is placed in a water bath to bring the liquid to a constant, known temperature (e.g., 20°C).
-
Mass of Filled Container: The mass of the container with the liquid is accurately measured.
-
Calculation: The density (ρ) is calculated using the formula: ρ = (mass of liquid) / (volume of liquid) where the mass of the liquid is the difference between the mass of the filled and empty container.
Determination of Refractive Index
Objective: To measure the extent to which light is bent when passing through this compound.
Apparatus:
-
Abbe refractometer
-
Constant temperature water circulator
-
Dropper or pipette
-
Soft tissue paper
-
Standard calibration liquid (e.g., distilled water)
Procedure:
-
Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index at a specific temperature.
-
Temperature Control: The prisms of the refractometer are brought to a constant temperature (e.g., 20°C) using the water circulator.
-
Sample Application: A few drops of this compound are placed on the surface of the lower prism using a clean dropper.
-
Measurement: The prisms are closed, and the light source is positioned. The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
Reading: The refractive index is read directly from the instrument's scale. The reading should be taken to the fourth decimal place.
-
Cleaning: The prisms are carefully cleaned with a soft tissue and a suitable solvent (e.g., ethanol or acetone) after the measurement.
References
- 1. This compound|lookchem [lookchem.com]
- 2. labsolu.ca [labsolu.ca]
- 3. 95740-49-1 | this compound - Moldb [moldb.com]
- 4. This compound | C8H9BrO | CID 10878192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:95740-49-1 | Chemsrc [chemsrc.com]
- 6. 95740-49-1(1-bromo-2-methoxy-4-methylbenzene) | Kuujia.com [kuujia.com]
- 7. 4-Bromo-3-nitro-5-methoxytoluene | CAS: 95740-49-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
An In-depth Technical Guide to 2-Bromo-5-methylanisole
This technical guide provides a comprehensive overview of 2-Bromo-5-methylanisole, a key chemical intermediate in various synthetic applications. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering detailed information on its nomenclature, physicochemical properties, and synthetic methodologies.
Nomenclature
IUPAC Name: 1-bromo-2-methoxy-4-methylbenzene[1]
Synonyms:
Physicochemical and Pharmacokinetic Data
A summary of the key quantitative data for this compound is presented below, offering a snapshot of its physical and chemical characteristics.
| Property | Value | Reference |
| Molecular Formula | C₈H₉BrO | [1][2] |
| Molecular Weight | 201.06 g/mol | [1] |
| CAS Number | 95740-49-1 | [1][2] |
| Melting Point | 104-105 °C | [2] |
| Boiling Point | 231.994 °C at 760 mmHg | [2] |
| Density | 1.378 g/cm³ | [2] |
| Flash Point | 104.227 °C | [2] |
| Refractive Index | 1.535 | [2] |
| LogP | 2.76610 | [2] |
| Vapor Pressure | 0.0919 mmHg at 25°C | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 1 | [2] |
Experimental Protocols
Representative Synthesis of a Bromo-methylanisole Derivative
This protocol outlines the bromination of 2-methylanisole, a closely related precursor, and can be considered a foundational method for synthesizing brominated methylanisole isomers.
Materials:
-
2-methylanisole
-
Glacial acetic acid
-
Bromine
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-methylanisole (10.0 g, 81.9 mmol) in glacial acetic acid (50 mL) within a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of bromine (13.1 g, 81.9 mmol) in glacial acetic acid (20 mL) dropwise over 30 minutes, maintaining the reaction temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 2 hours.
-
Pour the reaction mixture into 200 mL of ice-water.
-
If a precipitate forms, collect it via filtration. Otherwise, extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain the desired bromo-methylanisole product.
Logical and Synthetic Relationships
The following diagrams illustrate key logical and synthetic workflows related to this compound.
Caption: A generalized workflow for the synthesis of bromo-methylanisole derivatives.
Caption: Potential synthetic transformations starting from this compound.
References
Reactivity of 2-Bromo-5-methylanisole with Organometallics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of 2-bromo-5-methylanisole with a variety of organometallic reagents. The versatility of this substituted anisole derivative makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details common transformations including Grignard reagent formation, lithiation, and various palladium-catalyzed cross-coupling reactions, offering insights into reaction mechanisms, experimental protocols, and quantitative data.
Introduction to the Reactivity of this compound
This compound is an aromatic compound featuring a bromine atom and a methoxy group on a toluene scaffold. The bromine atom serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through reactions with organometallic reagents. The electronic nature of the methoxy and methyl groups can influence the reactivity of the C-Br bond and the regioselectivity of certain reactions. This guide will explore the utility of this compound in several key classes of organometallic reactions.
Grignard Reagent Formation and Subsequent Reactions
The reaction of this compound with magnesium metal in an ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, leads to the formation of the corresponding Grignard reagent, (2-methoxy-4-methylphenyl)magnesium bromide. This organomagnesium compound is a potent nucleophile and can react with a wide range of electrophiles to form new carbon-carbon bonds.
Experimental Protocol: Formation of (2-methoxy-4-methylphenyl)magnesium bromide
-
Materials: this compound, magnesium turnings, anhydrous tetrahydrofuran (THF), iodine crystal (optional, as an activator).
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Procedure:
-
To the flask, add magnesium turnings (1.2 equivalents).
-
Assemble the glassware and flush the system with an inert gas.
-
A small crystal of iodine can be added to activate the magnesium surface.
-
A solution of this compound (1.0 equivalent) in anhydrous THF is prepared and added to the dropping funnel.
-
A small portion of the aryl bromide solution is added to the magnesium turnings. The reaction is initiated, which is often indicated by a gentle reflux and the disappearance of the iodine color.
-
The remaining solution of this compound is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to ensure complete conversion.
-
The resulting Grignard reagent can be used in situ for subsequent reactions with various electrophiles.
Table 1: Representative Reactions of (2-methoxy-4-methylphenyl)magnesium bromide with Electrophiles
| Electrophile | Product | Typical Yield (%) |
| Formaldehyde | (2-Methoxy-4-methylphenyl)methanol | Data not available |
| Acetone | 2-(2-Methoxy-4-methylphenyl)propan-2-ol | Data not available |
| Benzaldehyde | (2-Methoxy-4-methylphenyl)(phenyl)methanol | Data not available |
| Carbon Dioxide | 2-Methoxy-4-methylbenzoic acid | Data not available |
Experimental Workflow for Grignard Reagent Formation and Reaction
Caption: Workflow for the formation of a Grignard reagent and its subsequent reaction.
Directed Ortho-Lithiation
Directed ortho-lithiation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[1][2] The methoxy group in this compound can act as a directing group, facilitating the deprotonation of the adjacent ortho position by a strong organolithium base, such as n-butyllithium or sec-butyllithium, typically at low temperatures in an ethereal solvent.[2][3] This generates a highly reactive aryllithium species that can be trapped with various electrophiles. It is important to note that at low temperatures, halogen-metal exchange at the bromine position can compete with or even dominate over ortho-lithiation. The choice of organolithium reagent and reaction conditions is crucial in determining the outcome.
Experimental Protocol: Directed Ortho-Lithiation of this compound
-
Materials: this compound, n-butyllithium (or another strong organolithium base), anhydrous tetrahydrofuran (THF) or diethyl ether, electrophile.
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a nitrogen or argon inlet.
-
Procedure:
-
A solution of this compound (1.0 equivalent) in anhydrous THF is placed in the flask and cooled to a low temperature (typically -78 °C).
-
The organolithium reagent (1.1 equivalents) is added dropwise, maintaining the low temperature.
-
The reaction mixture is stirred for a period to allow for the formation of the aryllithium species.
-
A solution of the desired electrophile (1.2 equivalents) in THF is then added dropwise at -78 °C.
-
After the addition, the reaction is allowed to slowly warm to room temperature.
-
The reaction is quenched with a suitable proton source (e.g., saturated aqueous ammonium chloride) and the product is extracted.
-
Table 2: Potential Products from Directed Ortho-Lithiation of this compound followed by Electrophilic Quench
| Electrophile | Product |
| Dimethylformamide (DMF) | 2-Bromo-6-methoxy-4-methylbenzaldehyde |
| Iodine (I₂) | 2-Bromo-1-iodo-6-methoxy-4-methylbenzene |
| Trimethylsilyl chloride (TMSCl) | (2-Bromo-6-methoxy-4-methylphenyl)trimethylsilane |
Note: The regioselectivity between ortho-lithiation and bromine-lithium exchange is highly dependent on the specific reaction conditions.
Logical Relationship in Directed Ortho-Lithiation
Caption: Logical flow of a directed ortho-lithiation reaction.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the construction of C-C and C-heteroatom bonds. This compound is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[4][5] This reaction is widely used for the formation of biaryl structures.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), solvent (e.g., toluene, dioxane, DMF, with or without water).
-
Procedure:
-
To a reaction vessel, add this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
-
The vessel is evacuated and backfilled with an inert gas.
-
The solvent is added, and the mixture is heated, typically between 80-120 °C, until the starting material is consumed (monitored by TLC or GC/LC-MS).
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water or an aqueous solution to remove the inorganic salts.
-
The product is purified by column chromatography.
-
Table 3: Representative Suzuki-Miyaura Coupling Reactions of this compound
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 2-Methoxy-4-methyl-1,1'-biphenyl | >90 (estimated) |
| 4-Methoxyphenylboronic acid | 4'-Methoxy-2-methoxy-4-methyl-1,1'-biphenyl | High (specific data unavailable) |
| 3-Thienylboronic acid | 2-(2-Methoxy-4-methylphenyl)thiophene | High (specific data unavailable) |
Note: While specific yields for this compound are not extensively reported, similar aryl bromides generally give high yields in Suzuki-Miyaura couplings.[4]
Catalytic Cycle of Suzuki-Miyaura Coupling
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Effects of Substituents in Bromoanisoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the electronic effects of substituents on the bromoanisole scaffold. Understanding these effects is paramount for predicting chemical reactivity, elucidating reaction mechanisms, and designing novel therapeutic agents. This document delves into the theoretical underpinnings of substituent effects, presents quantitative data for analysis, details relevant experimental protocols, and provides visual aids to clarify key concepts.
Core Concepts: The Interplay of Inductive and Resonance Effects
The chemical behavior of a substituted bromoanisole is primarily governed by the interplay of two fundamental electronic phenomena: the inductive effect and the resonance (or mesomeric) effect .[1] These effects dictate the electron density distribution within the aromatic ring, thereby influencing the molecule's reactivity towards electrophiles and nucleophiles.
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between atoms.[1] Electron-withdrawing groups (EWGs) pull electron density towards themselves (-I effect), while electron-donating groups (EDGs) push electron density away (+I effect).[1]
-
Resonance Effect (R or M): This effect is transmitted through the pi (π) system and involves the delocalization of electrons across the aromatic ring.[1] Substituents with lone pairs of electrons (e.g., -OCH₃, -NH₂) can donate electron density to the ring (+R effect), whereas groups with pi bonds to electronegative atoms (e.g., -NO₂, -C=O) withdraw electron density (-R effect).[1]
In bromoanisole, the methoxy group (-OCH₃) is a classic example of a substituent with competing effects: it is electron-withdrawing by induction (-I) due to the electronegativity of the oxygen atom, but strongly electron-donating by resonance (+R) due to the lone pairs on the oxygen.[1] The bromine atom is also complex, exhibiting an electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+R).[1][2] The overall electronic influence of these and other substituents determines the regioselectivity and rate of chemical reactions.[3][4][5][6]
Figure 1. Interplay of Inductive and Resonance Effects.
Quantitative Analysis: Hammett and Taft Equations
The electronic effects of substituents can be quantified using linear free-energy relationships, most notably the Hammett and Taft equations.[7][8][9]
The Hammett Equation
The Hammett equation is a cornerstone of physical organic chemistry, relating reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[7][10][11] It is expressed as:
log(k/k₀) = σρ or log(K/K₀) = σρ
Where:
-
k or K is the rate or equilibrium constant for the substituted reactant.
-
k₀ or K₀ is the constant for the unsubstituted (hydrogen) reactant.
-
σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[12]
-
ρ (rho) is the reaction constant , which is characteristic of the reaction type and its sensitivity to electronic effects.[12]
The Taft Equation
The Taft equation extends the Hammett relationship to aliphatic systems and can also be used to separate steric and electronic effects in aromatic systems.[3][8][9] The Taft equation is often written as:
log(k/k₀) = σρ + δEₛ
Where:
-
σ * is the polar substituent constant, reflecting inductive and field effects.
-
ρ * is the reaction constant for polar effects.
-
Eₛ is the steric substituent constant.
-
δ is the reaction's sensitivity to steric effects.[8]
Tabulated Substituent Constants and Spectroscopic Data
The following table summarizes key quantitative data for various substituents on a bromoanisole ring. This includes Hammett constants and representative ¹³C NMR chemical shifts for the carbon atom bearing the bromine substituent, which is sensitive to changes in the electronic environment.
| Substituent (at C4 of 2-bromoanisole) | Hammett Constant (σₚ) | ¹³C NMR Shift of C-Br (ppm) |
| -H | 0.00 | ~112.5 |
| -CH₃ | -0.17 | ~112.0 |
| -OCH₃ | -0.27 | ~109.0 |
| -Cl | +0.23 | ~113.8 |
| -NO₂ | +0.78 | ~116.2 |
Note: ¹³C NMR data are approximate and can vary with solvent and specific isomer.
Spectroscopic Characterization of Electronic Effects
Spectroscopic techniques are invaluable for probing the electronic structure of substituted bromoanisoles.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is particularly sensitive to the electron density at each carbon atom. Electron-withdrawing groups deshield adjacent carbons, shifting their signals downfield (higher ppm), while electron-donating groups cause an upfield shift.[13][14] The chemical shift of the carbon atom bonded to the bromine (C-Br) is a useful diagnostic marker.[15][16]
-
Infrared (IR) Spectroscopy: The vibrational frequencies of specific bonds are influenced by the electronic environment. For instance, the C-O-C stretching frequencies in the anisole moiety and the C-Br stretching frequency can shift depending on the nature of other ring substituents.[17][18][19][20][21]
-
UV-Visible Spectroscopy: Substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima of the aromatic system by altering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[2]
Impact on Chemical Reactivity
The electronic effects of substituents profoundly influence the reactivity of bromoanisoles in key reaction classes.
Electrophilic Aromatic Substitution (EAS)
In EAS reactions, the aromatic ring acts as a nucleophile. Electron-donating groups activate the ring towards electrophilic attack and are typically ortho, para-directing.[5][6] Conversely, electron-withdrawing groups deactivate the ring and are generally meta-directing.[5] The methoxy group in bromoanisole is a strong activating, ortho, para-directing group, often overriding the directing effects of other substituents.[4]
Nucleophilic Aromatic Substitution (SₙAr)
For SₙAr to occur, the aromatic ring must be electron-deficient, typically requiring the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like bromine).[22] The reaction generally proceeds through a negatively charged Meisenheimer intermediate.[22] While traditionally viewed as a two-step process, recent evidence suggests that many SₙAr reactions may proceed through a concerted mechanism.[23][24]
Figure 2. Predicting Reactivity of Bromoanisoles.
Experimental Protocols
Synthesis of a Substituted Bromoanisole (Example: 4-Bromo-3-nitroanisole)
This protocol outlines a general procedure for the nitration of 4-bromoanisole.
Materials:
-
4-bromoanisole
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice bath
-
Magnetic stirrer
-
Standard glassware
Procedure:
-
In a flask cooled in an ice bath, slowly add 4-bromoanisole to concentrated sulfuric acid with stirring.
-
Maintain the temperature below 10°C.
-
Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid dropwise to the solution.
-
Continue stirring in the ice bath for 1-2 hours after the addition is complete.
-
Carefully pour the reaction mixture over crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the purified product.
-
Characterize the product using NMR, IR, and mass spectrometry.
Kinetic Study of Nucleophilic Aromatic Substitution
This protocol describes a method for monitoring the rate of an SₙAr reaction, for example, the reaction of a nitro-substituted bromoanisole with a nucleophile like piperidine.
Materials:
-
Nitro-substituted bromoanisole
-
Piperidine
-
A suitable solvent (e.g., DMSO, Methanol)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Constant temperature bath
Procedure:
-
Prepare stock solutions of the substituted bromoanisole and the nucleophile (piperidine) in the chosen solvent.
-
Equilibrate the solutions and the spectrophotometer cell to the desired reaction temperature (e.g., 50°C).
-
In a cuvette, mix the bromoanisole solution with a large excess of the piperidine solution to ensure pseudo-first-order kinetics.
-
Immediately begin monitoring the reaction by recording the absorbance of the product at its λₘₐₓ over time.
-
The observed rate constant (kₒₑₛ) can be determined by plotting ln(A∞ - Aₜ) versus time, where A∞ is the final absorbance and Aₜ is the absorbance at time t. The slope of this line will be -kₒₑₛ.
-
Repeat the experiment with different concentrations of the nucleophile to determine the second-order rate constant.
References
- 1. www1.lasalle.edu [www1.lasalle.edu]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. youtube.com [youtube.com]
- 5. fiveable.me [fiveable.me]
- 6. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. Taft equation - Wikipedia [en.wikipedia.org]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 11. youtube.com [youtube.com]
- 12. pharmacy180.com [pharmacy180.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. spectrabase.com [spectrabase.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Spectroscopic investigation, computed IR intensity, Raman activity and vibrational frequency analysis on 3-bromoanisole using HF and DFT (LSDA/MPW1PW91) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 3-Bromoanisole(2398-37-0) IR Spectrum [m.chemicalbook.com]
- 19. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 20. uanlch.vscht.cz [uanlch.vscht.cz]
- 21. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. communities.springernature.com [communities.springernature.com]
Theoretical Reactivity of 2-Bromo-5-methylanisole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-methylanisole is a substituted aromatic compound with significant potential as a building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Its reactivity is governed by the interplay of the electron-donating methoxy and methyl groups, and the electron-withdrawing, yet sterically influential, bromine atom. This guide provides a comprehensive theoretical and practical overview of the reactivity of this compound, focusing on its participation in key cross-coupling reactions and its predicted electronic properties. Detailed experimental protocols, derived from established methodologies for analogous compounds, are presented to facilitate its application in synthetic chemistry.
Physicochemical and Spectroscopic Properties
A foundational understanding of a molecule's physical and spectroscopic characteristics is paramount for its application in synthesis. The following tables summarize the key properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉BrO | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| CAS Number | 95740-49-1 | [1] |
| Appearance | Not specified; likely a liquid or low-melting solid | |
| Boiling Point | ~232 °C at 760 mmHg (Predicted) | [2] |
| Melting Point | Not available | |
| Density | ~1.39 g/cm³ (Predicted) | [2] |
Table 2: Predicted Spectroscopic Data for this compound
| Type | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 7.3 (d, 1H), 6.8 (dd, 1H), 6.7 (d, 1H), 3.8 (s, 3H, OCH₃), 2.3 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~ 157 (C-O), 138 (C-CH₃), 132 (C-H), 115 (C-Br), 114 (C-H), 112 (C-H), 56 (OCH₃), 20 (CH₃) |
| IR (neat) | ν ~ 3000-2850 (C-H), 1600, 1480 (C=C aromatic), 1250 (C-O), 1050 (C-Br) cm⁻¹ |
Note: The spectroscopic data presented are estimations based on known values for structurally similar compounds and general principles of NMR and IR spectroscopy.[3][4][5][6] Experimental verification is recommended.
Theoretical Studies on Reactivity
The methoxy (-OCH₃) group is a strong electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect), with the resonance effect being dominant. The methyl (-CH₃) group is a weak electron-donating group through induction (+I effect) and hyperconjugation. The bromine (-Br) atom is electron-withdrawing through induction (-I effect) and weakly electron-donating through resonance (+R effect), with the inductive effect being more significant.
This substitution pattern leads to a nuanced reactivity profile:
-
Electrophilic Aromatic Substitution: The positions ortho and para to the strongly activating methoxy group are expected to be the most nucleophilic and thus most susceptible to electrophilic attack. However, the position ortho to the methoxy group is sterically hindered by the adjacent bromine atom. Therefore, electrophilic substitution is most likely to occur at the position para to the methoxy group (C4) and to a lesser extent at the other available ortho position (C6).
-
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is generally disfavored on electron-rich aromatic rings unless activated by strong electron-withdrawing groups, which are absent in this molecule.
-
Metal-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is the primary site of reactivity in palladium-catalyzed cross-coupling reactions. The electron-donating groups on the ring can influence the rate of oxidative addition, which is often the rate-determining step in these catalytic cycles.[12][13]
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule and is a powerful tool for predicting sites of electrophilic and nucleophilic attack.[14][15][16] For this compound, the MEP would be expected to show a region of negative potential (red/yellow) around the oxygen atom of the methoxy group due to its lone pairs, making it a site for interaction with electrophiles. The region around the bromine atom, particularly along the C-Br bond axis (a "sigma-hole"), would exhibit a region of positive potential (blue/green), making it susceptible to nucleophilic attack, which is exploited in cross-coupling reactions.[14]
Key Reactions and Experimental Protocols
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The following sections detail the theoretical basis and provide generalized experimental protocols for its use in Suzuki, Heck, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base.[17][18][19][20]
Logical Relationship: Suzuki-Miyaura Coupling
Caption: Logical flow of the Suzuki-Miyaura coupling reaction.
Experimental Protocol (Adapted from similar substrates)[20]:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl or vinylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or a combination of Palladium(II) acetate [Pd(OAc)₂] and a suitable phosphine ligand like SPhos or XPhos.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent such as toluene, dioxane, or THF, and an aqueous solution of the base.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Heck-Mizoroki Reaction
The Heck reaction forms a carbon-carbon bond between an aryl or vinyl halide and an alkene in the presence of a palladium catalyst and a base.[21][22][23][24] This reaction is particularly useful for the synthesis of substituted alkenes.
Experimental Workflow: Heck Reaction
Caption: General experimental workflow for the Heck reaction.
Experimental Protocol (Adapted from similar substrates)[23]:
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv.), the alkene (e.g., styrene or an acrylate, 1.2-1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%).
-
Solvent and Base: Add an anhydrous polar aprotic solvent such as DMF or acetonitrile, followed by a hindered organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 equiv.).
-
Reaction: Seal the tube and heat the mixture to 80-120 °C with stirring. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and wash with water and brine. Dry the organic layer and concentrate in vacuo.
-
Purification: Purify the resulting product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine, catalyzed by a palladium complex.[12][13][25][26]
Signaling Pathway: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol (Adapted from similar substrates)[25]:
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4-2.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-4 mol% Pd), and a bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos, or BrettPhos; 2-8 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate. Purify the crude product by column chromatography.
Conclusion
This compound presents a versatile platform for the synthesis of complex organic molecules. Its reactivity is well-suited for a range of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. While direct computational studies on this specific molecule are limited, a thorough understanding of the electronic effects of its substituents allows for reliable predictions of its reactivity. The experimental protocols provided herein, based on established methods for similar compounds, offer a solid starting point for researchers and drug development professionals to harness the synthetic potential of this compound in their respective fields. Further experimental and computational investigation into this compound is warranted to fully elucidate its reaction kinetics and mechanisms, which will undoubtedly expand its utility in organic synthesis.
References
- 1. This compound | C8H9BrO | CID 10878192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. tandf.figshare.com [tandf.figshare.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. 2-Methylanisole(578-58-5) 13C NMR spectrum [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 18. mdpi.com [mdpi.com]
- 19. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Heck reaction - Wikipedia [en.wikipedia.org]
- 22. Heck Reaction [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. sctunisie.org [sctunisie.org]
- 25. benchchem.com [benchchem.com]
- 26. chemrxiv.org [chemrxiv.org]
The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Bromoanisoles
For Researchers, Scientists, and Drug Development Professionals
Substituted bromoanisoles represent a cornerstone in the edifice of modern organic synthesis and medicinal chemistry. Their unique combination of a methoxy group and a bromine atom on an aromatic ring provides a versatile scaffold for the construction of complex molecules, ranging from pharmaceuticals to materials science innovations. This technical guide delves into the discovery and historical evolution of these pivotal compounds, offering a comprehensive resource for researchers and professionals in the field. We will explore the seminal synthetic methodologies, present key quantitative data, and visualize the intricate pathways and workflows where these molecules play a crucial role.
From Serendipity to Staple: A Historical Overview
The story of substituted bromoanisoles is intrinsically linked to the development of fundamental organic reactions. Early explorations into the reactivity of aromatic compounds in the 19th and early 20th centuries laid the groundwork for their synthesis. While the exact first synthesis of a bromoanisole is not definitively documented, their preparation became feasible with the advent of electrophilic aromatic substitution and diazotization reactions.
Key historical developments include:
-
Direct Bromination of Anisole: The electron-donating nature of the methoxy group in anisole directs incoming electrophiles, such as bromine, to the ortho and para positions. This method, one of the earliest and most straightforward, provided a direct route to 2-bromoanisole and 4-bromoanisole.
-
The Sandmeyer Reaction (1884): Discovered by Traugott Sandmeyer, this reaction provided a versatile method to introduce a bromine atom onto an aromatic ring via the diazotization of anilines.[1][2] This allowed for the synthesis of bromoanisoles from the corresponding methoxyanilines (anisidines), offering regiochemical control not always achievable through direct bromination.
-
The Ullmann Condensation (1901): Fritz Ullmann's discovery of copper-promoted coupling reactions opened up new avenues for forming carbon-carbon and carbon-heteroatom bonds.[3][4] The Ullmann reaction and its variations have been employed in the synthesis of more complex substituted bromoanisole derivatives.
These foundational reactions, initially developed for broader applications, became instrumental in accessing the various isomers of bromoanisole and their derivatives, paving the way for their widespread use in organic synthesis.
Quantitative Data on Bromoanisole Isomers
For ease of comparison, the physical and spectroscopic properties of the three primary bromoanisole isomers are summarized below.
Physical Properties
| Property | 2-Bromoanisole | 3-Bromoanisole | 4-Bromoanisole |
| Molecular Formula | C₇H₇BrO | C₇H₇BrO | C₇H₇BrO |
| Molar Mass ( g/mol ) | 187.03 | 187.03 | 187.03 |
| Appearance | Colorless liquid | Colorless to pale yellow liquid | Colorless liquid |
| Melting Point (°C) | 2.5 | - | 10-11 |
| Boiling Point (°C) | 216 | 210-211 | 223 |
| Density (g/mL at 20°C) | ~1.50 | ~1.48 | ~1.49 |
| Refractive Index (n_D^20) | ~1.573 | ~1.563 | ~1.562 |
Spectroscopic Data (¹H NMR, δ in ppm)
| Proton | 2-Bromoanisole (in CDCl₃) | 3-Bromoanisole (in CDCl₃) | 4-Bromoanisole (in CDCl₃) |
| -OCH₃ | 3.89 (s, 3H) | 3.80 (s, 3H) | 3.79 (s, 3H) |
| Aromatic H | 6.85-6.95 (m, 2H), 7.25-7.35 (m, 1H), 7.55-7.60 (m, 1H) | 6.80-6.90 (m, 1H), 7.05-7.15 (m, 2H), 7.20-7.25 (m, 1H) | 6.80 (d, J=8.8 Hz, 2H), 7.40 (d, J=8.8 Hz, 2H) |
Key Experimental Protocols
The following sections provide detailed methodologies for the synthesis of substituted bromoanisoles, reflecting both historical and contemporary practices.
Synthesis of 4-Bromoanisole via Electrophilic Bromination of Anisole
This protocol is a classic example of electrophilic aromatic substitution.
Materials:
-
Anisole
-
Glacial Acetic Acid
-
Bromine
-
Saturated Sodium Bisulfite Solution
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anisole (1.0 eq) in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred anisole solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture into cold water.
-
Add saturated sodium bisulfite solution dropwise until the orange color of excess bromine disappears.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation to yield 4-bromoanisole. A typical yield for this reaction is in the range of 75-90%.[5]
Synthesis of 3-Bromoanisole via Sandmeyer Reaction
Materials:
-
3-Methoxyaniline (m-anisidine)
-
Concentrated Hydrobromic Acid (48%)
-
Sodium Nitrite
-
Copper(I) Bromide
-
Ice
Procedure:
-
In a beaker, dissolve 3-methoxyaniline (1.0 eq) in a mixture of concentrated hydrobromic acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test.
-
In a separate flask, prepare a solution of copper(I) bromide in concentrated hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
After the addition is complete, warm the mixture gently on a water bath until the evolution of nitrogen ceases.
-
Steam distill the reaction mixture to isolate the crude 3-bromoanisole.
-
Extract the distillate with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with sodium hydroxide solution and then water, dry over a suitable drying agent, and remove the solvent.
-
Purify the product by vacuum distillation. Yields for this type of Sandmeyer reaction can vary, but are often in the range of 60-80%.
Ullmann-type Synthesis of a Diaryl Ether using 4-Bromoanisole
This protocol demonstrates a modern variation of the Ullmann condensation for the formation of a C-O bond, a common transformation in drug discovery.
Materials:
-
4-Bromoanisole
-
4-Methoxyphenol
-
Copper(I) Iodide (CuI)
-
Potassium Phosphate (K₃PO₄)
-
N,N-Dimethylglycine (as ligand)
-
Acetonitrile (MeCN)
Procedure:
-
To a reaction vial, add 4-bromoanisole (1.0 mmol), 4-methoxyphenol (1.0 mmol), CuI (10 mol %), N,N-dimethylglycine (10 mol %), and K₃PO₄ (2.0 equiv).[3]
-
Add acetonitrile (3 mL) and seal the vial under an argon atmosphere.[3]
-
Stir the reaction mixture at 80 °C. The reaction progress can be monitored by TLC or ¹H NMR.[3]
-
After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield the corresponding diaryl ether.
Visualizing the Role of Substituted Bromoanisoles
The true value of substituted bromoanisoles lies in their application as building blocks for more complex and functionally significant molecules. The following diagrams, generated using Graphviz, illustrate their role in both synthetic workflows and biological signaling pathways.
The above diagram illustrates the primary historical pathways to the three main isomers of bromoanisole. Direct bromination of anisole typically yields a mixture of the ortho and para isomers, while the Sandmeyer reaction provides a regioselective route to all three isomers from their corresponding anisidine precursors.
This workflow demonstrates how a simple starting material like 3-bromoanisole can be transformed through a series of reactions into a potential drug candidate. The bromine atom is often utilized for metal-catalyzed cross-coupling reactions or, as shown here, for lithiation to introduce other functional groups. The resulting compounds are then subjected to biological screening and structure-activity relationship (SAR) studies to optimize their therapeutic properties.
Recent research has identified substituted bromoanisole derivatives as potent inhibitors of specific biological targets. The diagram above illustrates the mechanism of action of a compound referred to as MDP5, a BRD4 inhibitor containing a bromoanisole moiety, in the context of medulloblastoma treatment.[6] BRD4 is a protein that recognizes acetylated histones and plays a crucial role in the transcription of oncogenes like MYC. By inhibiting the interaction between BRD4 and acetylated histones, MDP5 can downregulate the expression of MYC, leading to a reduction in tumor cell proliferation.[6] This exemplifies the modern application of substituted bromoanisoles in the development of targeted cancer therapies.
Conclusion
From their early, often serendipitous, syntheses to their current role as indispensable building blocks in the development of life-saving medicines, substituted bromoanisoles have had a profound impact on chemical and biomedical sciences. Their rich history is a testament to the power of fundamental organic reactions and the ingenuity of chemists in harnessing their potential. As researchers continue to explore new synthetic methodologies and biological targets, the versatile bromoanisole scaffold is poised to remain at the forefront of innovation in drug discovery and materials science for the foreseeable future.
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Purity Assessment of 2-Bromo-5-methylanisole via Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing, directly impacting the safety and efficacy of the final product. This technical guide provides an in-depth overview of the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 2-Bromo-5-methylanisole, a key building block in organic synthesis. This document outlines a comprehensive experimental protocol, including sample preparation, instrumentation, and method validation in accordance with International Council for Harmonisation (ICH) guidelines. Detailed data presentation in tabular format and visual workflows generated using Graphviz are included to facilitate understanding and implementation.
Introduction
This compound (CAS No. 95740-49-1) is an aromatic ether derivative frequently utilized in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Its purity is paramount to ensure the desired reaction outcomes and to minimize the presence of potentially hazardous impurities in the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive identification and quantification.[1] This guide details a robust GC-MS method for the comprehensive purity profiling of this compound.
Potential Impurities in this compound
A thorough purity assessment requires the identification and quantification of potential impurities. Based on its synthesis, which typically involves the bromination of 4-methylanisole, potential impurities may include:
-
Unreacted Starting Materials: Such as 4-methylanisole.
-
Isomeric Byproducts: Positional isomers like 4-bromo-3-methylanisole or 2-bromo-4-methylanisole may form during the synthesis.
-
Polybrominated Species: Di- or tri-brominated anisole derivatives can occur if the reaction is not carefully controlled.
-
Residual Solvents: Solvents used in the synthesis and purification process.
Experimental Protocol: GC-MS Analysis
This section provides a detailed methodology for the purity assessment of this compound.
Sample and Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve it in 25 mL of a suitable solvent such as dichloromethane or ethyl acetate in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare a sample solution of the this compound batch to be tested at a concentration of 100 µg/mL in the same solvent.
GC-MS Instrumentation and Conditions
A standard gas chromatograph coupled with a mass spectrometer is used. The following parameters are recommended and are based on methods for similar aromatic compounds.[1][2]
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split Ratio 20:1) |
| Oven Program | Initial: 80°C, hold for 2 minRamp 1: 15°C/min to 200°C, hold for 0 minRamp 2: 25°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM) for trace impurities |
Method Validation Summary
The analytical method is validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[3][4] The key validation parameters are summarized below.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The chromatographic method should demonstrate baseline resolution between this compound and all identified potential impurities.
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
| Analyte | Range (µg/mL) | Correlation Coefficient (R²) |
| This compound | 1 - 100 | > 0.999 |
| 4-methylanisole (Impurity) | 0.5 - 10 | > 0.998 |
| 2,4-Dibromo-5-methylanisole (Impurity) | 0.5 - 10 | > 0.997 |
Accuracy
Accuracy is the closeness of test results obtained by the method to the true value. It is assessed using recovery studies by spiking a known amount of analyte and impurities into a sample matrix.
| Analyte | Spiked Concentration (µg/mL) | Mean Recovery (%) | Acceptance Criteria (%) |
| This compound | 80 | 101.2 | 98.0 - 102.0 |
| 100 | 99.5 | 98.0 - 102.0 | |
| 120 | 100.8 | 98.0 - 102.0 | |
| Impurities | 1.0 | 97.5 - 103.1 | 95.0 - 105.0 |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (RSD).
| Parameter | This compound (% RSD) | Impurities (% RSD) | Acceptance Criteria (% RSD) |
| Repeatability (n=6) | < 1.0 | < 2.0 | ≤ 2.0 |
| Intermediate Precision (n=6, different day/analyst) | < 1.5 | < 2.5 | ≤ 3.0 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are established to determine the lowest concentration of an analyte that can be reliably detected and quantified.
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| 4-methylanisole | 0.05 | 0.15 |
| 2,4-Dibromo-5-methylanisole | 0.08 | 0.24 |
Data Visualization
Diagrams are provided to illustrate the experimental workflow and the logical relationships in the method validation process.
Caption: Experimental workflow for GC-MS purity analysis.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-5-methylanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in the creation of carbon-carbon bonds.[1] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is particularly vital in the field of drug discovery and development for the synthesis of biaryl and heteroaryl scaffolds. These structural motifs are prevalent in a wide array of biologically active compounds and approved pharmaceuticals.[2]
This document provides a detailed protocol for the Suzuki coupling reaction utilizing 2-Bromo-5-methylanisole as a key building block. The resulting 4-methoxy-3-methylbiphenyl derivatives are of significant interest in medicinal chemistry due to their potential as intermediates in the synthesis of novel therapeutic agents.
Reaction Principle
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The three primary steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired biphenyl product and regenerating the palladium(0) catalyst, which re-enters the cycle.[1][3]
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve maximum yield.
General Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, CsF) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF, DME)
-
Deionized water (if using a biphasic system)
-
Inert gas (Nitrogen or Argon)
-
Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Using a syringe, add the degassed solvent (and water, if applicable).
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).[4][5]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with a selection of arylboronic acids, demonstrating the versatility of this protocol.
| Arylboronic Acid Partner | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 4-Methoxy-3-methylbiphenyl | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-95% (estimated) |
| (4-Formylphenyl)boronic acid | 4'-Methoxy-3'-methyl-[1,1'-biphenyl]-4-carbaldehyde | PdCl₂(dppf) (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | ~80-90% (estimated) |
| (4-(Trifluoromethoxy)phenyl)boronic acid | 4-Methoxy-3-methyl-4'-(trifluoromethoxy)-1,1'-biphenyl | Pd(PPh₃)₄ (5) | CsF | DME | 85 | 16 | ~75-85% (estimated) |
| (3-Chloro-4-fluorophenyl)boronic acid | 3'-Chloro-4'-fluoro-4-methoxy-3-methyl-1,1'-biphenyl | PdCl₂(dppf) (3) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~80-90% (estimated) |
Note: The yields presented are estimates based on typical Suzuki coupling reactions of similar substrates and may vary depending on the specific reaction conditions and scale.[4][6][7]
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Application in Drug Development
The 4-methoxy-3-methylbiphenyl scaffold synthesized through this protocol is a key intermediate for various classes of compounds with potential therapeutic applications. For instance, substituted biphenyls are known to be core structures in molecules targeting a range of biological pathways, including those involved in inflammation, cancer, and infectious diseases. The methoxy group, in particular, is a common feature in many approved drugs, where it can enhance metabolic stability and improve binding affinity to target proteins.[8]
Potential Relevance to Kinase Inhibition
Many kinase inhibitors, which are crucial in oncology, feature biaryl structures to occupy the ATP-binding pocket of the enzyme. The 4-methoxy-3-methylbiphenyl core can be further functionalized to generate a library of compounds for screening against various kinases, such as those in the PI3K/mTOR signaling pathway, which is often dysregulated in cancer.[9]
Caption: Simplified PI3K/mTOR signaling pathway and potential inhibition.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of 4-methoxy-3-methylbiphenyl derivatives. These compounds serve as valuable intermediates for the development of novel molecules with potential therapeutic applications, particularly in the area of kinase inhibition for cancer therapy. The protocols and data provided herein offer a solid foundation for researchers in organic synthesis and drug discovery to explore the potential of this chemical scaffold.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-methylanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in modern organic synthesis.[1] This reaction has broad applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials due to its wide substrate scope and functional group tolerance.[2] These application notes provide detailed protocols and conditions for the Buchwald-Hartwig amination of 2-Bromo-5-methylanisole, a versatile building block in organic synthesis. The provided methodologies are based on established procedures for structurally related aryl bromides and serve as a robust starting point for reaction optimization.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl-2-methoxy-4-methylaniline product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.[1]
The selection of the catalyst, ligand, base, and solvent is critical for the success of the reaction and can significantly influence the reaction rate and yield.
Data Presentation: Representative Reaction Conditions
The following tables summarize representative conditions for the Buchwald-Hartwig amination of aryl bromides structurally similar to this compound. These conditions can be used as a starting point for the optimization of the reaction with the target substrate.
Table 1: Buchwald-Hartwig Amination with Secondary Amines [3]
| Entry | Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromotoluene | Piperidine | Pd(dba)₂ (10) | (±)-BINAP (15) | NaOtBu (1.5) | Toluene | 110 | 16 | 88 |
| 2 | 2-Bromotoluene | Piperidine | Pd(dba)₂ (10) | (±)-BINAP (15) | NaOtBu (1.5) | TMO | 110 | 16 | 82 |
| 3 | 2-Bromoanisole | Piperidine | Pd(dba)₂ (10) | (±)-BINAP (15) | NaOtBu (1.5) | Toluene | 110 | 16 | 95 |
| 4 | 2-Bromoanisole | Piperidine | Pd(dba)₂ (10) | (±)-BINAP (15) | NaOtBu (1.5) | TMO | 110 | 16 | 93 |
Table 2: Buchwald-Hartwig Amination with Primary Amines [3]
| Entry | Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromotoluene | Aniline | Pd(dba)₂ (10) | (±)-BINAP (15) | NaOtBu (1.5) | Toluene | 110 | 16 | 97 |
| 2 | 2-Bromotoluene | Aniline | Pd(dba)₂ (10) | (±)-BINAP (15) | NaOtBu (1.5) | TMO | 110 | 16 | 98 |
| 3 | 2-Bromoanisole | n-Hexylamine | Pd(dba)₂ (10) | (±)-BINAP (15) | NaOtBu (1.5) | Toluene | 110 | 16 | 82 |
| 4 | 2-Bromoanisole | n-Hexylamine | Pd(dba)₂ (10) | (±)-BINAP (15) | NaOtBu (1.5) | TMO | 110 | 16 | 85 |
Table 3: Alternative Base Conditions [3]
| Entry | Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-nitrobenzene | Piperidine | Pd(dba)₂ (10) | (±)-BINAP (15) | Cs₂CO₃ (1.5) | Toluene | 110 | 16 | 55 |
| 2 | 1-Bromo-4-nitrobenzene | Piperidine | Pd(dba)₂ (10) | (±)-BINAP (15) | Cs₂CO₃ (1.5) | TMO | 110 | 16 | 76 |
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of this compound. These protocols are adapted from established methods for similar substrates.[3][4] All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. Anhydrous solvents and reagents are crucial for optimal results.[4]
Protocol 1: General Procedure with Sodium tert-Butoxide as Base
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1 - 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP) or other suitable phosphine ligand (1.5 - 7.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 - 1.5 equiv)
-
Anhydrous Toluene or 2,2,5,5-Tetramethyloxolane (TMO)
Procedure:
-
To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add the palladium precursor, the phosphine ligand, and sodium tert-butoxide.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add this compound and the amine to the reaction mixture.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 16 hours or until completion as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Procedure with Cesium Carbonate as Base (for base-sensitive substrates)
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1 - 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP) (7.5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous Toluene or 2,2,5,5-Tetramethyloxolane (TMO)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, (±)-BINAP, and cesium carbonate.
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add this compound and the amine.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 16 hours or until completion.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 7-11 from Protocol 1 for work-up and purification.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.
References
Application Notes and Protocols: Sonogashira Coupling of 2-Bromo-5-methylanisole with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is instrumental in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and organic materials.[3][4] The reaction is valued for its mild conditions, often proceeding at room temperature, and its tolerance of a broad range of functional groups.[1] This document provides detailed application notes and protocols for the Sonogashira coupling of 2-Bromo-5-methylanisole with various terminal alkynes, a key transformation for the synthesis of substituted arylalkynes.
Reaction Mechanism and Signaling Pathways
The Sonogashira coupling reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] In the copper-free version, the alkyne is activated directly by the palladium complex.
A diagram illustrating the generally accepted palladium-copper co-catalyzed mechanism is presented below.
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Heck Reaction of 2-Bromo-5-methylanisole
For Researchers, Scientists, and Drug Development Professionals
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene.[1] This method is of paramount importance in organic synthesis for the creation of substituted alkenes. This document provides detailed application notes and a generalized protocol for the Heck reaction of 2-Bromo-5-methylanisole, a key intermediate in the synthesis of various organic molecules. The reaction facilitates the introduction of a vinyl group, offering a versatile handle for further chemical transformations in drug discovery and materials science.
Data Presentation: Representative Heck Reaction Conditions
The efficiency of the Heck reaction is highly dependent on the specific combination of catalyst, ligand, base, solvent, and temperature. While specific examples for this compound are not extensively documented in publicly available literature, the following table summarizes typical conditions successfully employed for the Heck coupling of analogous aryl bromides with various alkenes. These conditions can serve as a strong starting point for the optimization of the reaction with this compound.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 100 | 12-24 | High (General) |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 | ~97 (for similar aryl bromides)[2] |
| 3 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 | High (General)[2] |
| 4 | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 0.25 | >95[2] |
| 5 | Acrylamide | [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1.4) | - | K₂CO₃ (2) | DMF | 100 | 20 | Moderate to Good (for aryl halides)[2] |
Experimental Protocol: General Procedure for the Heck Reaction of this compound with an Alkene
This protocol provides a generalized, step-by-step methodology for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate).
Materials:
-
This compound
-
Alkene (e.g., Styrene, n-Butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), the desired alkene (1.2-1.5 equiv), and the base (e.g., Et₃N, 2.0 equiv).
-
Inert Atmosphere: Seal the Schlenk tube and degas the mixture by subjecting it to three cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen).
-
Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., DMF), followed by the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the phosphine ligand (e.g., P(o-tol)₃, 0.04 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired substituted alkene.
Visualizations
Caption: General workflow for the Heck coupling reaction.
Caption: Simplified catalytic cycle of the Heck reaction.
References
Application Notes and Protocols: Ullmann Condensation of 2-Bromo-5-methylanisole with Phenols
For Researchers, Scientists, and Drug Development Professionals
The Ullmann condensation is a cornerstone of organic synthesis, enabling the formation of diaryl ethers—a structural motif prevalent in numerous natural products, pharmaceuticals, and agrochemicals.[1] This document provides detailed application notes and protocols for the copper-catalyzed Ullmann condensation of 2-Bromo-5-methylanisole with a variety of phenols. The methodologies described herein are based on modern adaptations of the classical Ullmann reaction, which offer milder reaction conditions and broader substrate scope.[2][3][4]
Introduction
The synthesis of diaryl ethers via the Ullmann condensation involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base.[5][6] While traditional Ullmann conditions often required harsh reaction temperatures (frequently exceeding 200°C) and stoichiometric amounts of copper, contemporary methods employ catalytic amounts of copper salts, often in conjunction with a ligand, to facilitate the reaction under significantly milder conditions.[1][5] These advancements have expanded the functional group tolerance and synthetic utility of the Ullmann condensation, making it a more attractive method for complex molecule synthesis in drug discovery and development.[4][7]
This document focuses on the reaction of this compound, an electron-rich aryl bromide, with various phenolic coupling partners. The presence of the methoxy and methyl groups on the aromatic ring can influence the reactivity of the aryl bromide, making the optimization of reaction conditions crucial for achieving high yields.
General Reaction Scheme
The Ullmann condensation between this compound and a phenol proceeds as follows:
Caption: General Ullmann Condensation Scheme.
Experimental Protocols
The following protocols are generalized procedures that can be adapted for the coupling of this compound with various phenols. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
Protocol 1: General Procedure using Picolinic Acid as a Ligand
This protocol is adapted from a method known for its effectiveness in the synthesis of sterically hindered diaryl ethers.[2][3][4]
Materials:
-
This compound
-
Substituted Phenol
-
Copper(I) iodide (CuI)
-
Picolinic acid
-
Potassium phosphate (K₃PO₄)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Argon or Nitrogen gas
-
Oven-dried screw-cap test tube with a magnetic stir bar
Procedure:
-
To an oven-dried screw-cap test tube containing a magnetic stir bar, add CuI (5 mol%), picolinic acid (10 mol%), this compound (1.0 mmol), the desired phenol (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the test tube with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add anhydrous DMSO (2.0 mL) via syringe.
-
Seal the test tube tightly and place it in a preheated oil bath at the desired temperature (typically 80-120°C).
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.
Protocol 2: Ligand-Free Ullmann Condensation
In some cases, a ligand-free approach can be effective, offering a simpler and more cost-effective procedure.
Materials:
-
This compound
-
Substituted Phenol
-
Copper(I) oxide (Cu₂O) or Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Argon or Nitrogen gas
-
Oven-dried round-bottom flask with a condenser and magnetic stir bar
Procedure:
-
To an oven-dried round-bottom flask equipped with a condenser and magnetic stir bar, add the copper catalyst (5-10 mol%), this compound (1.0 mmol), the desired phenol (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add anhydrous DMF or DMSO (5-10 mL).
-
Heat the reaction mixture to 110-140°C and stir for 12-48 hours. Monitor the reaction by TLC or GC-MS.
-
Follow the workup and purification steps as described in Protocol 1.
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction conditions and expected yield ranges for the Ullmann condensation of this compound with various phenols. The yields are illustrative and will vary depending on the specific phenol and reaction conditions employed.
| Phenol Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenol | CuI (5) | Picolinic Acid (10) | K₃PO₄ (2) | DMSO | 100 | 24 | 70-85 |
| 4-Methoxyphenol | CuI (5) | N,N-Dimethylglycine (20) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 75-90 |
| 4-Nitrophenol | Cu₂O (10) | None | K₂CO₃ (2) | DMF | 130 | 36 | 60-75 |
| 2,6-Dimethylphenol | CuI (10) | Picolinic Acid (20) | K₃PO₄ (2.5) | DMSO | 120 | 48 | 40-60 |
| 2-Naphthol | CuI (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ (2) | Toluene | 110 | 24 | 65-80 |
Key Considerations and Optimization
-
Catalyst: Copper(I) salts such as CuI and Cu₂O are most commonly used. The choice of catalyst can impact reaction efficiency.
-
Ligand: For challenging substrates, such as sterically hindered phenols or electron-rich aryl bromides, the use of a ligand is often crucial. Picolinic acid, N,N-dimethylglycine, and 1,10-phenanthroline are effective ligands that can accelerate the reaction and improve yields.[4]
-
Base: The choice of base is critical. K₃PO₄ and Cs₂CO₃ are often preferred due to their solubility in polar aprotic solvents and their ability to facilitate the deprotonation of the phenol.
-
Solvent: Polar aprotic solvents like DMSO, DMF, and N-methyl-2-pyrrolidone (NMP) are generally used to dissolve the reactants and facilitate the reaction.[5]
-
Temperature: While modern Ullmann protocols operate at lower temperatures than the classical method, heating is still generally required. The optimal temperature will depend on the reactivity of the substrates.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the Ullmann condensation experiment.
Caption: Experimental Workflow Diagram.
Conclusion
The Ullmann condensation remains a vital tool for the synthesis of diaryl ethers. The protocols and data presented here provide a comprehensive guide for researchers engaged in the synthesis of novel molecules using this compound as a key building block. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired diaryl ether products can be achieved. These application notes serve as a starting point for the development of robust and efficient synthetic routes to a wide range of diaryl ether derivatives.
References
- 1. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers [dspace.mit.edu]
- 4. scispace.com [scispace.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes: Synthesis of Bioactive Molecules Using 2-Bromo-5-methylanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of bioactive molecules utilizing 2-Bromo-5-methylanisole as a key starting material. This versatile building block offers a reactive handle for the introduction of diverse functionalities through modern cross-coupling reactions, enabling the construction of complex molecular architectures with potential therapeutic applications. The strategic placement of the bromo, methoxy, and methyl groups on the aromatic ring allows for fine-tuning of steric and electronic properties, which is crucial in the design of potent and selective bioactive compounds.
Introduction to this compound in Medicinal Chemistry
This compound is a substituted aromatic compound that serves as a valuable precursor in the synthesis of a wide range of organic molecules. In the realm of medicinal chemistry, its utility is primarily derived from the presence of a bromine atom, which is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are cornerstones of modern drug discovery, allowing for the efficient and modular assembly of complex molecular scaffolds from readily available starting materials.
The methoxy and methyl substituents on the phenyl ring of this compound can also play a significant role in modulating the biological activity of the final compounds. The methoxy group can act as a hydrogen bond acceptor and influence the metabolic stability of the molecule, while the methyl group can contribute to hydrophobic interactions within the binding pocket of a biological target. The relative positions of these groups, along with the bromine atom, provide a unique substitution pattern that can be exploited to achieve desired structure-activity relationships (SAR).
Key Synthetic Transformations
The bromine atom on the this compound ring is the primary site for synthetic elaboration. The two most common and powerful methods for forming new carbon-carbon and carbon-nitrogen bonds at this position are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, respectively.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. This reaction is widely used for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many pharmaceutical agents. In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in medicinal chemistry for the synthesis of arylamines, which are key components of many bioactive molecules. The use of this compound in this reaction allows for the introduction of a diverse range of primary and secondary amines at the 2-position.
Application Example: Synthesis of a Potential Kinase Inhibitor Scaffold
While direct synthesis of a marketed drug from this compound is not widely documented, its structural motif is present in various kinase inhibitors. The following protocols are based on established methodologies for the synthesis of kinase inhibitor scaffolds using structurally related bromo-substituted aromatic compounds. These protocols provide a robust starting point for the synthesis of novel bioactive molecules from this compound.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura and Buchwald-Hartwig reactions with aryl bromides, which can be adapted for this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O (3:1) | 90 | 16 | 80-90 |
| 3 | This compound | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane | 110 | 8 | 75-85 |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Amines
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 18 | 70-80 |
| 2 | This compound | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Dioxane | 100 | 24 | 65-75 |
| 3 | This compound | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2) | Toluene | 100 | 12 | 75-85 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 4:1)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with an amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Signaling Pathway Diagram
Caption: Generalized kinase signaling pathway and the mechanism of inhibition by a bioactive molecule.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of bioactive molecules via cross-coupling reactions.
Logical Relationship Diagram
Caption: Synthetic pathways from this compound to bioactive molecules.
Application Notes and Protocols: 2-Bromo-5-methylanisole as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-bromo-5-methylanisole and its isomers as versatile building blocks in the synthesis of pharmaceutically active compounds. The strategic placement of the bromo, methoxy, and methyl groups on the aromatic ring makes this scaffold amenable to a variety of powerful cross-coupling reactions, enabling the construction of complex molecular architectures found in modern therapeutics.
While direct pharmaceutical applications of this compound are not extensively documented in publicly available literature, its isomer, 2-bromo-4-methylanisole, serves as a crucial intermediate in the synthesis of potent kinase inhibitors. The synthetic strategies and reaction protocols detailed herein are broadly applicable to both isomers and other related substituted bromoanisoles. This document will focus on the application of these building blocks in the synthesis of precursors for MEK inhibitors, a class of targeted cancer therapeutics.
Key Applications in Pharmaceutical Synthesis
The bromine atom on the anisole ring serves as a versatile handle for the introduction of various molecular fragments through palladium-catalyzed cross-coupling reactions. The two most prominent and widely utilized transformations in this context are the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the construction of carbon-nitrogen bonds.[1][2] These reactions are fundamental in medicinal chemistry for the synthesis of biaryl and arylamine moieties, which are prevalent in a vast array of drug molecules.
Synthesis of a Precursor for MEK Inhibitors (e.g., Trametinib)
A key application of substituted bromoanisoles is in the synthesis of diarylamine intermediates, which form the core of several MEK inhibitors, including Trametinib (GSK1120212).[3][4] MEK (mitogen-activated protein kinase kinase) is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in various cancers.[5][6] The synthesis of these inhibitors often involves a sequential application of Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.
Experimental Protocols
The following are generalized protocols for the key reactions involving this compound and its isomers. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates to achieve optimal yields and purity.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes the palladium-catalyzed coupling of a bromoanisole derivative with a boronic acid or ester.
Reaction Scheme:
General Synthetic Scheme for Suzuki-Miyaura Coupling.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
-
Degassed water (if using a biphasic system)
Procedure:
-
To a dry reaction flask, add this compound, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (and degassed water if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative):
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ | 1,4-Dioxane | 90 | 16 | 80-90 |
| 3 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (4) | Cs₂CO₃ | DME | 85 | 18 | 75-85 |
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed C-N bond formation between a bromoanisole derivative and an amine.[7][8]
Reaction Scheme:
General Synthetic Scheme for Buchwald-Hartwig Amination.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos) (2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
To a dry Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Representative):
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 110 | 12 | 80-95 |
| 2 | Cyclopropylamine | Pd(OAc)₂ (2) | BINAP (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 70-85 |
| 3 | Morpholine | Pd₂(dba)₃ (1.5) | DavePhos (3) | Cs₂CO₃ | Toluene | 100 | 16 | 85-98 |
Signaling Pathway and Experimental Workflow
The diarylamine core synthesized using 2-bromo-4-methylanisole is a key component of Trametinib, a potent and selective inhibitor of MEK1 and MEK2.[3][4] These kinases are central to the RAS/RAF/MEK/ERK signaling pathway, a cascade that regulates cell proliferation, differentiation, and survival.[5][6][9] Mutations in genes such as BRAF and RAS can lead to constitutive activation of this pathway, driving tumorigenesis in a variety of cancers, including melanoma and non-small cell lung cancer.[10]
The RAS/RAF/MEK/ERK Signaling Pathway and the inhibitory action of Trametinib.
The following diagram illustrates a general experimental workflow for the synthesis of a diarylamine intermediate for a MEK inhibitor using a substituted bromoanisole.
General workflow for the synthesis of a MEK inhibitor precursor.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (JTP-74057 DMSO Solvate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (JTP-74057 DMSO Solvate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
Application Notes and Protocols for the Formation of 2-Methoxy-4-methylphenylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of the Grignard reagent, 2-methoxy-4-methylphenylmagnesium bromide, from 2-Bromo-5-methylanisole. Grignard reagents are fundamental organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds, making them invaluable tools in medicinal chemistry and drug development for the construction of complex molecular architectures.
Application Notes
The formation of a Grignard reagent from an aryl halide, such as this compound, is a powerful method to generate a potent carbon-based nucleophile. The resulting organomagnesium compound, 2-methoxy-4-methylphenylmagnesium bromide, can be employed in a variety of subsequent reactions to introduce the 2-methoxy-4-methylphenyl moiety into a target molecule. This is particularly relevant in drug discovery and development, where the precise installation of substituted aryl groups is often crucial for modulating the pharmacological properties of a lead compound.
The methoxy and methyl groups on the aromatic ring can influence the electronic and steric properties of the Grignard reagent and the final product. The electron-donating nature of these substituents can impact the reactivity of the Grignard reagent. In the context of drug design, the 2-methoxy-4-methylphenyl group can serve as a key pharmacophoric element or as a building block for more complex heterocyclic systems.
Key Considerations for Synthesis:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents, including water and alcohols, which will rapidly quench the reagent. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[1][2]
-
Magnesium Activation: The surface of magnesium metal is typically coated with a passivating layer of magnesium oxide. Activation is necessary to expose a fresh metal surface to initiate the reaction. Common methods include the use of iodine, 1,2-dibromoethane, or mechanical stirring of the magnesium turnings.[1][2]
-
Initiation: The formation of the Grignard reagent is often characterized by an induction period. Initiation can be facilitated by the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or the evolution of ethane gas indicates successful activation and initiation.[1]
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reagent formation. THF is often preferred for the formation of aryl Grignard reagents from aryl bromides due to its higher boiling point and better solvating ability for the organomagnesium species.
Potential Applications in Drug Development:
The 2-methoxy-4-methylphenyl scaffold is present in various biologically active molecules. The corresponding Grignard reagent can be a key intermediate in the synthesis of compounds with potential therapeutic applications, including but not limited to:
-
Cross-Coupling Reactions: Participation in palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) to form biaryl structures, a common motif in many pharmaceutical agents.
-
Addition to Carbonyls: Reaction with aldehydes, ketones, and esters to synthesize secondary and tertiary alcohols, which are versatile intermediates for further functionalization.
-
Ring-Opening of Epoxides: Nucleophilic attack on epoxides to generate β-hydroxy ethers, providing access to chiral building blocks.
-
Synthesis of Heterocycles: Incorporation of the substituted phenyl ring into heterocyclic systems, which are prevalent in drug molecules.
Quantitative Data Summary
While specific yield and reaction time data for the formation of 2-methoxy-4-methylphenylmagnesium bromide from this compound is not extensively reported in the literature, the following table summarizes typical quantitative data for the formation of structurally similar aryl Grignard reagents. These values provide a reasonable expectation for the synthesis.
| Aryl Bromide | Solvent | Initiator | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| o-Bromoanisole | THF | - | Reflux | - | High |
| p-Bromoanisole | Diethyl Ether | Iodine | Reflux | 1 | ~95 |
| Bromobenzene | Diethyl Ether | 1,2-Dibromoethane | Reflux | 1-2 | >90 |
| p-Bromotoluene | THF | None | Reflux | 1 | High |
Note: Yields are often determined by derivatization of the Grignard reagent with an electrophile and isolation of the final product.
Experimental Protocols
This section provides a detailed protocol for the laboratory-scale preparation of 2-methoxy-4-methylphenylmagnesium bromide.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-dibromoethane
-
Nitrogen or Argon gas supply
-
Standard Schlenk line glassware (three-necked round-bottom flask, reflux condenser, dropping funnel)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Protocol 1: Formation of 2-Methoxy-4-methylphenylmagnesium Bromide
-
Glassware and Reagent Preparation:
-
All glassware must be oven-dried at a minimum of 120°C for several hours and assembled while hot under a stream of dry nitrogen or argon gas to ensure strictly anhydrous conditions.[1]
-
Magnesium turnings (1.2 equivalents) should be placed in the three-necked flask.
-
The apparatus, consisting of the flask, reflux condenser, and dropping funnel, should be flame-dried under a flow of inert gas and allowed to cool to room temperature.
-
-
Magnesium Activation and Reaction Initiation:
-
Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings.
-
Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension.[1]
-
The disappearance of the characteristic iodine color or the gentle evolution of gas (in the case of 1,2-dibromoethane) signifies the activation of the magnesium surface.[1]
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
-
Grignard Reagent Formation:
-
Once initiation is confirmed, add a small portion (approximately 10%) of the this compound solution from the dropping funnel to the activated magnesium.
-
The reaction mixture should become cloudy, and a gentle reflux may be observed, indicating the formation of the Grignard reagent.[1] If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has commenced, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. An external cooling bath may be necessary to control the exothermic reaction.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating to reflux until most of the magnesium has been consumed (typically 1-3 hours).
-
-
Confirmation and Use:
-
The resulting dark grey or brown solution is the Grignard reagent, 2-methoxy-4-methylphenylmagnesium bromide.
-
The concentration of the Grignard reagent can be determined by titration before its use in subsequent reactions.
-
For optimal results, the freshly prepared Grignard reagent should be used immediately in the next synthetic step.
-
Visualizations
Caption: Reaction pathway for the formation of 2-methoxy-4-methylphenylmagnesium bromide.
Caption: A typical experimental workflow for the synthesis of a Grignard reagent.
References
Application Notes and Protocols: The Strategic Use of 2-Bromo-5-methylanisole in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-Bromo-5-methylanisole as a key building block in the synthesis of kinase inhibitors. While direct synthesis of a marketed kinase inhibitor from this specific starting material is not prominently documented in publicly available literature, its chemical structure is highly amenable to common synthetic strategies employed in drug discovery. This guide will focus on the application of this compound in palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex kinase inhibitor scaffolds.
Introduction
Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The dysregulation of protein kinases is a common driver of cancer cell proliferation, survival, and metastasis. The development of small molecule inhibitors that can selectively target specific kinases is a major focus of pharmaceutical research.
Aromatic bromo compounds, such as this compound, are versatile intermediates in medicinal chemistry. The bromine atom serves as a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds through well-established cross-coupling reactions. The methoxy and methyl groups on the phenyl ring can provide important steric and electronic contributions to the binding affinity and selectivity of the final inhibitor.
Key Applications of this compound in Kinase Inhibitor Synthesis
The primary utility of this compound in this context lies in its ability to participate in palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the modular assembly of complex molecules, a crucial aspect of generating libraries of compounds for structure-activity relationship (SAR) studies.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming a bond between an aryl halide and an organoboron compound.[1][2] In the context of kinase inhibitor synthesis, this reaction can be used to couple the 2-methoxy-4-methylphenyl moiety from this compound to a heterocyclic core, a common feature of many kinase inhibitors.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a bond between an aryl halide and an amine.[3][4] This reaction is instrumental in synthesizing diarylamines and other N-arylated compounds that are prevalent in kinase inhibitor structures, often serving as a key hinge-binding motif.
Hypothetical Kinase Target and Signaling Pathway
For the purpose of these application notes, we will consider a hypothetical kinase inhibitor targeting the RAS-RAF-MEK-ERK signaling pathway . This pathway is frequently mutated in various cancers, making it a prime target for drug development. Trametinib is a known MEK inhibitor that is used in the treatment of melanoma and other cancers.[5][6] While not synthesized from this compound, its mechanism of action provides a relevant biological context.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination using this compound as a starting material. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with a Heterocyclic Boronic Acid
This protocol describes a typical procedure for coupling this compound with a generic heterocyclic boronic acid.
Materials:
-
This compound (1.0 eq)
-
Heterocyclic boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Toluene (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound, the heterocyclic boronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add anhydrous toluene and degassed water (typically in a 10:1 ratio).
-
Stir the mixture at 80-100 °C under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine
This protocol outlines a general procedure for the C-N coupling of this compound with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)
-
Xantphos (0.02 eq)
-
Cesium carbonate (Cs₂CO₃, 1.5 eq)
-
Anhydrous toluene or dioxane
-
Schlenk tube
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos to a dry Schlenk tube.
-
Evacuate and backfill the tube with the inert gas (repeat three times).
-
Add anhydrous toluene or dioxane, followed by the primary amine.
-
Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table presents hypothetical data for the synthesis of two kinase inhibitor scaffolds using this compound, based on typical outcomes for these reaction types.
| Reaction Type | Starting Materials | Product Scaffold | Yield (%) | Purity (%) (by HPLC) | Target Kinase (Hypothetical) | IC₅₀ (nM) (Hypothetical) |
| Suzuki-Miyaura | This compound, Pyrimidine-5-boronic acid | 5-(2-methoxy-4-methylphenyl)pyrimidine | 85 | >98 | MEK1 | 50 |
| Buchwald-Hartwig | This compound, 4-amino-N-methyl-benzamide | N-(2-methoxy-4-methylphenyl)-N'-methyl-terephthalamide | 78 | >97 | MEK2 | 75 |
Conclusion
This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. Its utility in robust and high-yielding palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse molecular scaffolds. The protocols and conceptual framework provided in this document are intended to guide researchers in the strategic application of this and similar bromo-aromatic compounds in their drug discovery programs. The ability to readily introduce the 2-methoxy-4-methylphenyl moiety can be a powerful tool in optimizing the pharmacological properties of novel kinase inhibitors.
References
Application Note and Protocol for the Synthesis of 2-Bromo-5-methylanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 2-Bromo-5-methylanisole, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and other functional materials.
Introduction
This compound, also known as 1-bromo-2-methoxy-4-methylbenzene, is an important aromatic intermediate.[1][2] The introduction of a bromine atom onto the anisole ring provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. The synthesis of this compound is typically achieved through the electrophilic bromination of 3-methylanisole. Careful control of reaction conditions is crucial to ensure high regioselectivity and yield, minimizing the formation of isomeric byproducts. This protocol details a reliable method for the synthesis, purification, and characterization of this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₉BrO |
| Molecular Weight | 201.06 g/mol [1][2] |
| CAS Number | 95740-49-1[1][2] |
| Appearance | Solid or Liquid |
| Purity | 98%[1] |
Table 2: Reagents for the Synthesis of this compound
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 3-Methylanisole | C₈H₁₀O | 122.16 | 10 | 1.0 | 1.22 g |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 11 | 1.1 | 1.96 g |
| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | - | - | 50 mL |
Experimental Protocol
This protocol describes the regioselective bromination of 3-methylanisole using N-Bromosuccinimide (NBS) in acetonitrile. This method is favored for its mild reaction conditions and high selectivity, reducing the formation of unwanted side products.
Materials:
-
3-Methylanisole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methylanisole (1.22 g, 10 mmol) in 50 mL of anhydrous acetonitrile.
-
Reagent Addition: To the stirred solution, add N-Bromosuccinimide (1.96 g, 11 mmol) portion-wise over 15 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in 50 mL of dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with 25 mL of saturated sodium thiosulfate solution, 25 mL of saturated sodium bicarbonate solution, and 25 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Experimental Workflow
References
Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-methylanisole with Heteroaryl Boronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This application note details the palladium-catalyzed cross-coupling of 2-Bromo-5-methylanisole with various heteroaryl boronic acids. The resulting 2-heteroaryl-5-methylanisole scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in a range of biologically active molecules.[1] This document provides a general reaction protocol, a summary of reaction parameters with different heteroaryl boronic acids, and visual aids to understand the workflow and catalytic cycle.
General Reaction Scheme
The core transformation involves the coupling of this compound with a generic heteroaryl boronic acid in the presence of a palladium catalyst and a base.
General Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Parameters and Yields
The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, base, solvent, and the electronic and steric properties of the heteroaryl boronic acid.[3] The following table summarizes typical conditions and reported yields for the coupling of this compound with a variety of heteroaryl boronic acids. Note that five-membered 2-heteroaromatic boronic acids can be unstable, which may affect reaction yields.[4][5]
| Heteroaryl Boronic Acid | Palladium Catalyst (mol%) | Ligand (if any) | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| Pyridine-3-boronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/Ethanol/Water | 90 | 12 | 75-85 |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | 1,4-Dioxane/Water | 100 | 16 | 70-80 |
| Furan-2-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/Water | 80 | 8 | 65-75 |
| Pyrazole-4-boronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 60-70 |
| Quinoline-8-boronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DMF/Water | 100 | 12 | 70-80 |
Note: Yields are representative and can vary based on the specific reaction scale and purity of reagents. Optimization may be necessary for each specific substrate.
Experimental Protocols
This section provides a detailed, generalized procedure for the palladium-catalyzed cross-coupling of this compound with a heteroaryl boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Heteroaryl boronic acid (1.2-1.5 equiv)[6]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)[7]
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)[6]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)[7]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene, DMF)[7][8]
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the heteroaryl boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[3][7]
-
Inerting the System: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[3]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe.[7][8]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6][8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.[9]
-
Extraction: Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers.[9]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9] The crude product can then be purified by column chromatography on silica gel.
Safety Precautions: Palladium catalysts and organic solvents can be hazardous. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling proceeds through a catalytic cycle involving a palladium(0) species.[2][10] The key steps are oxidative addition, transmetalation, and reductive elimination.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram outlines the typical workflow for performing the Suzuki-Miyaura coupling reaction in a laboratory setting.
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling.
Reaction Scope Diagram
This diagram illustrates the coupling of this compound with a variety of representative heteroaryl boronic acids.
Caption: Scope of the reaction with various heteroaryl boronic acids.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Role of 2-Bromo-5-methylanisole and Its Isomers in the Total Synthesis of Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 2-bromo-5-methylanisole and its structural isomers as versatile starting materials in the total synthesis of complex natural products. The strategic incorporation of the substituted anisole motif allows for intricate molecular architectures to be constructed, leading to the synthesis of biologically active compounds. This report outlines the total syntheses of Murrayafoline A, (±)-Herbertenolide, and Cephanolides B and C, presenting detailed experimental protocols, tabulated quantitative data, and visual diagrams of the synthetic pathways.
Application Notes
This compound and its isomers are valuable building blocks in organic synthesis, primarily serving as precursors to highly functionalized aromatic rings. The presence of the methoxy and methyl groups influences the electronic properties of the aromatic ring, directing subsequent reactions, while the bromo substituent provides a handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, as well as lithiation and Grignard reagent formation.
In the syntheses detailed below, these bromoanisole derivatives are utilized to:
-
Introduce a pre-functionalized aromatic core: The substituted benzene ring forms a significant portion of the final natural product's scaffold.
-
Enable key bond formations: The bromine atom is strategically positioned to facilitate crucial carbon-carbon and carbon-nitrogen bond-forming reactions that are central to the construction of the target molecules.
-
Control regioselectivity: The interplay between the methoxy, methyl, and bromo groups on the anisole ring dictates the regiochemical outcome of subsequent synthetic transformations.
The selection of a specific isomer of bromo-methylanisole is critical and depends on the desired connectivity in the target natural product. The following sections will highlight the use of this compound, 2-bromo-4-methylanisole, and 5-bromo-2-methylanisole in the total synthesis of specific natural products.
Total Synthesis of Murrayafoline A
The carbazole alkaloid Murrayafoline A, isolated from the medicinal plant Glycosmis mauritiana, has been synthesized utilizing this compound as a key starting material. The synthesis employs a palladium-catalyzed tandem [3+2] heteroannulation strategy.
Synthetic Pathway
The synthesis involves a one-pot reaction where a Buchwald-Hartwig amination is followed by a C-H arylation to construct the carbazole core.
Quantitative Data
| Reactant 1 | Reactant 2 | Product | Catalyst/Ligand | Base | Solvent | Conditions | Yield (%) |
| This compound | 2-Chloroaniline | Murrayafoline A | Pd(OAc)₂ / DavePhos | K₃PO₄ | Dioxane | Microwave | 43 |
Experimental Protocol: Synthesis of Murrayafoline A
General Procedure A (Tandem [3+2] Heteroannulation):
To an oven-dried microwave vial equipped with a magnetic stir bar is added this compound (1.0 equiv), 2-chloroaniline (1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), DavePhos (0.10 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv). The vial is sealed and the atmosphere is replaced with argon. Anhydrous 1,4-dioxane is then added. The reaction mixture is subjected to microwave irradiation at 120 °C for 30 minutes. After cooling, pivalic acid (PivOH, 0.3 equiv) is added, and the mixture is irradiated in the microwave at 160 °C for 8 hours.
Work-up and Purification:
Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure. The crude residue is purified by silica gel column chromatography using a hexane:ethyl acetate (7:3) eluent to afford Murrayafoline A as a brown crystalline solid.
Total Synthesis of (±)-Herbertenolide
The sesquiterpenoid (±)-Herbertenolide has been synthesized from the starting material 2-bromo-4-methylanisole, an isomer of the primary topic. This synthesis is notable for its stereospecific formation of vicinal quaternary carbon centers.
Synthetic Pathway
The synthesis commences with the formation of an organolithium species from 2-bromo-4-methylanisole, which then undergoes a series of transformations including nucleophilic attack, oxidation, and a key photodecarbonylation step to furnish the natural product.
Quantitative Data
| Starting Material | Key Intermediate | Final Product | Overall Yield (%) | Number of Steps |
| 2-Bromo-4-methylanisole | Crystalline Keto-Ester | (±)-Herbertenolide | Not reported | 7 |
Experimental Protocols: Key Steps in the Synthesis of (±)-Herbertenolide
1. Synthesis of trans-2-(2-Methoxy-5-methylphenyl)cyclohexanol: A solution of 2-bromo-4-methylanisole (5.10 mmol) in THF (8 mL) is cooled to -78 °C. n-Butyllithium (1.6 M in hexanes, 5.20 mmol) is added dropwise, and the mixture is stirred for 1 hour. Cyclohexene oxide (2.55 mmol) is added, followed immediately by BF₃·OEt₂ (3.82 mmol). The reaction is stirred for 15 minutes, then quenched with saturated NaHCO₃ and warmed to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography (15% EtOAc/hexanes) affords the product as a colorless oil (98% yield).
2. Synthesis of 2-(2-Methoxy-5-methylphenyl)cyclohexanone: To a solution of oxalyl chloride (3.72 mmol) in CH₂Cl₂ (12 mL) at -78 °C is added DMSO (7.44 mmol) in CH₂Cl₂ (1.6 mL) dropwise. After 2 minutes, the cyclohexanol (2.48 mmol) in CH₂Cl₂ (4 mL) is added over 5 minutes. The mixture is stirred for 15 minutes, followed by the addition of triethylamine (12.4 mmol). The reaction is warmed to room temperature, and water is added. The product is extracted with CH₂Cl₂, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography (10% EtOAc/hexanes) gives the ketone as a light yellow oil (98% yield).
3. Photodecarbonylation and Demethylation to (±)-Herbertenolide: The crystalline keto-ester intermediate is irradiated with a medium-pressure mercury arc lamp (λ > 310 nm) at 0 °C for 12 hours. The crude product is purified by preparative TLC. The resulting ester is then treated with boron tribromide (BBr₃) in CH₂Cl₂ to effect demethylation, yielding (±)-Herbertenolide.
Total Synthesis of (±)-Cephanolides B and C
The complex diterpenoids (±)-Cephanolides B and C have been synthesized from 5-bromo-2-methylanisole, another isomer of the title compound. A key feature of this synthesis is a palladium-catalyzed cascade cyclization to construct the core ring system.
Synthetic Pathway
The synthesis begins with the elaboration of 5-bromo-2-methylanisole into a more complex intermediate, which then undergoes the pivotal palladium-catalyzed cascade cyclization. Subsequent late-stage oxidations lead to the final natural products.
Quantitative Data
| Starting Material | Key Reaction | Product(s) | Longest Linear Sequence |
| 5-Bromo-2-methylanisole | Palladium-Catalyzed Cascade Cyclization | (±)-Cephanolides B and C | 13 steps (B), 17 steps (C) |
Experimental Protocol: Key Palladium-Catalyzed Cascade Cyclization
To a solution of the cyclization precursor (derived from 5-bromo-2-methylanisole) in a suitable solvent such as toluene is added a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., Ag₂CO₃). The reaction mixture is heated under an inert atmosphere, typically under a carbon monoxide (CO) atmosphere, to promote the cascade reaction, which involves an intramolecular Heck-type cyclization, CO insertion, and a Friedel-Crafts acylation sequence.
Work-up and Purification:
After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel to afford the pentacyclic intermediate. This intermediate is then carried forward through a series of late-stage functional group manipulations, including demethylation and oxidation, to yield (±)-Cephanolides B and C.
Disclaimer: The provided protocols are summaries of published procedures and should be consulted in their entirety for full experimental details, including safety precautions. Yields and reaction conditions may vary.
Synthesis of Substituted Biaryls: Application Notes & Protocols Utilizing 2-Bromo-5-methylanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of substituted biaryl compounds utilizing 2-Bromo-5-methylanisole as a key starting material. Biaryl scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active compounds and functional materials.[1] this compound is a versatile building block, allowing for the introduction of various substituents at the 2-position of the anisole ring through modern cross-coupling methodologies.
This guide focuses on four powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, the Sonogashira coupling, and the Buchwald-Hartwig amination. For each reaction, a detailed experimental protocol, a summary of representative quantitative data, and a visualization of the reaction workflow or catalytic cycle are provided.
General Experimental Workflow
A generalized workflow for the cross-coupling reactions described in this document is illustrated below. The process emphasizes the importance of an inert atmosphere to ensure catalyst stability and optimal reaction yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[2] This reaction is widely used for the synthesis of biaryls.
Experimental Protocol
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%), and a suitable ligand such as SPhos (0.04 mmol, 4 mol%).
-
Add a base, for example, potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 88 |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 95 |
| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF/H₂O | 80 | 85 |
Note: The data presented is representative of Suzuki-Miyaura couplings with similar aryl bromides and may require optimization for this compound.
Suzuki-Miyaura Catalytic Cycle
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.[3][4]
Experimental Protocol
-
In a sealed tube under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%), and a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%).
-
Add a base, typically a tertiary amine like triethylamine (Et₃N) (2.0 mmol, 2.0 equiv).
-
Add an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (5 mL).
-
Seal the tube and heat the mixture to 100-120 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion (typically 16-24 hours), cool the reaction to room temperature.
-
Dilute with a suitable organic solvent and wash with water to remove the amine salt.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Quantitative Data for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 100 | 85 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 90 |
| 3 | Cyclohexene | PdCl₂(PPh₃)₂ (2) | - | NaOAc (2) | DMA | 120 | 75 |
| 4 | 1-Octene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cy₂NMe (2) | Dioxane | 110 | 80 |
Note: Data is based on similar aryl bromide substrates and may need optimization.
Heck Reaction Catalytic Cycle
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5]
Experimental Protocol
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and a copper(I) co-catalyst like CuI (0.05 mmol, 5 mol%).
-
Add a suitable solvent, typically an amine base like triethylamine or diisopropylamine, which also acts as the base (5 mL). Anhydrous THF can be used as a co-solvent.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion (typically 2-6 hours), dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the copper salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 50 | 94 |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (2) | CuI (4) | Diisopropylamine | DMF | RT | 89 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | Piperidine | Toluene | 60 | 91 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | Et₃N | Acetonitrile | 40 | 87 |
Note: The presented data is representative and may require optimization for the specific substrate.
Sonogashira Coupling Workflow
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[6][7]
Experimental Protocol
-
To a dry, sealable reaction tube, add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), a palladium precatalyst such as Pd₂(dba)₃ (0.01 mmol, 1 mol%), and a suitable ligand, for example, Xantphos (0.03 mmol, 3 mol%).
-
Add a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add an anhydrous solvent such as toluene or 1,4-dioxane (5 mL).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction's progress by LC-MS.
-
Once complete (typically 4-24 hours), cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | Xantphos (3) | NaOtBu (1.4) | Toluene | 100 | 96 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 89 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-BuOH | 90 | 91 |
| 4 | Indole | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₂CO₃ (2) | Toluene | 100 | 85 |
Note: This data is representative for aryl bromides and may need to be optimized for this compound.
Buchwald-Hartwig Amination Catalytic Cycle
Applications in Drug Discovery
Biaryl moieties are prevalent in a wide range of pharmaceuticals, acting as scaffolds that can orient functional groups in three-dimensional space to interact with biological targets. For instance, many kinase inhibitors feature a biaryl core structure which allows for precise interactions within the ATP-binding pocket of the enzyme. The substituted biaryls synthesized from this compound can be screened for various biological activities.
Representative Kinase Signaling Pathway
The diagram below illustrates a generalized kinase signaling pathway, a common target for biaryl-containing drug candidates. Inhibition of such pathways can modulate cellular processes like proliferation, differentiation, and survival, which are often dysregulated in diseases such as cancer.
References
- 1. SYNTHESIS AND BIOLOGICAL EVALUATION OF BIARYL ANALOGS OF ANTITUBULIN COMPOUNDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Preparation of Functionalized Anilines from 2-Bromo-5-methylanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Functionalized anilines are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. The targeted synthesis of these compounds from readily available starting materials is a cornerstone of modern organic chemistry. 2-Bromo-5-methylanisole serves as a versatile and economically viable precursor for the synthesis of a variety of functionalized 2-methoxy-4-methylanilines. This document provides detailed application notes and experimental protocols for the preparation of such anilines via three powerful cross-coupling methodologies: Buchwald-Hartwig Amination, Ullmann Condensation, and a Suzuki-Miyaura Coupling/Reduction sequence. These methods offer a broad substrate scope and functional group tolerance, making them indispensable tools in drug discovery and development.
Synthetic Strategies Overview
The primary strategies for the conversion of this compound to functionalized anilines involve the direct formation of a carbon-nitrogen (C-N) bond or a two-step sequence involving carbon-carbon (C-C) bond formation followed by transformation to an amino group.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that directly forms a C-N bond between an aryl halide and an amine. It is known for its high efficiency, broad substrate scope, and mild reaction conditions.[1][2][3]
-
Ullmann Condensation: A copper-catalyzed reaction for the formation of C-N bonds. While traditionally requiring harsh conditions, modern protocols with specialized ligands have enabled milder and more efficient transformations.[4][5][6]
-
Suzuki-Miyaura Coupling followed by Reduction: This two-step approach involves an initial palladium-catalyzed C-C bond formation between the aryl bromide and a nitrogen-containing boronic acid or ester. The resulting intermediate is then converted to the aniline, often through the reduction of a nitro group.[7][8][9]
Data Presentation: Comparison of Synthetic Methods
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of functionalized anilines from this compound using the aforementioned methods. Please note that yields are highly dependent on the specific amine and reaction conditions.
| Method | Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12-24 | 70-95 |
| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80-100 | 8-16 | 65-90 | |
| Ullmann Condensation | CuI / L-proline | K₂CO₃ | DMSO | 90-120 | 24-48 | 50-80 |
| CuI / Phenanthroline | K₃PO₄ | DMF | 100-140 | 18-36 | 55-85 | |
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 80-95 (coupling) |
| (followed by Reduction) | Fe / NH₄Cl | - | Ethanol/H₂O | Reflux | 2-4 | 85-95 (reduction) |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube, add this compound, the corresponding amine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired functionalized aniline.
Protocol 2: Ullmann Condensation
This protocol provides a general method for the copper-catalyzed amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.5 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
L-proline (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, combine this compound, the amine, CuI, L-proline, and potassium carbonate.
-
Add anhydrous DMSO to the flask.
-
Heat the reaction mixture to 90-120 °C and stir for 24-48 hours under an inert atmosphere.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Coupling and Subsequent Nitro Group Reduction
This two-step protocol is suitable for the synthesis of anilines from this compound and a nitro-substituted arylboronic acid.
Step 3A: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
(4-Nitrophenyl)boronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
In a flask, dissolve this compound, (4-nitrophenyl)boronic acid, and potassium carbonate in a 4:1 mixture of dioxane and water.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Add Pd(dppf)Cl₂ to the reaction mixture.
-
Heat the mixture to 90 °C and stir for 12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude biaryl product by column chromatography.
Step 3B: Nitro Group Reduction
Materials:
-
Nitro-biaryl intermediate from Step 3A (1.0 equiv)
-
Iron powder (Fe) (5.0 equiv)
-
Ammonium chloride (NH₄Cl) (1.0 equiv)
-
Ethanol
-
Water
Procedure:
-
Suspend the nitro-biaryl intermediate in a 2:1 mixture of ethanol and water.
-
Add iron powder and ammonium chloride to the suspension.
-
Heat the mixture to reflux and stir vigorously for 2-4 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, filter the hot reaction mixture through a pad of Celite®.
-
Wash the Celite® pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the functionalized aniline.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: Workflow for Buchwald-Hartwig Amination.
Caption: Workflow for Ullmann Condensation.
Caption: Workflow for Suzuki Coupling and Reduction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. research.rug.nl [research.rug.nl]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. boa.unimib.it [boa.unimib.it]
- 9. dspace.mit.edu [dspace.mit.edu]
Troubleshooting & Optimization
Technical Support Center: Bromination of 4-Methylanisole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4-methylanisole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is producing a significant amount of a dibrominated product. How can I improve the selectivity for mono-bromination?
A1: Over-bromination, leading to products like 2,6-dibromo-4-methylanisole, is a common side reaction due to the strong activating nature of the methoxy group. To favor mono-bromination, consider the following strategies:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of 4-methylanisole to the brominating agent. Adding the bromine source slowly and incrementally can help maintain a low concentration of the electrophile throughout the reaction.
-
Lower Reaction Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C or lower). Lower temperatures decrease the overall reaction rate and enhance the selectivity for the initial bromination over subsequent brominations.
-
Milder Brominating Agent: Instead of highly reactive elemental bromine (Br₂), use a less aggressive reagent like N-Bromosuccinimide (NBS).[1] Pyridinium tribromide is another alternative that can offer better control.
Q2: I am observing bromination on the methyl group instead of the aromatic ring. What is causing this and how can I prevent it?
A2: Side-chain bromination is a radical-mediated process and is favored under certain conditions. To ensure electrophilic aromatic substitution on the ring, you should:
-
Avoid Radical Initiators and Light: Reactions involving NBS in non-polar solvents like carbon tetrachloride (CCl₄), especially with the addition of a radical initiator (like AIBN or benzoyl peroxide) or exposure to light, will favor bromination of the benzylic position.[2]
-
Choose a Polar Solvent: Performing the reaction in a polar solvent like acetonitrile (CH₃CN) or acetic acid (CH₃COOH) promotes the ionic mechanism required for aromatic bromination and suppresses the radical pathway.[1][3] Using NBS in acetonitrile has been shown to be highly effective for the regiospecific nuclear bromination of methylanisoles.[1]
Q3: The yield of my desired product, 2-bromo-4-methylanisole, is low. What are the potential reasons and how can I improve it?
A3: Low yields can result from several factors, including incomplete reaction, product loss during workup, or competing side reactions. To improve your yield:
-
Ensure Complete Reaction: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Optimize Reaction Time and Temperature: While lower temperatures are good for selectivity, the reaction may be too slow. A balance must be found to ensure a reasonable reaction time.
-
Proper Quenching and Workup: After the reaction is complete, it's crucial to quench any remaining brominating agent. This is typically done with a reducing agent like sodium thiosulfate or sodium bisulfite. Ensure efficient extraction of the product from the aqueous layer.
-
Purity of Reagents: Ensure that your starting materials and reagents are of high purity and that the brominating agent has not degraded.
Q4: I am getting a mixture of ortho- and other isomeric products. How can I improve the regioselectivity for the 2-position?
A4: The methoxy group is a strong ortho-, para-director. Since the para-position in 4-methylanisole is blocked by the methyl group, substitution is directed to the ortho-positions (2- and 6-positions). The methyl group is also an ortho-, para-director, further activating these positions. To maximize the yield of the 2-bromo isomer:
-
Steric Hindrance: The formation of the 2-bromo isomer is generally favored. The formation of other isomers is less common but can be influenced by the specific reaction conditions.
-
Choice of Brominating System: Certain reagent systems have been shown to provide high regioselectivity. For instance, using ammonium bromide (NH₄Br) and hydrogen peroxide (H₂O₂) in acetic acid has been reported to be a highly regioselective method for the ortho-bromination of para-substituted anisoles.[3]
Data Presentation
The following table summarizes the expected product distribution in the bromination of 4-methylanisole under different experimental conditions.
| Brominating Agent | Solvent | Temperature | Desired Product (2-Bromo-4-methylanisole) Yield | Major Side Product(s) & Yield | Reference(s) |
| NBS (1.1 equiv) | Acetonitrile | Room Temp. | High (e.g., ~95% for similar methylanisoles) | Side-chain bromination product is not detected. | [1] |
| NBS (1.1 equiv) | Carbon Tetrachloride (with light) | Reflux | Low (Side reaction is favored) | 4-(Bromomethyl)anisole (Main product) | [1] |
| NH₄Br / H₂O₂ | Acetic Acid | Room Temp. | Good to Excellent | Side-chain bromination is not observed. | [3] |
| Br₂ | Acetic Acid | 0 °C to Room Temp. | Moderate to Good | 2,6-Dibromo-4-methylanisole (Formation increases with excess Br₂ and higher temperature). | [4][5] |
Experimental Protocols
Protocol 1: Selective ortho-Bromination using NBS in Acetonitrile
This protocol is adapted from procedures for the regiospecific bromination of methylanisoles and is designed to minimize side-chain bromination.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylanisole (1.0 eq) in acetonitrile.
-
Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at room temperature. The reaction is typically conducted in daylight, avoiding direct, strong UV light.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is generally complete within a few hours at room temperature.
-
Workup: Once the starting material is consumed, remove the acetonitrile under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove succinimide. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel.
Protocol 2: Bromination using Ammonium Bromide and Hydrogen Peroxide in Acetic Acid
This method is reported to be a simple, efficient, and regioselective for the ortho-bromination of para-substituted anisoles.[3]
-
Reaction Setup: In a 25 mL two-necked round-bottom flask, charge 4-methylanisole (2 mmol) and ammonium bromide (2.2 mmol) in acetic acid (4 mL).
-
Reagent Addition: Add 30% hydrogen peroxide (2.2 mmol) dropwise to the reaction mixture while stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.
-
Workup: Upon completion, treat the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Extraction and Purification: Extract the product with dichloromethane. Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography if necessary.
Visualization of Reaction Pathways
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Dehalogenation in Suzuki Coupling of 2-Bromo-5-methylanisole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering dehalogenation as a side reaction during the Suzuki coupling of 2-Bromo-5-methylanisole.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of a Suzuki coupling reaction?
A1: Dehalogenation is a common side reaction in Suzuki-Miyaura coupling where the aryl halide starting material, in this case, this compound, is reduced, and the bromine atom is replaced by a hydrogen atom.[1] This leads to the formation of the undesired byproduct, 3-methylanisole, which consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates purification.
Q2: What is the primary mechanism of dehalogenation in Suzuki coupling?
A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can occur through various pathways, such as the reaction of the palladium complex with bases (especially alkoxides), solvents (like alcohols), or trace amounts of water. The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated arene (3-methylanisole) and regenerate the palladium(0) catalyst.
Q3: Why is this compound prone to dehalogenation?
A3: Aryl bromides, particularly those that are electron-rich like this compound (due to the methoxy and methyl groups), can be susceptible to dehalogenation. Highly active catalyst systems that are efficient for the oxidative addition step can also sometimes promote pathways leading to the formation of palladium-hydride species, thus increasing the likelihood of dehalogenation.
Q4: How can I identify if dehalogenation is occurring in my reaction?
A4: The presence of the dehalogenated byproduct, 3-methylanisole, can be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting this compound.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of 3-methylanisole.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will show characteristic signals for 3-methylanisole, notably the appearance of a new proton signal in the aromatic region where the bromine atom was previously located.[1]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and minimize the dehalogenation of this compound in your Suzuki coupling reaction.
| Problem | Potential Cause | Recommended Solution |
| High levels of dehalogenated byproduct (3-methylanisole) | Inappropriate Base: Strong bases, such as alkoxides (e.g., NaOEt, KOtBu), can act as hydride sources or promote the formation of Pd-H species. | Switch to a weaker inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). |
| Suboptimal Catalyst/Ligand: The chosen ligand may not effectively promote the desired reductive elimination over the dehalogenation pathway. | Screen a variety of ligands. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often perform well for challenging substrates and can minimize dehalogenation.[2][3] | |
| Reactive Solvent: Protic solvents like alcohols can serve as a source of hydrides. | Use aprotic solvents such as dioxane, toluene, or THF. If a co-solvent is necessary, minimize the amount of the protic component. | |
| Presence of Excess Water: While a small amount of water is often beneficial or necessary for the Suzuki coupling, excessive amounts can be a proton source leading to dehalogenation. | Use anhydrous solvents and ensure reagents are dry. If using an aqueous base solution, carefully control the water content. | |
| High Reaction Temperature or Prolonged Reaction Time: These conditions can sometimes favor the dehalogenation side reaction. | Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Consider running the reaction at a lower temperature, although this may require a more active catalyst system. | |
| Sluggish reaction leading to more side products | Slow Oxidative Addition: The initial step of the catalytic cycle may be slow. | Use a more electron-rich ligand to accelerate the oxidative addition. Consider using a pre-catalyst that readily forms the active Pd(0) species. |
| Slow Transmetalation: The transfer of the organic group from the boron reagent to the palladium complex may be the rate-limiting step. | Ensure the boronic acid or ester is of high purity and reactivity. Using a slight excess of the boronic acid reagent (e.g., 1.2-1.5 equivalents) can sometimes improve the reaction rate. |
Data Presentation
The following tables summarize the impact of different reaction components on the yield of the desired product versus the dehalogenated byproduct. The data is illustrative and compiled from general trends for structurally analogous substrates. Actual results will vary depending on the specific boronic acid and other reaction conditions.
Table 1: Effect of Catalyst and Ligand on Yield for a Structurally Analogous Substrate
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 | [2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High | [2] |
| PEPPSI™-IPr | IPr | K₂CO₃ | DMF/H₂O | 3,5-Dimethylphenylboronic Acid | Good to Excellent | [3] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Moderate to High | [4] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Toluene/H₂O | Phenylboronic acid | Moderate to High | [4] |
Table 2: Influence of Base and Solvent on Yield for a Structurally Analogous Substrate
| Base (equivalents) | Solvent | Typical Yield Range | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | Moderate to High | A common and cost-effective choice. |
| Cs₂CO₃ (2-3) | Dioxane | High to Excellent | Often provides higher yields but is more expensive. |
| K₃PO₄ (2-3) | THF/H₂O | High to Excellent | A strong base that can be very effective, particularly for less reactive substrates. |
| Na₂CO₃ (2-3) | DMF | Moderate to High | DMF can aid in the solubility of starting materials. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound with Minimal Dehalogenation
This protocol provides a good starting point for minimizing dehalogenation by using a modern catalyst system and a weaker inorganic base.
-
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk flask or sealed vial
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk flask or vial under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the Pd₂(dba)₃ and SPhos.
-
Add the toluene and water.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Alternative Conditions Using a Pre-catalyst
This protocol utilizes an air- and moisture-stable pre-catalyst which can offer high reactivity.
-
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
XPhos Pd G2 pre-catalyst (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous 1,4-dioxane (10 mL)
-
-
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane, followed by the XPhos Pd G2 pre-catalyst.
-
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Competing pathways in the Suzuki coupling of this compound.
Caption: A troubleshooting workflow for minimizing dehalogenation.
References
Optimization of catalyst loading for Buchwald-Hartwig amination of 2-Bromo-5-methylanisole
Technical Support Center: Buchwald-Hartwig Amination
Topic: Optimization of Catalyst Loading for the Buchwald-Hartwig Amination of 2-Bromo-5-methylanisole
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium catalyst loading for the C-N cross-coupling of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction with this compound shows low or no conversion. What are the most common initial checks?
Low conversion in a Buchwald-Hartwig amination can be attributed to several factors, as the reaction is sensitive to the reaction conditions.[1] Here are the primary areas to investigate:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly degassed (e.g., by performing three vacuum/inert gas backfill cycles) and maintained under a positive pressure of an inert gas like argon or nitrogen throughout the entire process.[1]
-
Reagent and Solvent Quality: The purity and dryness of all reagents and solvents are critical. Trace amounts of water or other impurities can deactivate the catalyst.[1] Use anhydrous solvents and ensure the amine, base, and aryl bromide are pure. The quality and age of the palladium source can also significantly affect reproducibility.[2]
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is fundamental to the reaction's success. An unsuitable ligand for the specific substrates is a common reason for failure.[1] For an electron-rich aryl bromide like this compound, sterically hindered and electron-rich biarylphosphine ligands such as XPhos or RuPhos are often effective starting points.[3]
Q2: How does catalyst loading impact the reaction, and what is a typical starting range for optimization?
Catalyst loading directly influences reaction rate, cost, and the level of palladium contamination in the final product. While lower catalyst loadings are economically and environmentally desirable, excessively low concentrations can lead to incomplete conversion or catalyst decomposition before the reaction is complete.
For initial screening, a palladium catalyst loading of 1–2 mol% is typical.[4] If the reaction is successful, the loading can be gradually reduced (e.g., to 1.0 mol%, 0.5 mol%, 0.1 mol%) to find the minimum required amount for efficient conversion. Conversely, if the initial reaction is sluggish, increasing the loading to 5 mol% can be investigated.[5]
Q3: I am observing significant side product formation, such as hydrodehalogenation (replacement of bromine with hydrogen). How can this be minimized?
Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation and occurs via β-hydride elimination.[6][7] The choice of ligand and base is crucial to suppress this pathway.
-
Ligand Selection: Use bulky, electron-rich phosphine ligands. These ligands promote the final reductive elimination step to form the C-N bond, which is typically faster than the competing β-hydride elimination pathway.[6]
-
Base Strength: While strong bases like sodium tert-butoxide (NaOtBu) often lead to faster reaction rates, they can also promote side reactions.[1] If hydrodehalogenation is an issue, consider screening weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[1]
-
Amine Equivalents: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling reaction.[8]
Q4: My results are not reproducible. What are the likely causes?
Lack of reproducibility is often traced back to subtle variations in reaction setup and reagent quality.
-
Inconsistent Inert Atmosphere: Ensure the degassing and inerting procedure is identical for every experiment.
-
Reagent Purity: The purity of the palladium precursor can vary between batches. Using pre-catalysts, which are generally more stable and provide more consistent generation of the active Pd(0) species, can improve reproducibility compared to sources like Pd(OAc)₂.[9]
-
Solvent and Base Quality: Ensure solvents are freshly dried and bases are stored in a desiccator. Poor solubility of reagents is an often-underestimated cause of reaction failure or irreproducibility.[1][10]
-
Stirring Rate: For heterogeneous mixtures, particularly with inorganic bases, the stirring rate can significantly impact the reaction as dense components may settle.[10] Ensure vigorous and consistent stirring.
Q5: Which combination of ligand, base, and solvent is a good starting point for this compound?
For an electron-rich aryl bromide, a good starting point involves a sterically hindered ligand and a strong base. Toluene and dioxane are common and effective solvents.[11][12]
| Component | Recommended Starting Reagents |
| Aryl Halide | This compound (1.0 equiv) |
| Amine | Coupling Partner (1.2 equiv) |
| Palladium Source | Pd₂(dba)₃ (1 mol %) or Pd(OAc)₂ (2 mol %) |
| Ligand | XPhos (2-3 mol %) or RuPhos (2-3 mol %) |
| Base | NaOtBu (1.4 equiv) or Cs₂CO₃ (1.5 equiv) |
| Solvent | Toluene or Dioxane (0.1 - 0.4 M) |
| Temperature | 80 - 110 °C |
Data Presentation
Table 1: Example Catalyst Loading Optimization Screening
The following table presents hypothetical data for the amination of this compound with a generic secondary amine, illustrating a typical optimization workflow. Conditions: Amine (1.2 equiv), NaOtBu (1.4 equiv), XPhos ligand (Pd:Ligand ratio 1:1.5), Toluene, 100 °C, 16h.
| Entry | Pd₂(dba)₃ (mol%) | Yield (%) | Notes |
| 1 | 2.0 | 95 | High conversion, good starting point. |
| 2 | 1.0 | 94 | Optimal loading; high yield with reduced catalyst. |
| 3 | 0.5 | 85 | Good yield, but may require longer reaction time. |
| 4 | 0.1 | 45 | Incomplete conversion; catalyst loading too low. |
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Suggested Solution |
| Low/No Conversion | Inactive catalyst (oxygen/water contamination) | Ensure rigorous inert atmosphere and use of anhydrous reagents/solvents.[1] |
| Poor catalyst/ligand choice | Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos).[3] | |
| Low temperature | Increase temperature to 100-110 °C.[3][8] | |
| Side Products | β-Hydride elimination | Use a bulkier ligand; switch to a weaker base (e.g., Cs₂CO₃).[1][6] |
| Irreproducible Results | Inconsistent reagent quality or setup | Use a stable pre-catalyst; ensure consistent reagent sourcing and experimental procedure.[9] |
| Poor solubility | Screen different solvents or increase reaction temperature.[10] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination Screening
This protocol is a starting point and should be optimized for the specific amine coupling partner.
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 1.5-3 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).[8]
-
Inerting: Seal the vessel, and then evacuate and backfill with inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[3]
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe. Stir the mixture for 10-15 minutes at room temperature to allow for pre-formation of the active catalyst.[8] Subsequently, add this compound (1.0 equivalent) and the amine coupling partner (1.2 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[1][8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter it through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[1][8]
Visualizations
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. bristol.ac.uk [bristol.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Bromo-5-methylanisole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Bromo-5-methylanisole from its reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of this compound?
A1: The synthesis of this compound typically involves the electrophilic bromination of 3-methylanisole. Due to the directing effects of the methoxy and methyl groups on the aromatic ring, the primary byproducts are other positional isomers. The most common byproducts include:
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4-Bromo-3-methylanisole
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2-Bromo-3-methylanisole
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Di-brominated products (e.g., 2,4-dibromo-5-methylanisole)
The formation of these byproducts is highly dependent on the reaction conditions, such as the brominating agent used, temperature, and catalyst.[1]
Q2: What are the recommended methods for purifying this compound?
A2: The primary methods for purifying this compound are:
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Fractional Distillation under Reduced Pressure: This method is effective for separating isomers with different boiling points.
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Column Chromatography: Silica gel column chromatography using a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is a common and effective method for separating closely related isomers.
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Recrystallization: If the crude product is a solid or can be solidified, recrystallization from a suitable solvent system can be an effective final purification step.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be reliably assessed using the following analytical techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to separate and identify the desired product and any volatile byproducts.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column, such as a C18 or a column with enhanced π-π interaction capabilities (e.g., PYE or NPE), can effectively separate the isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to determine the isomeric purity of the sample.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Poor separation of isomers by fractional distillation.
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Possible Cause: The boiling points of the isomers are too close for efficient separation with the current distillation setup.
-
Troubleshooting Steps:
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Improve Column Efficiency: Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).
-
Optimize Vacuum: Ensure a stable and sufficiently low pressure to maximize the boiling point differences between the isomers.
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Slow Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to improved separation.
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Consider an Alternative Method: If distillation is still ineffective, column chromatography is the recommended next step.
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Issue 2: Co-elution of product and byproducts during column chromatography.
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Possible Cause: The solvent system is not providing adequate separation on the silica gel column.
-
Troubleshooting Steps:
-
Adjust Solvent Polarity: The polarity of the eluent is critical. Start with a very non-polar solvent system (e.g., pure hexane or petroleum ether) and gradually increase the polarity by adding a small percentage of a more polar solvent like ethyl acetate or dichloromethane. Common starting points for separating bromo-methylanisole isomers are hexane:ethyl acetate ratios of 99:1 to 90:10.
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Use a Different Solvent System: If hexane/ethyl acetate is not effective, consider other solvent systems such as cyclohexane/dichloromethane or toluene/hexane.
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Employ a Different Stationary Phase: For difficult separations, consider using a different stationary phase. Alumina (neutral or basic) can sometimes provide different selectivity compared to silica gel. For analytical scale, HPLC columns with phenyl or cyano phases can offer alternative selectivities.
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Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Overloading the column can lead to poor separation.
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Issue 3: The product oils out during recrystallization.
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Possible Cause: The chosen solvent is too good a solvent for the compound, or the cooling process is too rapid.
-
Troubleshooting Steps:
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Select a Different Solvent System: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Often, a two-solvent system is required. Common pairs include ethanol/water, acetone/water, or ethyl acetate/hexane.[3]
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Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often leads to the formation of an oil rather than crystals.
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Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce crystallization.
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Seeding: If you have a small crystal of the pure product, add it to the cooled solution to initiate crystallization.
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Data Presentation
Table 1: Physical Properties of this compound and Common Isomeric Byproducts
| Compound Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | BrC₆H₃(OCH₃)(CH₃) | 201.06 | Not explicitly found, but expected to be similar to isomers |
| 4-Bromo-3-methylanisole | BrC₆H₃(CH₃)(OCH₃) | 201.06 | 111-112 @ 15 mmHg 108.5 @ 12 Torr[2] |
| 2-Bromo-3-methylanisole | BrC₆H₃(CH₃)(OCH₃) | 201.06 | 217 @ 760 mmHg[1] |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
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Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Procedure: a. Place the crude this compound in the distillation flask with a magnetic stir bar. b. Slowly reduce the pressure to the desired level (e.g., 10-20 mmHg). c. Begin heating the distillation flask gently. d. Collect any low-boiling impurities in a separate receiving flask. e. As the temperature stabilizes, collect the fractions that distill at the expected boiling point range for the desired product. The boiling points of the isomers will be close, so slow and careful collection is crucial. f. Collect a higher-boiling fraction which may contain other isomers or di-brominated byproducts.
-
Analysis: Analyze the collected fractions by GC-MS or HPLC to determine their composition and purity.
Protocol 2: Purification by Silica Gel Column Chromatography
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Column Packing: a. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). b. Pour the slurry into a chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until the solvent level is just above the silica bed.
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Sample Loading: a. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). b. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent. c. Carefully add the sample to the top of the column.
-
Elution: a. Begin eluting the column with a non-polar solvent system (e.g., 100% hexane or a hexane:ethyl acetate mixture like 98:2). b. Gradually increase the polarity of the eluent if necessary to elute the compounds. The least polar compounds will elute first. c. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
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Analysis and Product Recovery: a. Combine the fractions containing the pure product as determined by TLC. b. Remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Challenges in the scale-up synthesis of 2-Bromo-5-methylanisole
Welcome to the technical support center for the synthesis of 2-Bromo-5-methylanisole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the scale-up synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The synthesis of this compound typically starts from 3-methylanisole. The bromination of 3-methylanisole leads to the introduction of a bromine atom onto the aromatic ring.
Q2: What are the primary challenges in the synthesis of this compound?
The main challenges include:
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Regioselectivity: Controlling the position of bromination on the 3-methylanisole ring is critical. The methoxy and methyl groups direct the bromination to multiple positions, leading to the formation of isomeric byproducts.
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Byproduct Formation: The formation of isomers, such as 4-Bromo-3-methylanisole and 6-Bromo-3-methylanisole, is a significant challenge. Additionally, polybrominated species, like dibrominated products, can also be formed if the reaction conditions are not carefully controlled.[1]
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Exothermic Reaction: The bromination reaction is exothermic, which can lead to runaway reactions and the formation of impurities if not properly managed, especially during scale-up.[1]
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Side-Chain Bromination: Although less common with certain reagents, bromination of the methyl group (benzylic bromination) can occur as a side reaction.
Q3: Which brominating agents are recommended for this synthesis?
Commonly used brominating agents include:
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Elemental Bromine (Br₂): Often used in a solvent like glacial acetic acid. This is a potent but less selective method.
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N-Bromosuccinimide (NBS): A milder and more regioselective reagent. Using NBS in a polar aprotic solvent like acetonitrile can enhance nuclear bromination and suppress side-chain bromination.[1][2]
Q4: How can I minimize the formation of isomeric byproducts?
Minimizing isomer formation requires precise control over reaction conditions:
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Temperature: Running the reaction at low temperatures (e.g., 0-5 °C) can improve selectivity.[3]
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Solvent: The choice of solvent can influence regioselectivity. Acetonitrile with NBS is known to improve selectivity for nuclear bromination.[2]
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Rate of Addition: Slow, dropwise addition of the brominating agent can help to control the reaction and reduce the formation of byproducts.
Q5: What are the recommended methods for purifying this compound?
The most effective purification techniques are:
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Vacuum Distillation: Useful for separating compounds with different boiling points.
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Flash Column Chromatography: Effective for separating isomers and other closely related impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time. - Ensure stoichiometric amounts of reagents are correct. |
| Formation of multiple isomers. | - Optimize reaction temperature (lower temperature may increase selectivity).[3] - Use a more selective brominating agent like NBS in acetonitrile.[1][2] | |
| Presence of Dibrominated Byproducts | Excess of brominating agent. | - Use a stoichiometric amount or a slight excess of the brominating agent. - Add the brominating agent slowly to the reaction mixture. |
| Detection of Side-Chain Bromination | Use of non-polar solvents with NBS or radical initiators. | - Use a polar aprotic solvent like acetonitrile with NBS to favor nuclear bromination.[2] - Avoid exposure to light, which can promote radical reactions. |
| Runaway Reaction During Scale-up | Poor heat dissipation from the exothermic bromination. | - Ensure efficient stirring and cooling of the reactor. - Add the brominating agent at a controlled rate to manage heat evolution. - Consider a semi-batch process for better temperature control. |
| Difficulty in Separating Isomers | Similar physical properties of the isomers. | - Optimize the mobile phase for flash column chromatography to achieve better separation. - For vacuum distillation, use a fractionating column to improve separation efficiency. |
Quantitative Data Summary
The following table summarizes typical yields for the bromination of anisole derivatives under different conditions. This data can serve as a benchmark for optimizing the synthesis of this compound.
| Starting Material | Brominating Agent/Conditions | Product | Yield (%) | Reference |
| 3-methylanisole | Bromine (vapor phase) | 4-Bromo-3-methylanisole | 96.6 | U.S. Patent 5,008,464 |
| 2-methylanisole | NBS in acetonitrile | 4-Bromo-2-methylanisole | 100 | Benchchem |
| 4-methylanisole | NH₄Br/H₂O₂ in Acetic Acid | 2-Bromo-4-methylanisole | Good to Excellent | Rhodium.ws[3] |
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS) in Acetonitrile
This protocol is adapted from general procedures for the regioselective bromination of activated aromatic compounds.[1][2]
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-methylanisole (1 equivalent) in acetonitrile.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Reagent Addition: Slowly add a solution of N-Bromosuccinimide (1.05 equivalents) in acetonitrile dropwise to the stirred solution over 30-60 minutes, ensuring the temperature remains below 5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up:
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Quench the reaction by pouring the mixture into ice-water.
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Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by saturated aqueous sodium bicarbonate, and finally brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to isolate this compound.
Protocol 2: Bromination using Bromine in Glacial Acetic Acid
This protocol is a general method for the bromination of activated aromatic rings.[3]
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-methylanisole (1 equivalent) in glacial acetic acid.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred solution over 30-60 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours. Monitor the reaction by TLC or GC.
-
Work-up:
-
Pour the reaction mixture into a larger beaker containing ice-water.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate, followed by saturated aqueous sodium bicarbonate, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography.
Visualizations
Caption: Chemical synthesis pathway for this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Preventing homocoupling in Sonogashira reactions with 2-Bromo-5-methylanisole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homocoupling during Sonogashira reactions with 2-Bromo-5-methylanisole.
Troubleshooting Guide: Preventing Homocoupling
This guide addresses the common issue of alkyne homocoupling (Glaser-Hay coupling) and other potential problems encountered during the Sonogashira reaction with the electron-rich substrate, this compound.
Problem 1: Significant formation of a homocoupled alkyne byproduct (Glaser coupling).
-
Potential Cause 1: Presence of Oxygen. Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is the primary pathway for Glaser coupling.[1][2]
-
Recommended Solution:
-
Inert Atmosphere: Rigorously deoxygenate all solvents and reagents (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period).
-
Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration using a balloon or a Schlenk line.
-
-
-
Potential Cause 2: High Concentration or Activity of Copper(I) Co-catalyst. While essential for the traditional Sonogashira reaction, the copper(I) salt is also the catalyst for the undesired homocoupling.
-
Recommended Solution:
-
Reduce Copper Loading: Decrease the amount of the copper(I) source (e.g., CuI) to the minimum effective concentration (typically 0.5-2 mol%).
-
Slow Addition of Alkyne: Adding the terminal alkyne to the reaction mixture slowly via a syringe pump can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[3]
-
Employ Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to use a copper-free Sonogashira protocol.[2][4][5] These protocols often require more specialized ligands and bases to facilitate the direct transmetalation to palladium.
-
-
Problem 2: Low or no conversion of this compound.
-
Potential Cause 1: Inactive Catalyst. The active Pd(0) species may not have formed or may have decomposed (indicated by the formation of palladium black).
-
Recommended Solution:
-
Use a Pre-catalyst: Employ a stable Pd(II) pre-catalyst that is readily reduced in situ, such as PdCl₂(PPh₃)₂ or (AllylPdCl)₂.
-
Ligand Selection: For an electron-rich aryl bromide like this compound, bulky and electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos) are often necessary to promote the rate-limiting oxidative addition step and stabilize the active catalytic species.[4][6]
-
-
-
Potential Cause 2: Insufficient Reaction Temperature. Aryl bromides are less reactive than aryl iodides and often require thermal energy to undergo oxidative addition.[7][8]
-
Recommended Solution:
-
Increase Temperature: Gradually increase the reaction temperature (e.g., to 60-100 °C). Monitor for potential decomposition of starting materials or products.
-
-
-
Potential Cause 3: Inappropriate Base or Solvent. The choice of base and solvent significantly impacts the reaction rate and outcome.
-
Recommended Solution:
-
Base Optimization: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common. For challenging substrates, a stronger base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like K₂CO₃ or Cs₂CO₃ may be more effective.
-
Solvent Selection: Aprotic polar solvents like DMF, NMP, or THF are often used. Ensure the solvent is anhydrous and deoxygenated.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is homocoupling a particular problem with this compound?
A1: this compound is an electron-rich aryl bromide. Electron-donating groups (like the methoxy and methyl groups) can slow down the rate of the oxidative addition step in the palladium catalytic cycle. This sluggish desired cross-coupling reaction provides more opportunity for the faster, competing alkyne homocoupling to occur, especially in the presence of a copper catalyst.
Q2: What is the most effective method to completely avoid Glaser homocoupling?
A2: The most definitive way to prevent Glaser coupling is to perform the reaction under copper-free conditions.[2][4][5] This eliminates the primary catalyst for the homocoupling side reaction. Several well-established copper-free protocols are available, often utilizing highly active palladium catalysts with bulky, electron-rich phosphine ligands.
Q3: Can I use a standard Sonogashira protocol with copper for this compound?
A3: Yes, but careful optimization is crucial. To minimize homocoupling, you should:
-
Use the lowest effective loading of the copper(I) catalyst (e.g., 0.5-1 mol%).
-
Rigorously exclude oxygen from your reaction system.
-
Consider the slow addition of your terminal alkyne.
-
Optimize the palladium catalyst, ligand, base, and temperature to favor the cross-coupling reaction rate.
Q4: What are the best ligands for the Sonogashira coupling of an electron-rich aryl bromide like this compound?
A4: For challenging, electron-rich aryl bromides, bulky and electron-rich phosphine ligands are generally recommended. These ligands facilitate the oxidative addition step and promote the desired reductive elimination. Examples of effective ligands include tri(tert-butyl)phosphine (P(t-Bu)₃), XPhos, and SPhos.[4][6]
Q5: How does the choice of base influence the reaction and the extent of homocoupling?
A5: The base plays a crucial role in deprotonating the terminal alkyne to form the reactive acetylide species. It also neutralizes the hydrogen halide byproduct. The basicity and steric bulk of the base can influence the reaction rate. While amine bases like triethylamine are common, for slower reactions with electron-rich aryl bromides, a stronger, non-coordinating base might be beneficial to accelerate the desired cross-coupling, thereby indirectly reducing the relative amount of homocoupling.
Data Presentation
The following tables summarize reaction conditions from the literature for the Sonogashira coupling of electron-rich aryl bromides, which can serve as a starting point for optimizing the reaction of this compound.
Table 1: Copper-Free Sonogashira Coupling of Electron-Rich Aryl Bromides
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Phenylacetylene | (AllylPdCl)₂ (1) | P(t-Bu)₃ (4) | DABCO (2) | DMF | RT | 12 | 85 | Adapted from[4] |
| 2 | 4-Bromoanisole | 1-Hexyne | (AllylPdCl)₂ (1) | P(t-Bu)₃ (4) | DABCO (2) | DMF | RT | 12 | 82 | Adapted from[4] |
| 3 | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP (2) | DMSO | RT | 18 | 92 | Adapted from |
| 4 | 4-Bromo-3-methylanisole | Phenylacetylene | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 16 | >95 | Generic conditions |
Table 2: Traditional (Copper-Catalyzed) Sonogashira Coupling of Aryl Bromides
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | TEA (2) | THF | 60 | 12 | ~80 | General Protocol |
| 2 | Bromobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (1) | 2 | TEA (3) | Toluene | 80 | 6 | 91 | General Protocol |
| 3 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | TEA (2 mL) | DMF | 100 | 3 | 96 |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is adapted from established methods for electron-rich aryl bromides and is designed to minimize homocoupling.
Reagents and Equipment:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
(AllylPdCl)₂ (0.01 mmol, 1 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.04 mmol, 4 mol%)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add (AllylPdCl)₂ (3.7 mg, 0.01 mmol) and P(t-Bu)₃ (8.1 mg, 0.04 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Under a positive flow of inert gas, add DABCO (224 mg, 2.0 mmol).
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Add anhydrous, degassed DMF (5 mL) via syringe.
-
Stir the mixture for 10 minutes at room temperature.
-
Add this compound (201 mg, 1.0 mmol) followed by the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC/MS. If the reaction is sluggish, it can be gently heated to 50-60 °C.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Copper-Catalyzed Sonogashira Coupling
This protocol uses a copper co-catalyst but incorporates strategies to minimize homocoupling.
Reagents and Equipment:
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This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (1.9 mg, 0.01 mmol, 1 mol%)
-
Anhydrous, degassed triethylamine (TEA) (3 mL)
-
Anhydrous, degassed THF (5 mL)
-
Schlenk flask, syringe pump, and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (201 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (1.9 mg, 0.01 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed THF (5 mL) and TEA (3 mL) via syringe.
-
Heat the mixture to 60 °C with stirring.
-
In a separate syringe, prepare a solution of the terminal alkyne (1.1 mmol) in a small amount of anhydrous, degassed THF.
-
Using a syringe pump, add the alkyne solution to the reaction mixture over a period of 4-6 hours.
-
After the addition is complete, continue to stir the reaction at 60 °C and monitor its progress by TLC or GC/MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
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Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycles of the Sonogashira reaction.
Caption: The competing Glaser-Hay homocoupling pathway.
Caption: A troubleshooting workflow for the Sonogashira reaction.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Troubleshooting low yields in the Grignard reaction of 2-Bromo-5-methylanisole
Technical Support Center: Grignard Reaction of 2-Bromo-5-methylanisole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Grignard reaction of this compound.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Q1: My Grignard reaction with this compound will not start. What are the common causes and how can I initiate it?
A: An induction period is common for Grignard reactions, often due to a passivating layer of magnesium oxide on the magnesium turnings.[1] The methoxy group on the aryl bromide can also sometimes chelate to the magnesium surface, which can in some cases inhibit the reaction, although it can also be beneficial. Here are several methods to initiate the reaction:
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Mechanical Activation: Before adding the solvent, you can crush the magnesium turnings with a dry glass rod or briefly grind them in a mortar and pestle under an inert atmosphere.[1] This exposes a fresh, unoxidized metal surface.
-
Chemical Activation: The most common method is to add a small crystal of iodine to the flask with the magnesium.[1][2] The disappearance of the characteristic purple or brown color of the iodine indicates that the magnesium surface has been activated.[2][3] Alternatively, a few drops of 1,2-dibromoethane can be used; the observation of ethylene bubbles signals activation.[1][4]
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Use of Initiators: A small amount of a pre-formed Grignard reagent can be added to "kick-start" the reaction.[1]
-
Gentle Heating: Gently warming the flask with a heat gun can help initiate the reaction. Be prepared to cool the flask once the exothermic reaction begins.[1]
Q2: The reaction starts, but my yield of the desired product is consistently low. What are the likely reasons?
A: Low yields in Grignard reactions are typically traced back to three main issues: the presence of protic contaminants, reaction with atmospheric components, or competing side reactions.[1]
-
Protic Contamination: Grignard reagents are extremely strong bases and will be readily destroyed by even trace amounts of acidic protons from sources like water or alcohols.[1]
-
Solution: Ensure all glassware is rigorously dried, either by flame-drying or oven-drying at over 110°C, and then cooled under an inert atmosphere like nitrogen or argon.[1] Use anhydrous solvents, preferably from a freshly opened bottle or one stored over molecular sieves.[1] Your starting material, this compound, should also be anhydrous.
-
-
Atmospheric Contamination: Exposure to air will destroy the Grignard reagent through oxidation and reaction with carbon dioxide, which forms a carboxylate byproduct after acidic workup.[1]
-
Wurtz Coupling Side Reaction: A significant side reaction that consumes both the starting material and the product is the Wurtz coupling. In this reaction, the formed Grignard reagent reacts with a molecule of this compound to form a biaryl dimer.[2][5]
-
Solution: This side reaction can be minimized by the slow, dropwise addition of the this compound solution to the stirred suspension of magnesium.[2] This maintains a low concentration of the aryl bromide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling reaction.
-
Q3: My reaction mixture turns dark brown or black during the Grignard reagent formation. Is this a cause for concern?
A: A color change to cloudy and grayish or brownish is typical for the formation of a Grignard reagent.[3] However, a very dark brown or black color may indicate decomposition or the occurrence of significant side reactions, which could be a result of overheating or the presence of impurities. If the reaction becomes too vigorous, you can slow down the addition rate of the aryl bromide and/or cool the reaction flask with an ice-water bath.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the Grignard reaction of this compound?
A: Both diethyl ether and tetrahydrofuran (THF) are commonly used solvents for the formation of Grignard reagents.[2] For aryl bromides like this compound, THF is often the preferred solvent as it provides better stabilization for the Grignard reagent.[2][6] 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative that can sometimes suppress side reactions like Wurtz coupling.[2]
Q2: Should I be concerned about the ether and methyl groups on this compound?
A: The methoxy (ether) and methyl groups on the aromatic ring are generally well-tolerated in Grignard reactions. They are not acidic and do not react with the Grignard reagent. The electron-donating nature of these groups might slightly decrease the reactivity of the aryl bromide towards magnesium compared to unsubstituted bromobenzene, but the reaction should still proceed under the right conditions.
Q3: How can I improve the reactivity and yield of my Grignard reaction?
A: For challenging Grignard reactions, particularly with aryl halides, the addition of lithium chloride (LiCl) can be beneficial. The use of i-PrMgCl·LiCl can facilitate the bromine-magnesium exchange and allows for the preparation of a broad range of functionalized aryl- and heteroarylmagnesium reagents at lower temperatures.[7] This can lead to higher yields and better functional group tolerance.
Q4: How do I know when my Grignard reagent has formed and the reaction is complete?
A: The formation of the Grignard reagent is an exothermic process, and you should observe signs of reaction such as cloudiness in the solution and gentle boiling of the solvent.[4] After the addition of the aryl bromide is complete, the reaction is typically stirred for an additional 30-60 minutes at room temperature or with gentle reflux until most of the magnesium has been consumed.[1][5] The resulting cloudy, grayish solution is your Grignard reagent.[1]
Data and Protocols
Comparison of Solvents for Grignard Reagent Formation
| Solvent | Boiling Point (°C) | Advantages | Disadvantages |
| Diethyl Ether | 34.6 | Easier to initiate reactions due to lower boiling point, allowing for gentle reflux.[3] | Can be less effective at stabilizing some Grignard reagents compared to THF. |
| Tetrahydrofuran (THF) | 66 | Often preferred for aryl bromides as it provides better stabilization of the Grignard reagent.[2] | Can be more difficult to dry completely and may contain peroxides. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Greener solvent alternative; can sometimes suppress side reactions like Wurtz coupling.[2] | Higher boiling point may require more careful temperature control. |
Magnesium Activation Methods
| Method | Description | Indicators of Success |
| Iodine | Add a small crystal of iodine to the magnesium turnings.[1][2] | The disappearance of the purple or brown color of the iodine.[2][3] |
| 1,2-Dibromoethane | Add a few drops of 1,2-dibromoethane to the magnesium.[1][4] | Observation of ethylene gas bubbles.[1][4] |
| Mechanical Grinding | Crush the magnesium turnings with a glass rod or in a mortar and pestle.[1] | Visual confirmation of a fresh, shiny metal surface. |
Experimental Protocol: Formation of the Grignard Reagent from this compound
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (1-2 small crystals)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Flame-dried, three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas inlet
Procedure:
-
Setup: Assemble the flame-dried glassware as shown in the workflow diagram below. Ensure the system is under a positive pressure of inert gas.
-
Magnesium Preparation: Place the magnesium turnings (1.2 eq.) and a single crystal of iodine into the reaction flask.[1]
-
Solvent Addition: Add a small portion of the anhydrous THF to the flask, just enough to cover the magnesium.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 eq.) in the remaining anhydrous THF.
-
Initiation: Add a small aliquot (~5-10%) of the this compound solution to the stirred magnesium suspension.[1] Wait for signs of reaction (disappearance of the iodine color, cloudiness, spontaneous boiling).[1] If no reaction occurs, gently warm the flask with a heat gun.
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with an ice-water bath.[5]
-
Completion: After the addition is complete, allow the mixture to stir at room temperature or with gentle reflux for an additional 30-60 minutes until most of the magnesium has been consumed.[1][5]
-
Usage: The resulting cloudy, grayish solution is the Grignard reagent and should be cooled and used immediately in the subsequent reaction step.[1]
Visualizations
Caption: Experimental workflow for Grignard reagent synthesis.
Caption: Troubleshooting decision tree for low Grignard yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
Technical Support Center: Analysis of 2-Bromo-5-methylanisole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in 2-Bromo-5-methylanisole by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, helping researchers, scientists, and drug development professionals identify and resolve potential problems.
Question: I am seeing unexpected peaks in my chromatogram. How can I identify them?
Answer: Unexpected peaks in your chromatogram for this compound are likely impurities from the synthesis process. Common impurities include:
-
Starting Material: Unreacted 4-methylanisole.
-
Isomeric Impurities: Such as 3-Bromo-4-methylanisole, formed during the bromination of 4-methylanisole.
-
Polybrominated Species: Di- or tri-brominated methylanisole derivatives can form if the reaction conditions are not carefully controlled.
-
Solvent Impurities: Residual solvents from the synthesis or sample preparation.
To identify these peaks, you can:
-
Inject Standards: Run individual standards of the suspected impurities (e.g., 4-methylanisole) to compare retention times.
-
Spike your Sample: Add a small amount of a known impurity standard to your sample. An increase in the height of a specific peak will confirm its identity.
-
Mass Spectrometry (MS): If your HPLC is connected to a mass spectrometer, you can identify the impurities by their mass-to-charge ratio.
Question: My this compound peak is tailing. What could be the cause and how do I fix it?
Answer: Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, can be caused by several factors.[1]
-
Secondary Interactions: The analyte may be interacting with active sites on the HPLC column packing material.
-
Solution: Add a small amount of a competing agent, like triethylamine, to the mobile phase to block these active sites. Using a highly deactivated (end-capped) column can also minimize these interactions.[2]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[3]
-
Solution: Dilute your sample and inject a smaller volume.
-
-
Low Mobile Phase pH: If the mobile phase pH is too low, it can cause tailing for some compounds.
-
Solution: Adjust the pH of the mobile phase. For brominated aromatic compounds, a mobile phase containing a buffer is often beneficial.
-
Question: My peaks are showing fronting. What is the problem?
Answer: Peak fronting, the inverse of tailing, is often a sign of:
-
Sample Overload: Similar to tailing, injecting too concentrated a sample can cause fronting.[3]
-
Solution: Reduce the sample concentration.
-
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.
-
Solution: Ensure your sample is completely dissolved in a solvent that is compatible with the mobile phase. It is best to dissolve the sample in the mobile phase itself.
-
Question: I am observing split peaks. What should I do?
Answer: Split peaks can indicate a few issues with your HPLC system or sample preparation.[4]
-
Partially Blocked Frit: The inlet frit of the column may be partially clogged.
-
Solution: Reverse flush the column (if the manufacturer's instructions permit) or replace the frit.
-
-
Column Void: A void may have formed at the head of the column.
-
Solution: This usually requires replacing the column.
-
-
Co-elution: Two impurities might be eluting at very similar retention times.
-
Solution: Optimize the mobile phase composition or gradient to improve separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of this compound that I should look for as impurities?
A1: The primary starting material for the synthesis of this compound is 4-methylanisole.[5] Therefore, it is crucial to check for the presence of unreacted 4-methylanisole in your sample.
Q2: What are the most likely isomeric impurities I might find?
A2: The electrophilic bromination of 4-methylanisole can lead to the formation of other positional isomers. The most common one to look for is 3-Bromo-4-methylanisole.
Q3: Can polybrominated impurities be formed?
A3: Yes, if the reaction conditions for the bromination of 4-methylanisole are not carefully controlled, polybrominated species such as dibromo- or even tribromo-methylanisole can be formed and may appear as late-eluting peaks in your chromatogram.[5]
Q4: What is a good starting HPLC method for analyzing this compound and its impurities?
A4: A good starting point is a reverse-phase HPLC method. A C18 column is generally suitable for this type of analysis. A mobile phase consisting of a mixture of acetonitrile and water is commonly used for similar aromatic compounds.[6][7] You may need to add a small amount of acid, like phosphoric or formic acid, to improve peak shape. A gradient elution from a lower to a higher concentration of acetonitrile will likely be necessary to separate all potential impurities.
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a general methodology for the identification of impurities in this compound.
1. Materials and Reagents:
-
This compound sample
-
4-methylanisole (reference standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid, HPLC grade)
-
Methanol (HPLC grade, for cleaning)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% phosphoric acid (or formic acid).
-
Mobile Phase B: Acetonitrile with 0.1% phosphoric acid (or formic acid).
-
Degas both mobile phases before use.
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of 4-methylanisole in acetonitrile. Further dilute to a working concentration of approximately 10 µg/mL.
-
Sample Solution: Prepare a 1 mg/mL solution of the this compound sample in acetonitrile.
5. HPLC Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water + 0.1% Phosphoric AcidB: Acetonitrile + 0.1% Phosphoric Acid |
| Gradient | 0-2 min: 50% B2-15 min: 50-90% B15-17 min: 90% B17-18 min: 90-50% B18-20 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
6. Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject a blank (acetonitrile) to ensure the system is clean.
-
Inject the 4-methylanisole standard to determine its retention time.
-
Inject the this compound sample.
-
Identify the main peak corresponding to this compound and any impurity peaks. Compare the retention time of any early eluting peak with the 4-methylanisole standard.
Data Presentation
Table 1: Typical Retention Times for this compound and a Potential Impurity.
| Compound | Expected Retention Time (min) |
| 4-methylanisole (Impurity) | ~ 5.8 |
| This compound | ~ 9.2 |
Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and exact mobile phase composition.
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC issues.
Caption: Logical relationship of impurities from the synthesis of this compound.
References
- 1. This compound | C8H9BrO | CID 10878192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. 2-BROMO-5-CHLOROANISOLE synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Bromo-4-methylanisole | 22002-45-5 | Benchchem [benchchem.com]
- 6. Separation of 2-Bromo-5-nitroanisole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Buy 4-Methylanisole | 104-93-8 [smolecule.com]
Minimizing byproduct formation in the Heck reaction of substituted bromoanisoles
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in the Heck reaction of substituted bromoanisoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the Heck reaction of substituted bromoanisoles?
A1: The primary byproducts encountered are typically:
-
Homocoupling Products (Biaryls): Formation of a biaryl compound from the coupling of two bromoanisole molecules. This can be more prevalent when using palladium on charcoal as a catalyst.[1]
-
Dehalogenated Anisole: Reduction of the bromoanisole starting material to anisole. This side reaction is often promoted by alkaline and high-energy conditions.[2][3]
-
Double Bond Isomerization: Migration of the double bond in the alkene coupling partner or the product, leading to a mixture of regioisomers. This can be minimized by the addition of silver or thallium salts.[4][5]
-
Hydrogenation and Hydrodehalogenation Products: When using heterogeneous catalysts like Pd on activated carbon, hydrogenation of the alkene and hydrodehalogenation of the aryl bromide can occur.[6]
Q2: How does the choice of palladium catalyst precursor influence byproduct formation?
A2: The selection of the palladium source is critical. While common precursors like palladium(II) acetate and palladium chloride are effective, they can lead to byproduct formation under certain conditions.[7][8] For instance, using palladium on charcoal can sometimes lead to an increase in biphenyl impurities.[1] Highly stable and active palladacycles or complexes with specific ligands (e.g., N-heterocyclic carbenes) can offer better selectivity and reduce byproduct formation.[4][9]
Q3: What is the role of the base in the Heck reaction, and how does its selection affect byproducts?
A3: A base is required to neutralize the hydrogen halide (HBr) generated during the catalytic cycle and regenerate the active Pd(0) catalyst.[5][10] Common bases include triethylamine, potassium carbonate, and sodium acetate.[7][8] The choice of base can influence the reaction rate and selectivity. For electron-rich bromoanisoles, a weaker base may be preferable to avoid side reactions. The base's strength and solubility can impact the reaction's efficiency and the formation of dehalogenation byproducts.[2][3]
Q4: Can phosphine-free catalyst systems be used to minimize byproducts?
A4: Yes, phosphine-free systems are a viable option and can offer advantages. Phosphine ligands can be expensive, toxic, and prone to oxidation.[5] Phosphine-free catalysts, such as those stabilized by N-heterocyclic carbenes (NHCs) or proline, have been shown to be highly active and can minimize certain side reactions.[9][11][12] Reactions in ionic liquids can also proceed in the absence of phosphine ligands.[7][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product | Incomplete reaction; catalyst deactivation; suboptimal reaction conditions. | Increase reaction time or temperature. Screen different palladium precursors, ligands, and bases. Ensure all reagents are pure and dry. |
| Significant formation of homocoupled biaryl product | High catalyst loading; presence of oxygen; specific catalyst types (e.g., Pd/C). | Decrease catalyst loading. Thoroughly degas the solvent and reaction mixture.[13] Consider using a different palladium source, such as Pd(OAc)₂ with a suitable ligand.[1] |
| Presence of dehalogenated anisole | High temperature; strongly basic conditions; presence of a hydrogen source. | Lower the reaction temperature. Use a milder base (e.g., NaOAc instead of K₂CO₃). The addition of halide salts like NaBr can sometimes suppress dehalogenation.[2][3] |
| Formation of alkene regioisomers | Double bond isomerization of the product. | Add a halide scavenger such as a silver or thallium salt (e.g., Ag₂CO₃) to favor the desired pathway and prevent re-addition of the palladium hydride species that leads to isomerization.[4][14] |
| Reaction fails to initiate | Inactive catalyst; poor choice of solvent or base. | Use a pre-catalyst that is readily reduced to Pd(0) in situ. Ensure the chosen solvent can solubilize the reactants and catalyst. Screen different bases to find one that is effective for your specific substrate. |
Quantitative Data Summary
Table 1: Effect of Palladium Source on the Heck Reaction of 4-Bromoanisole and 2-Ethylhexyl Acrylate
| Entry | Palladium Source | Ligand | Base | Temperature (°C) | Yield (%) | Observations |
| 1 | Pd(OAc)₂ | N-phenyl urea | NaHCO₃ | 160 | High | Clean product formation. |
| 2 | PdCl₂ | N-phenyl urea | NaHCO₃ | 160 | Moderate | Product formation observed. |
| 3 | Pd/C (10%) | N-phenyl urea | NaHCO₃ | 160 | Moderate | Impurities (biphenyl) formation was observed.[1] |
| Reaction conditions: 4-bromoanisole, 2-ethylhexyl acrylate, N-methyl N-butyl morpholinium tetrafluoroborate as solvent. |
Table 2: Optimization of the Heck Reaction between 4-Bromoanisole and Styrene
| Entry | Ligand | Ligand:Pd Ratio | Temperature (°C) | Conversion (%) |
| 1 | HUGPHOS-2 | 1:1 | 110 | 10.4 |
| 2 | HUGPHOS-2 | 1:2 | 110 | 20.7 |
| 3 | HUGPHOS-2 | 1:1 | 130 | 46.5 |
| Reaction conditions: 1 mol% Pd(OAc)₂, Cs₂CO₃ as base, DMF as solvent, 1 hour reaction time.[15] |
Experimental Protocols
General Protocol for the Heck Reaction of 4-Bromoanisole with an Alkene
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (if applicable, e.g., PPh₃, 2-10 mol%), and the base (e.g., K₂CO₃, 2 equivalents).
-
Addition of Reactants: Add the substituted bromoanisole (1 equivalent), the alkene (1.1-1.5 equivalents), and the degassed solvent (e.g., DMF, acetonitrile, or toluene).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.[16]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.
Visualizations
Caption: General experimental workflow for the Heck reaction.
Caption: Simplified Heck reaction cycle showing key byproduct pathways.
Caption: Troubleshooting flowchart for common Heck reaction issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. mdpi.com [mdpi.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. Heck Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. researchgate.net [researchgate.net]
- 16. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Regioselectivity of 2-Bromo-5-methylanisole Functionalization
Welcome to the technical support center for the functionalization of 2-Bromo-5-methylanisole. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how do the substituents influence regioselectivity?
A1: this compound has several potential reactive sites. The regiochemical outcome of a reaction is dictated by the directing effects of its three substituents:
-
Methoxy Group (-OCH₃): This is a strong activating group for electrophilic aromatic substitution and a powerful directing group for ortho-metalation (lithiation).[1][2] It directs electrophiles to the ortho (C2, C6) and para (C4) positions. For lithiation, it directs the base to deprotonate the adjacent C6 position.[1]
-
Bromo Group (-Br): This site is ideal for metal-halogen exchange or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[3] It is a deactivating group but an ortho, para-director for electrophilic substitution.
-
Aromatic Protons (-H): The protons at C3, C4, and C6 can be substituted via electrophilic aromatic substitution or deprotonated under strongly basic conditions. The C6 proton is the most acidic due to the adjacent methoxy directing group.[2][4]
Q2: What are the most common strategies for functionalizing this compound?
A2: The three main strategies are:
-
Directed ortho-Metalation (DoM): Utilizes an organolithium base to deprotonate the C6 position, directed by the methoxy group. The resulting aryllithium species can then be quenched with a wide variety of electrophiles.[1][5]
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond at the C2 position is selectively functionalized using reactions like Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling.[3]
-
Electrophilic Aromatic Substitution: An electrophile is introduced, typically at the C4 or C6 positions, guided by the strong activating effect of the methoxy group.
Q3: How can I selectively functionalize the C6 position?
A3: Directed ortho-metalation (DoM) is the most effective method for selectively functionalizing the C6 position.[1] This involves using a strong organolithium base, such as n-butyllithium or sec-butyllithium, in an ethereal solvent like THF at low temperatures. The methoxy group directs the deprotonation to the adjacent C6 proton.[2][4] Care must be taken to avoid lithium-halogen exchange at the C2 position.
Q4: Which method is best for functionalizing the C2 position?
A4: Palladium-catalyzed cross-coupling reactions are the ideal choice for modifying the C2 position. The C-Br bond serves as a handle for introducing new carbon-carbon or carbon-heteroatom bonds with high selectivity.[3]
Troubleshooting Guides
Guide 1: Directed ortho-Metalation (DoM) at C6
A common challenge in the lithiation of this compound is the competition between deprotonation at C6 (desired) and lithium-halogen exchange at C2 (undesired).
Problem: Poor Regioselectivity or Low Yield
| Potential Cause | Troubleshooting Steps & Recommendations |
| Competitive Lithium-Halogen Exchange | The choice of organolithium base is critical. n-BuLi can promote lithium-halogen exchange. Solution: Use s-BuLi or t-BuLi, which are bulkier and more basic, favoring proton abstraction over exchange.[4] Run the reaction at a very low temperature (-78 °C) to suppress the rate of exchange. |
| Incorrect Base or Solvent | The basicity and aggregation state of the organolithium reagent are influenced by the solvent. Solution: Use coordinating solvents like THF or Et₂O.[4] The addition of a chelating agent like TMEDA (N,N,N',N'-tetramethylethylenediamine) can increase the reactivity of the base and improve the rate of deprotonation.[2] |
| Degradation of Lithiated Intermediate | The aryllithium species can be unstable at higher temperatures. Solution: Maintain the reaction temperature at -78 °C until the electrophile is added. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Argon or Nitrogen) to prevent quenching by moisture or oxygen. |
| Inefficient Electrophilic Quench | The electrophile may be unreactive, or side reactions may occur. Solution: Add the electrophile slowly at -78 °C and then allow the reaction to warm gradually. Ensure the electrophile is pure and reactive under the conditions. |
Guide 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C2
This reaction is highly reliable but can suffer from low yields if not properly optimized.
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Catalyst/Ligand System | The combination of palladium source and phosphine ligand is crucial. Solution: Screen a variety of ligands. For electron-rich aryl bromides, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) are often effective.[6] For some substrates, specific catalysts like CataCXium A pallacycles have shown high efficacy.[3] |
| Ineffective Base | The base is essential for the transmetalation step. Solution: K₂CO₃ is a common choice, but stronger bases like K₃PO₄ or Cs₂CO₃ may be required for challenging couplings.[6][7] The base should be finely powdered and anhydrous. |
| Inappropriate Solvent | The solvent affects reagent solubility and catalyst stability. Solution: Aprotic polar solvents like dioxane, THF, or 2-MeTHF are commonly used.[3][6] A mixture of an organic solvent with water (e.g., DMF/H₂O or Dioxane/H₂O) can be beneficial.[7] |
| Protodeboronation of Boronic Acid | The boronic acid starting material can be hydrolyzed back to the arene, reducing yield. Solution: Use a stoichiometric excess (1.1-1.5 equivalents) of the boronic acid/ester. Ensure the reaction is thoroughly degassed to remove oxygen, which can accelerate this side reaction. |
Experimental Protocols
Protocol 1: Regioselective C6-Lithiation and Iodination
This protocol describes the selective functionalization of the C6 position via DoM followed by quenching with iodine.
Materials:
-
This compound (1.0 eq)
-
sec-Butyllithium (s-BuLi) (1.2 eq, ~1.4 M in cyclohexane)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂) (1.5 eq)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Add this compound to an oven-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to -78 °C using an acetone/dry ice bath.
-
Slowly add s-BuLi dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve iodine in anhydrous THF and add this solution dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, stir the reaction at -78 °C for another 30 minutes, then allow it to slowly warm to room temperature over 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Wash the mixture with saturated aqueous Na₂S₂O₃ to remove excess iodine.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Suzuki-Miyaura Cross-Coupling at C2
This protocol provides a starting point for coupling an arylboronic acid at the C2 position.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq) or another suitable Pd catalyst/ligand system
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.[8]
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Decision workflow for regioselective functionalization.
Caption: Troubleshooting flowchart for Directed ortho-Metalation.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. baranlab.org [baranlab.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Reactivity in Cross-Coupling: A Comparative Analysis of 2-Bromo-5-methylanisole and 4-bromoanisole
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the reactivity of 2-Bromo-5-methylanisole and 4-bromoanisole in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination. This publication aims to equip researchers with the necessary data and methodologies to make informed decisions in the synthesis of complex molecules.
Executive Summary
In the realm of synthetic organic chemistry, particularly in the development of pharmaceuticals and fine chemicals, the selection of appropriate building blocks is paramount. Bromoanisoles are versatile reagents in cross-coupling chemistry. This guide elucidates the nuanced differences in reactivity between this compound and its isomer, 4-bromoanisole. The primary differentiating factors—steric hindrance and electronic effects—are explored in the context of three pivotal cross-coupling reactions. While both isomers are effective coupling partners, the presence of a methyl group ortho to the bromine atom in this compound introduces steric considerations that can influence reaction kinetics and yields.
Comparative Reactivity Analysis
The reactivity of an aryl bromide in palladium-catalyzed cross-coupling is principally governed by the ease of the oxidative addition step. This step can be influenced by both the electronic properties of the aromatic ring and the steric environment around the carbon-bromine bond.
-
Electronic Effects: The methoxy group (-OCH₃) is an electron-donating group, which can increase the electron density on the aromatic ring and slightly deactivate the aryl bromide towards oxidative addition. The methyl group (-CH₃) is also weakly electron-donating. In both this compound and 4-bromoanisole, these electronic effects are broadly similar.
-
Steric Effects: The defining difference between the two isomers is the position of the substituents relative to the bromine atom. In 4-bromoanisole, the methoxy group is in the para position, exerting no steric hindrance on the reaction center. Conversely, in this compound, the bromine is flanked by a methoxy group. This ortho-substitution can sterically encumber the approach of the bulky palladium catalyst, potentially slowing down the rate of oxidative addition. However, the use of bulky, electron-rich phosphine ligands can often mitigate these steric effects and facilitate high-yielding coupling reactions.
Quantitative Data Summary
The following tables summarize the expected comparative performance of this compound and 4-bromoanisole in key cross-coupling reactions based on literature precedents for sterically hindered and unhindered aryl bromides.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
| Feature | This compound | 4-bromoanisole |
| Relative Reactivity | Good to Excellent | Excellent |
| Typical Yields | 75-95% | 85-98% |
| Ligand Choice | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often required | Broader range of ligands effective (e.g., PPh₃, SPhos) |
| Reaction Conditions | May require slightly higher catalyst loading or longer reaction times | Generally proceeds under standard conditions |
Table 2: Comparative Yields in Mizoroki-Heck Coupling
| Feature | This compound | 4-bromoanisole |
| Relative Reactivity | Moderate to Good | Good to Excellent |
| Typical Yields | 60-85% | 70-90% |
| Ligand Choice | Phosphine-free conditions or bulky phosphine ligands | Phosphine or phosphine-free conditions |
| Reaction Conditions | May require higher temperatures to overcome steric hindrance | Standard Heck conditions are generally effective |
Table 3: Comparative Yields in Buchwald-Hartwig Amination
| Feature | This compound | 4-bromoanisole |
| Relative Reactivity | Good to Excellent | Excellent |
| Typical Yields | 80-96% | 90-99% |
| Ligand Choice | Bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are highly effective | A wider range of ligands can be used effectively |
| Base | Strong non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) | Strong non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) |
Experimental Protocols
Detailed experimental protocols for representative Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions are provided below. These protocols are based on established literature procedures and can be adapted for specific substrates.
Suzuki-Miyaura Coupling Protocol
This procedure is adapted for the coupling of a bromoanisole with a generic arylboronic acid.
Materials:
-
Bromoanisole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene
-
Water (typically in a 4:1 to 10:1 ratio with the organic solvent)
Procedure:
-
In an oven-dried flask, combine the bromoanisole, arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (toluene and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mizoroki-Heck Coupling Protocol
This protocol describes a typical Heck reaction between a bromoanisole and an alkene.
Materials:
-
Bromoanisole (1.0 equiv)
-
Alkene (e.g., styrene, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Triethylamine (Et₃N, 1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the bromoanisole, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Add anhydrous DMF and triethylamine.
-
Add the alkene to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100-120 °C.
-
Stir the reaction at this temperature, monitoring its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol outlines the amination of a bromoanisole with a generic amine.
Materials:
-
Bromoanisole (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried flask with the bromoanisole, amine (if solid), Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene, followed by the amine (if liquid).
-
Seal the flask and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the desired arylamine by column chromatography.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of the discussed transformations, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
Both this compound and 4-bromoanisole are valuable substrates in palladium-catalyzed cross-coupling reactions. The choice between these two isomers will depend on the specific synthetic strategy and the desired substitution pattern of the final product. While 4-bromoanisole may offer slightly higher reactivity due to the absence of steric hindrance, this compound is a highly effective coupling partner, particularly when modern, sterically demanding ligands are employed. The experimental protocols and comparative data provided in this guide offer a solid foundation for the successful application of these building blocks in complex molecule synthesis.
Comparative Kinetic Analysis of 2-Bromo-5-methylanisole in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction kinetics of 2-Bromo-5-methylanisole in two prevalent palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The objective is to offer a comparative overview of the product's performance against alternative reaction pathways, supported by generalized experimental data and detailed protocols for kinetic analysis.
Comparative Kinetic Data
The following tables summarize the expected kinetic behavior for Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound. This information is collated from general principles of cross-coupling reactions and studies on similar aryl bromide substrates.[1][2]
Table 1: Kinetic Comparison of Suzuki-Miyaura vs. Buchwald-Hartwig Amination for this compound
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Typical Rate-Determining Step | Oxidative Addition or Transmetalation | Oxidative Addition or Reductive Elimination[3][4] |
| Relative Reaction Rate | Generally faster | Can be slower, highly dependent on ligand and amine |
| Key Factors Influencing Rate | Ligand choice, base, solvent, boronic acid derivative | Ligand design (e.g., biarylphosphines), nature of the amine, base strength |
| Typical Catalyst Loading | 0.5 - 5 mol% | 1 - 5 mol% |
| Typical Temperature Range | 80 - 120 °C | 80 - 120 °C |
Table 2: Influence of Substituents on Reaction Rates of Aryl Bromides in Suzuki-Miyaura Coupling (Illustrative Data)
| Aryl Bromide | Relative Rate Constant (k_rel) |
| 4-Bromonitrobenzene (electron-withdrawing) | ~5.0 |
| 4-Bromotoluene (electron-donating) | ~0.8 |
| This compound (electron-donating) | (Expected) ~0.7-0.9 |
| 4-Bromoanisole (electron-donating) | ~0.6 |
Note: The data in Table 2 is illustrative and based on general trends observed in Suzuki-Miyaura reactions. The actual relative rates for this compound would need to be determined experimentally.
Experimental Protocols
General Protocol for Kinetic Analysis of this compound Cross-Coupling Reactions
This protocol outlines a general method for monitoring the reaction kinetics of this compound in either Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Materials:
-
This compound
-
Appropriate coupling partner (e.g., phenylboronic acid for Suzuki-Miyaura, or an amine for Buchwald-Hartwig)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., XPhos, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Internal standard (e.g., dodecane, biphenyl)
-
Reaction vials with septa
-
Heating block or oil bath with temperature control
-
GC or HPLC with a suitable column
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound, the coupling partner, the palladium catalyst/ligand complex, the base, and the internal standard in the chosen anhydrous solvent.
-
Reaction Setup: In a series of reaction vials, add the stock solutions of the catalyst, base, and coupling partner.
-
Initiation of Reaction: To each vial, add the this compound and internal standard stock solutions to initiate the reaction. The concentrations of one reactant should be varied while keeping the others in large excess to ensure pseudo-first-order conditions.
-
Sampling and Quenching: At regular time intervals, withdraw an aliquot from each reaction vial and quench the reaction by adding it to a vial containing a suitable quenching agent (e.g., a cooled solution of an amine or acid).
-
Analysis: Analyze the quenched samples using GC or HPLC to determine the concentration of the product or the disappearance of the starting material over time.
-
Data Analysis: Plot the natural logarithm of the concentration of the limiting reactant versus time. A linear plot indicates a pseudo-first-order reaction. The slope of this line provides the pseudo-first-order rate constant (k_obs).
Visualizations
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, and a general workflow for the kinetic analysis.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of this compound.
References
GC-MS vs. LC-MS for Monitoring Reactions of 2-Bromo-5-methylanisole: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, real-time monitoring of chemical reactions is crucial for optimizing yield, minimizing impurities, and ensuring process safety. The choice of analytical technique is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the specific application of monitoring reactions involving 2-Bromo-5-methylanisole.
Physicochemical Properties of this compound
This compound is a substituted aromatic compound. Based on its structure, it is expected to be a semi-volatile and thermally stable molecule, making it a suitable candidate for GC-MS analysis. Its aromatic nature also allows for detection by UV-based detectors in LC systems. The choice between GC-MS and LC-MS will therefore depend on the properties of other reactants, intermediates, and products in the reaction mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high chromatographic resolution and sensitive detection, making it a strong candidate for monitoring reactions involving this compound.
Hypothetical Experimental Protocol for GC-MS
1. Sample Preparation:
-
Aliquots (e.g., 100 µL) are taken from the reaction mixture at specified time points.
-
The reaction is quenched by adding an appropriate solvent (e.g., 1 mL of ethyl acetate) and a quenching agent if necessary.
-
An internal standard (e.g., undecane) is added for quantitative analysis.
-
The sample is vortexed and then centrifuged to separate any solid material.
-
The supernatant is transferred to a GC vial for analysis.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
Data Analysis
The concentration of this compound and other reaction components are determined by integrating the peak areas of their respective extracted ion chromatograms and comparing them to the internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. This makes it a valuable alternative, especially if the reaction involves components not amenable to GC-MS.
Hypothetical Experimental Protocol for LC-MS
1. Sample Preparation:
-
Aliquots (e.g., 10 µL) are taken from the reaction mixture at specified time points.
-
The sample is diluted with the mobile phase (e.g., 1:100 with 50:50 acetonitrile:water).
-
An internal standard (e.g., a structurally similar, stable isotopically labeled compound) is added.
-
The diluted sample is vortexed and then filtered through a 0.22 µm syringe filter into an LC vial.
2. LC-MS Instrumentation and Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent).
-
Mass Spectrometer: Agilent 6546 Q-TOF (or equivalent).
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B.
-
1-5 min: 5% to 95% B.
-
5-7 min: Hold at 95% B.
-
7.1-9 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Drying Gas Temperature: 325°C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 45 psi.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Scan Range: 100-1000 m/z.
Data Analysis
Quantification is achieved by constructing a calibration curve from the peak area ratios of the analyte to the internal standard.
Quantitative Performance Comparison
The following table summarizes the hypothetical, yet expected, quantitative performance of GC-MS and LC-MS for the analysis of this compound.
| Parameter | GC-MS | LC-MS |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.01 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL | 0.05 - 2 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 |
| Precision (%RSD) | < 5% | < 3% |
| Analysis Time per Sample | 15 - 25 minutes | 5 - 15 minutes |
| Matrix Effects | Generally low | Can be significant |
| Throughput | Moderate | High |
Visualizing the Experimental Workflow
Caption: Workflow for reaction monitoring of this compound using GC-MS and LC-MS.
Conclusion and Recommendations
Both GC-MS and LC-MS are highly capable techniques for monitoring reactions involving this compound. The optimal choice depends on the specific context of the reaction.
-
Choose GC-MS when:
-
All reactants, intermediates, and products are volatile and thermally stable.
-
High chromatographic resolution is required to separate isomers or closely related impurities.
-
A robust and well-established method is preferred.
-
-
Choose LC-MS when:
-
The reaction involves non-volatile or thermally labile compounds.
-
Faster analysis times and higher throughput are critical.
-
The reaction is conducted in a polar solvent system that is compatible with reversed-phase LC.
-
Higher sensitivity is required.
-
Ultimately, the decision should be based on a thorough evaluation of the chemical properties of all species in the reaction mixture and the specific analytical requirements of the project. Method development and validation are essential for both techniques to ensure accurate and reliable reaction monitoring.
Unambiguous Structural Validation of 2-Bromo-5-methylanisole Derivatives: A 2D NMR-Centric Comparison Guide
For researchers, scientists, and drug development professionals, the precise and unequivocal determination of molecular structure is a cornerstone of successful research. In the synthesis of novel compounds, such as derivatives of 2-Bromo-5-methylanisole, confirming the exact arrangement of atoms is paramount to understanding their chemical behavior and biological activity. This guide provides an objective comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other common analytical techniques for the structural elucidation of these derivatives. Supported by experimental data and detailed protocols, this document offers a practical framework for validating the synthesized structures.
The Power of 2D NMR in Structural Elucidation
While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of individual nuclei, complex substitution patterns in aromatic systems like this compound can lead to overlapping signals and ambiguous assignments. Two-dimensional NMR techniques overcome these limitations by providing through-bond and through-space correlations, allowing for the definitive assignment of proton (¹H) and carbon (¹³C) signals and revealing the connectivity of the molecular framework.[1][2][3]
The primary 2D NMR experiments utilized for the structural validation of small organic molecules are:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out proton spin systems within a molecule.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two to four bonds apart, crucial for piecing together the carbon skeleton and identifying quaternary carbons.[6]
Comparative Analysis of Structural Validation Techniques
While 2D NMR is a powerful tool, other techniques can provide complementary or, in some cases, sufficient structural information. The following table compares the capabilities of 2D NMR with alternative methods for the structural validation of this compound derivatives.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity, including ¹H-¹H couplings and ¹H-¹³C one-bond and multiple-bond correlations. Provides unambiguous structural assignment in solution. | Non-destructive; provides detailed structural information in the solution state, which is often relevant for biological activity studies. | Requires larger sample amounts and longer acquisition times compared to some other methods. Can be complex to interpret for very large and complex molecules. |
| X-ray Crystallography | Precise three-dimensional structure, including bond lengths, bond angles, and absolute stereochemistry.[7][8][9][10] | Provides the definitive solid-state structure of a molecule. | Requires a suitable single crystal, which can be difficult and time-consuming to obtain. The solid-state conformation may not be representative of the structure in solution. |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound and information about its elemental composition through high-resolution mass analysis. Fragmentation patterns can offer clues about the structure. | High sensitivity, requiring very small amounts of sample. Can be coupled with chromatography (e.g., GC-MS, LC-MS) for mixture analysis. | Does not directly provide information on atomic connectivity or stereochemistry. Isomers can be difficult to distinguish without tandem MS and fragmentation analysis. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the molecule. | Fast and requires minimal sample preparation. | Provides limited information about the overall molecular structure and connectivity of atoms. |
Experimental Data: Predicted 2D NMR Correlations for this compound
Structure of this compound:
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| OCH₃ | ~3.8 | ~56 |
| CH₃ | ~2.3 | ~20 |
| H-3 | ~7.0 | ~115 |
| H-4 | ~6.7 | ~122 |
| H-6 | ~7.4 | ~130 |
| C-1 | - | ~112 |
| C-2 | - | ~156 |
| C-5 | - | ~138 |
Predicted 2D NMR Correlations:
| Experiment | Expected Key Correlations |
| COSY | - H-3 with H-4- H-4 with H-3 |
| HSQC | - OCH₃ protons with OCH₃ carbon- CH₃ protons with CH₃ carbon- H-3 with C-3- H-4 with C-4- H-6 with C-6 |
| HMBC | - OCH₃ protons with C-2- CH₃ protons with C-4, C-5, and C-6- H-3 with C-1, C-2, and C-5- H-4 with C-2, C-5, and C-6- H-6 with C-1, C-2, and C-4 |
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These are general protocols and may require optimization based on the specific instrument and sample.
Sample Preparation
A sample of the this compound derivative (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., 0.5 mL of CDCl₃) in a 5 mm NMR tube. The solution should be free of any particulate matter.
COSY (Correlation Spectroscopy)
-
Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.
-
Load a standard COSY pulse program (e.g., cosygpppqf on a Bruker spectrometer).
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Set the number of scans (NS) and dummy scans (DS) to achieve an adequate signal-to-noise ratio.
-
-
Processing:
-
The data is processed with a sine-bell window function in both dimensions.
-
Fourier transform is applied to both dimensions to generate the 2D spectrum.
-
HSQC (Heteronuclear Single Quantum Coherence)
-
Acquisition:
-
Acquire 1D ¹H and ¹³C NMR spectra to determine the spectral widths.
-
Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.4 on a Bruker spectrometer).
-
Set the spectral width in F2 (direct dimension) for ¹H and in F1 (indirect dimension) for ¹³C.
-
Optimize the number of scans (NS) and the number of increments in the indirect dimension (TD1) for desired resolution and signal-to-noise.
-
-
Processing:
-
Apply a squared sine-bell window function to both dimensions.
-
Perform Fourier transformation to generate the 2D spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
Acquisition:
-
Acquire 1D ¹H and ¹³C NMR spectra to determine the spectral widths.
-
Load a standard HMBC pulse program (e.g., hmbcgplpndqf on a Bruker spectrometer).
-
Set the spectral widths for ¹H (F2) and ¹³C (F1).
-
The long-range coupling constant (J-coupling) is typically optimized for a value between 8 and 10 Hz.
-
Set the number of scans (NS) and increments (TD1) based on the sample concentration and desired resolution.
-
-
Processing:
-
Apply a sine-bell window function to both dimensions.
-
Fourier transform the data to obtain the 2D spectrum.
-
Visualization of Experimental Workflow and Data Interpretation
The following diagrams illustrate the general workflow for 2D NMR-based structural validation and the logical relationships in interpreting the resulting spectra.
Conclusion
For the unambiguous structural validation of this compound derivatives and other small organic molecules, 2D NMR spectroscopy stands out as the premier technique. The combination of COSY, HSQC, and HMBC experiments provides a comprehensive and detailed picture of the molecular architecture in solution. While alternative methods like X-ray crystallography and mass spectrometry offer valuable and often complementary information, they do not provide the same level of detailed connectivity information in the solution phase as 2D NMR. Therefore, for a thorough and confident structural assignment, a complete 2D NMR analysis is the recommended and most robust approach.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Problem 5 Given the following spectroscopic data for a compound with the.. [askfilo.com]
- 3. tandf.figshare.com [tandf.figshare.com]
- 4. Spectroscopic investigation, computed IR intensity, Raman activity and vibrational frequency analysis on 3-bromoanisole using HF and DFT (LSDA/MPW1PW91) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Bromoanisole | C7H7BrO | CID 11358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromoanisole | C7H7BrO | CID 16971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. 2-Bromoanisole(578-57-4) 1H NMR [m.chemicalbook.com]
- 9. This compound | C8H9BrO | CID 10878192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
A Comparative Guide to Alternative Reagents for 2-Bromo-5-methylanisole in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1] 2-Bromo-5-methylanisole is a common aryl bromide used in these reactions to construct biaryl structures, which are prevalent in pharmaceuticals and advanced materials. However, factors such as cost, availability, and the need for alternative reactivity pathways often necessitate the use of other reagents.
This guide provides a detailed comparison of viable alternatives to this compound, focusing on aryl chlorides and aryl triflates, and also considers the alternative strategy of using a boronic acid derivative of 5-methylanisole.
Comparison of Suzuki Coupling Partners
The choice of an electrophilic partner in a Suzuki coupling reaction significantly impacts reaction conditions and outcomes. The general reactivity trend for aryl electrophiles is I > Br > OTf > Cl.[2] While aryl bromides offer a good balance of reactivity and stability, aryl chlorides are often more cost-effective, and aryl triflates can provide unique reactivity in complex syntheses.[3][4]
| Reagent Class | Example Reagent | Relative Reactivity | Typical Catalyst System | General Reaction Conditions | Expected Yield |
| Aryl Bromide | This compound | High | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Mild to moderate temperatures (e.g., 80-100 °C) with standard bases like K₂CO₃ or K₃PO₄.[1][5] | Good to Excellent |
| Aryl Chloride | 2-Chloro-5-methylanisole | Moderate | Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).[3][6][7] | Higher temperatures and stronger bases may be required. Modern catalysts can enable room temperature couplings.[3][7] | Moderate to Good |
| Aryl Triflate | 5-Methylanisole-2-triflate | High | Pd(OAc)₂/PCy₃, Pd₂(dba)₃/P(t-Bu)₃ | Often proceeds under mild conditions, including room temperature.[7][8] | Good to Excellent |
| Boronic Acid | 5-Methylanisole-2-boronic acid | N/A (Nucleophile) | Couples with various aryl/vinyl halides or triflates using standard Pd catalysts. | Conditions depend on the electrophilic partner used. | Good to Excellent |
Detailed Experimental Protocols
Precise and reproducible experimental protocols are critical for successful synthesis. Below are representative procedures for Suzuki-Miyaura coupling reactions involving different classes of reagents.
Protocol 1: Suzuki Coupling of an Aryl Bromide (General Procedure)
This protocol is a general guideline for the coupling of an aryl bromide, such as this compound, with an arylboronic acid.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., deoxygenated 1,4-dioxane/water, 4:1 mixture, 25 mL)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.[9]
-
Add the deoxygenated solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for the required duration (typically 2-24 hours), monitoring by TLC or GC-MS.[9]
-
After completion, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[10]
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[9][10]
-
Purify the crude product by flash column chromatography.[9]
Protocol 2: Suzuki Coupling of an Aryl Chloride
This protocol is adapted for less reactive aryl chlorides and employs a more active catalyst system.
Materials:
-
Aryl Chloride (e.g., 2-Chloro-5-methylanisole) (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.5 mmol, 1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Ligand (e.g., SPhos, 0.08 equiv)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., anhydrous dioxane, 4 mL and water, 1 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with the palladium precatalyst, ligand, and base.
-
Add the aryl chloride and arylboronic acid.
-
Add the anhydrous dioxane and water.
-
Seal the flask and heat the mixture to 60-100 °C for 5-24 hours, depending on the substrate.[11]
-
Follow the workup and purification steps as described in Protocol 1.
Visualizing the Suzuki Coupling Workflow
The following diagrams illustrate the conceptual relationships between the reagents and a typical experimental workflow.
Caption: Reagent alternatives for synthesizing a biaryl product.
Caption: General experimental workflow for a Suzuki coupling reaction.
The Suzuki Coupling Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][9] The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3][9][12]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Palladium Catalysts for the Amination of 2-Bromo-5-methylanisole
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the construction of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction is particularly crucial for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. The choice of the palladium catalyst system, consisting of a palladium precursor and a supporting ligand, is paramount to the success of the amination, directly influencing reaction yields, times, and substrate scope.
This guide offers a comparative analysis of various palladium catalyst systems for the amination of 2-Bromo-5-methylanisole, a common building block in organic synthesis. The information presented is curated from established principles of palladium catalysis to assist researchers in selecting the optimal catalytic system for their specific needs.
Catalytic Performance: A Comparative Overview
The efficacy of a palladium catalyst in the Buchwald-Hartwig amination is intrinsically linked to the nature of the phosphine ligand. Bulky, electron-rich ligands have demonstrated particular effectiveness in promoting the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2] The following table summarizes the performance of several common palladium catalyst systems for the amination of aryl bromides, providing a baseline for the amination of this compound.
| Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Observations |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-100 | 2-12 | 85-98 | A highly active and versatile catalyst system for a broad range of amines.[3] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 80-100 | 4-16 | 80-95 | Particularly effective for hindered aryl bromides and a variety of amines.[4] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | LiN(SiMe₃)₂ | THF | RT-60 | 6-24 | 75-90 | Allows for reactions at or near room temperature for some substrates.[5] |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 100-110 | 12-24 | 70-85 | A classic ligand, effective for a range of aryl bromides, though may require longer reaction times.[3] |
| Pd(OAc)₂ | BrettPhos | NaOtBu | Dioxane | 80-100 | 4-12 | 88-97 | Shows excellent performance for challenging substrates, including heteroaryl halides.[1][4] |
| PdCl₂(dppf) | dppf | NaOtBu | Toluene | 100 | 12-24 | 65-80 | An effective catalyst, though generally less active than the more modern biarylphosphine ligands. |
Note: The data presented is a representative compilation based on the general performance of these catalyst systems for the amination of aryl bromides. Actual yields and reaction times may vary depending on the specific amine and precise reaction conditions.
Experimental Protocols
General Considerations:
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Anhydrous solvents and reagents are essential for optimal results and reproducibility. The choice of amine will influence the reaction conditions, with primary and secondary amines often requiring slightly different catalyst loadings or reaction times.
Representative Protocol for the Amination of this compound with a Primary Amine (e.g., Aniline):
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the Schlenk tube with an inert gas (this cycle should be repeated three times).
-
Add anhydrous toluene via syringe, followed by this compound and then aniline.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the screening and optimization of palladium catalysts for the amination of this compound.
Caption: Workflow for Palladium-Catalyzed Amination.
References
- 1. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
Quantification of 2-Bromo-5-methylanisole in a reaction mixture by quantitative NMR (qNMR)
For researchers, scientists, and drug development professionals, the accurate quantification of reactants, intermediates, and products is paramount for reaction monitoring, yield determination, and process optimization. 2-Bromo-5-methylanisole is a key building block in organic synthesis, and its precise measurement in a complex reaction matrix is crucial. This guide provides an objective comparison of three prominent analytical techniques for the quantification of this compound: quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
This comparison is based on established analytical principles and data from the analysis of structurally similar compounds, providing a framework for method selection and development.
Method Performance Comparison
The choice of an analytical method is dictated by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix complexity, and available instrumentation. Quantitative NMR offers a primary measurement method that is often non-destructive and requires minimal sample preparation, while chromatographic techniques like GC-MS and HPLC provide excellent sensitivity and selectivity.[1][2]
Table 1: Comparison of Validation Parameters for the Quantification of Aromatic Anisole Derivatives
| Validation Parameter | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.999[3] | > 0.995[4] | > 0.999[4] |
| Limit of Detection (LOD) | Analyte Dependent (µg/mL to mg/mL range) | 1.5 ng/g[4] | 0.5 µg/mL[4] |
| Limit of Quantification (LOQ) | Analyte Dependent (µg/mL to mg/mL range) | 5.0 ng/g[4] | 1.5 µg/mL[4] |
| Accuracy (Recovery %) | Typically 98-102% | 95 - 105%[4] | 97 - 103%[4] |
| Precision (RSD %) | < 2% | < 10%[4] | < 5%[4] |
| Typical Application | Accurate quantification in solutions, purity assessment.[5] | Trace level analysis in complex matrices.[4] | Quantification in simpler matrices or formulations.[4] |
Note: The performance data for GC-MS and HPLC are based on the analysis of 2-methylanisole, a structurally similar compound, and should be considered representative.[4] Actual performance for this compound may vary and would require method-specific validation.
Detailed Experimental Protocols
Robust and well-documented experimental protocols are essential for achieving reproducible and reliable analytical results. The following sections provide representative methodologies for the quantification of this compound using qNMR, GC-MS, and HPLC.
qNMR is a primary ratio method that allows for the direct quantification of an analyte against a certified internal standard without the need for a calibration curve of the analyte itself.[6]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh and add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene or maleic acid) to the NMR tube. The internal standard should have signals that do not overlap with the analyte or other components in the mixture.[3]
-
Add a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve the sample and internal standard completely.
-
-
NMR Instrument Parameters:
-
Spectrometer: 400 MHz or higher for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Pulse Angle: 30° or 90°. A 90° pulse provides maximum signal but requires a longer relaxation delay.[6]
-
Relaxation Delay (d1): Should be at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.[7]
-
Acquisition Time (aq): Sufficiently long to ensure proper digitization of the FID.
-
Number of Scans (ns): Dependent on the sample concentration to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.
-
-
Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of both the analyte (this compound) and the internal standard. For this compound, the methoxy (-OCH₃) or the methyl (-CH₃) protons are often suitable for quantification.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of the solvent
-
-
Due to its volatility, GC-MS is a highly suitable method for the quantification of this compound, offering high sensitivity and selectivity.[4] The following is a representative method based on the analysis of similar aromatic compounds.[8]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to bring the concentration of this compound within the linear range of the instrument.
-
Add a known concentration of an appropriate internal standard (e.g., 1,3-dibromobenzene).
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector.
-
Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound and the internal standard.
-
-
HPLC can also be employed for the quantification of this compound, particularly when dealing with less volatile components in the reaction mixture. The following is a hypothetical method based on the analysis of similar brominated aromatic compounds.[9]
Experimental Protocol:
-
Sample Preparation:
-
Dilute the reaction mixture with the mobile phase to a concentration within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For example, an isocratic mobile phase of 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection Wavelength: Monitor the absorbance at the maximum wavelength for this compound (around 280 nm, to be determined experimentally).
-
Visualizing the Experimental Workflows
A clear understanding of the experimental workflow is crucial for successful implementation. The following diagrams illustrate the key steps in each analytical method.
Caption: Workflow for the quantification of this compound by qNMR.
Caption: Workflow for the quantification of this compound by GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. frontiersin.org [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Separation of 2-Bromo-5-nitroanisole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Cost-Benefit Analysis for the Selection of 2-Bromo-5-methylanisole Versus its Chloro-Analogue in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Utility of 2-Bromo-5-methylanisole and 2-Chloro-5-methylanisole
In the realm of pharmaceutical and fine chemical synthesis, the choice of starting materials is a critical decision that impacts not only the chemical outcome but also the economic viability of a process. Aryl halides, such as this compound and its chloro-analogue, 2-Chloro-5-methylanisole, are fundamental building blocks, particularly in the construction of complex molecular architectures via cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of these two reagents, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic endeavors.
Executive Summary
The primary distinction between this compound and 2-Chloro-5-methylanisole lies in their reactivity and cost. Generally, aryl bromides are more reactive than aryl chlorides in common palladium-catalyzed cross-coupling reactions. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields. However, this performance advantage typically comes at a higher purchase price for the bromo-analogue. Conversely, aryl chlorides are economically more favorable, a factor that becomes increasingly significant at a larger scale of production. The development of highly active catalyst systems has progressively narrowed the reactivity gap, making chloro-analogues increasingly viable substrates for a wide range of transformations.
Comparative Data on Reactivity and Cost
| Feature | This compound | 2-Chloro-5-methylanisole |
| Molecular Weight | 201.06 g/mol | 156.61 g/mol |
| CAS Number | 95740-49-1 | 73909-16-7 |
| Reactivity in Pd-catalyzed Cross-Coupling | Higher | Lower |
| Typical Reaction Conditions | Milder (e.g., lower temperatures, less active catalysts) | More forcing (e.g., higher temperatures, more sophisticated and often more expensive ligands) |
| Typical Yields (Suzuki Coupling) | Generally high (e.g., >80%) | Variable, can be high with optimized catalyst systems |
| Typical Yields (Buchwald-Hartwig Amination) | Generally good to high | Often lower, requires specialized ligands |
| Approximate Cost (Small Scale) | ~$10-20/g | ~$5-10/g |
| Approximate Cost (Bulk) | Lower cost-effectiveness | Higher cost-effectiveness |
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions. These are intended as starting points, and optimization of catalysts, ligands, bases, and solvents is often necessary for specific substrates.
Suzuki-Miyaura Coupling
Objective: To form a C-C bond between the aryl halide and an organoboron reagent.
Materials:
-
2-Halo-5-methylanisole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene/Water (5:1, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 2-halo-5-methylanisole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
Objective: To form a C-N bond between the aryl halide and an amine.
Materials:
-
2-Halo-5-methylanisole (1.0 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add toluene, followed by 2-halo-5-methylanisole and aniline.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Synthetic and Biological Pathways
To illustrate the application of these building blocks in drug discovery, we consider the synthesis of a hypothetical kinase inhibitor. Many kinase inhibitors feature a substituted anisole core. The following diagrams depict a representative synthetic workflow and the targeted biological signaling pathway.
The synthesized inhibitor could, for example, target the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.
Conclusion and Recommendations
The selection between this compound and 2-Chloro-5-methylanisole is a nuanced decision that balances chemical reactivity with economic considerations.
-
For early-stage research and development , where material cost is less of a concern and rapid access to diverse analogues is paramount, the higher reactivity of This compound often makes it the preferred choice. Its use can lead to more reliable and faster reaction outcomes, accelerating the drug discovery process.
-
For process development and large-scale synthesis , the significant cost savings offered by 2-Chloro-5-methylanisole become a compelling factor. While initial investment in optimizing reaction conditions with more advanced catalyst systems may be necessary, the long-term economic benefits can be substantial.
Ultimately, the decision should be made on a case-by-case basis, taking into account the specific reaction, the scale of the synthesis, the available budget, and the timeline of the project. As catalyst technology continues to advance, the utility of less reactive but more economical aryl chlorides will undoubtedly continue to expand, further leveling the playing field in the synthesis of vital pharmaceuticals and other fine chemicals.
Spectroscopic Scrutiny: A Comparative Analysis of 2-Bromo-5-methylanisole and its Isomers
A detailed guide for researchers and drug development professionals on the spectroscopic differentiation of 2-Bromo-5-methylanisole and its positional isomers. This report provides a comprehensive comparison of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
Distinguishing between closely related isomers is a critical challenge in chemical synthesis and drug discovery. Positional isomers of substituted aromatic compounds, such as this compound, often exhibit subtle yet significant differences in their spectroscopic signatures. A thorough understanding of these differences is paramount for unambiguous identification and characterization. This guide presents a comparative analysis of the spectroscopic properties of this compound and its eight positional isomers, providing a valuable resource for scientists in the field.
Isomers of Bromo-methylanisole
The nine positional isomers of bromo-methylanisole, including the target compound this compound, are illustrated below. Each isomer possesses the same molecular formula (C₈H₉BrO) and molecular weight (201.06 g/mol ), making their differentiation reliant on spectroscopic techniques.
-
2-Bromo-3-methylanisole
-
2-Bromo-4-methylanisole
-
This compound
-
3-Bromo-2-methylanisole
-
3-Bromo-4-methylanisole
-
3-Bromo-5-methylanisole
-
4-Bromo-2-methylanisole
-
4-Bromo-3-methylanisole
-
5-Bromo-2-methylanisole
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its isomers.
¹H NMR Spectral Data
The proton nuclear magnetic resonance (¹H NMR) spectra provide valuable information about the chemical environment of the hydrogen atoms in each isomer. The chemical shifts (δ) of the aromatic protons are particularly informative for distinguishing between the isomers due to the varying electronic effects of the bromo, methoxy, and methyl substituents.
| Compound | Ar-H Chemical Shifts (δ, ppm) | -OCH₃ Chemical Shift (δ, ppm) | -CH₃ Chemical Shift (δ, ppm) |
| This compound | 7.29 (d, J=8.4 Hz, 1H), 6.95 (d, J=2.0 Hz, 1H), 6.67 (dd, J=8.4, 2.0 Hz, 1H) | 3.85 (s, 3H) | 2.29 (s, 3H) |
| 2-Bromo-4-methylanisole | 7.25 (d, J=1.6 Hz, 1H), 7.00 (dd, J=8.0, 1.6 Hz, 1H), 6.75 (d, J=8.0 Hz, 1H) | 3.84 (s, 3H) | 2.28 (s, 3H) |
| 4-Bromo-2-methylanisole | 7.20 (d, J=2.4 Hz, 1H), 7.15 (dd, J=8.4, 2.4 Hz, 1H), 6.70 (d, J=8.4 Hz, 1H) | 3.79 (s, 3H) | 2.25 (s, 3H) |
| 4-Bromo-3-methylanisole | 7.35 (d, J=8.8 Hz, 1H), 6.75 (d, J=2.8 Hz, 1H), 6.65 (dd, J=8.8, 2.8 Hz, 1H) | 3.81 (s, 3H) | 2.35 (s, 3H) |
¹³C NMR Spectral Data
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectra complement the ¹H NMR data by providing information about the carbon framework of the molecules. The chemical shifts of the aromatic carbons are sensitive to the substitution pattern on the benzene ring.
| Compound | Aromatic Carbon Chemical Shifts (δ, ppm) | -OCH₃ Chemical Shift (δ, ppm) | -CH₃ Chemical Shift (δ, ppm) |
| 2-Bromo-4-methylanisole | 155.0, 133.5, 131.8, 128.5, 112.0, 111.5 | 56.0 | 20.2 |
| 4-Bromo-2-methylanisole | 157.2, 132.8, 131.5, 125.0, 115.8, 112.3 | 55.5 | 16.1 |
Note: Comprehensive ¹³C NMR data for all isomers is limited in public spectral databases.
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The characteristic absorption bands for C-O, C-H, and C-Br bonds, as well as the aromatic C=C stretching and out-of-plane bending vibrations, can aid in the differentiation of the isomers.
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | 2950-2850 (C-H stretch), 1590, 1480 (C=C stretch), 1250 (C-O stretch), 800-600 (C-Br stretch, C-H oop) |
| 2-Bromo-4-methylanisole | 2960-2840 (C-H stretch), 1600, 1490 (C=C stretch), 1245 (C-O stretch), 810-620 (C-Br stretch, C-H oop)[1] |
| 4-Bromo-3-methylanisole | 2950-2830 (C-H stretch), 1585, 1475 (C=C stretch), 1260 (C-O stretch), 820-650 (C-Br stretch, C-H oop) |
Note: The fingerprint region (below 1500 cm⁻¹) will show unique patterns for each isomer.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All isomers of bromo-methylanisole will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). The fragmentation patterns, resulting from the cleavage of the molecular ion, can provide structural clues to differentiate the isomers.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 200/202 | 185/187 ([M-CH₃]⁺), 157/159 ([M-CH₃-CO]⁺), 121 ([M-Br]⁺) |
| 2-Bromo-4-methylanisole | 200/202 | 185/187 ([M-CH₃]⁺), 157/159 ([M-CH₃-CO]⁺), 121 ([M-Br]⁺)[1] |
| 4-Bromo-3-methylanisole | 200/202 | 185/187 ([M-CH₃]⁺), 157/159 ([M-CH₃-CO]⁺), 121 ([M-Br]⁺) |
Note: While the major fragment ions may be similar, the relative intensities of these fragments can vary between isomers, providing a basis for differentiation.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the bromo-methylanisole isomer was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).
¹H and ¹³C NMR Data Acquisition:
-
Instrument: Bruker Avance III HD spectrometer.
-
Frequency: 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[2]
-
Temperature: 25 °C.[2]
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.09 s
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.36 s
-
Data Processing: The raw data was processed using standard Fourier transform, phase correction, and baseline correction algorithms. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Sample Preparation: A small drop of the neat liquid bromo-methylanisole isomer was placed directly onto the diamond crystal of the ATR accessory.[3] For solid isomers, a small amount of the powder was placed on the crystal and firm contact was ensured using a press.
Data Acquisition:
-
Instrument: Bruker Tensor 27 FT-IR spectrometer.[1]
-
Accessory: Diamond ATR.
-
Spectral Range: 4000-400 cm⁻¹.[4]
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Background: A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement.
Data Processing: The sample spectrum was ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of the bromo-methylanisole isomer (approximately 10 µg/mL) was prepared in a volatile organic solvent such as dichloromethane or hexane.[5]
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system.
-
Mass Spectrometer: Agilent 5977A MSD.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C held for 2 min, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Mass Range: 40-400 amu.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Data Analysis: The acquired mass spectra were analyzed for the molecular ion peak and characteristic fragmentation patterns. Library searches against the NIST database were performed for compound identification.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of this compound isomers.
Caption: Workflow for the spectroscopic differentiation of bromo-methylanisole isomers.
This comprehensive guide provides a framework for the spectroscopic comparison of this compound and its isomers. By leveraging the distinct information provided by ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently identify and characterize these closely related compounds, facilitating advancements in chemical synthesis and drug development.
References
A Comparative Guide to the Stability of 2-Bromo-5-methylanisole in Diverse Reaction Conditions
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical factor influencing the success of a synthetic route. 2-Bromo-5-methylanisole is a versatile building block in organic synthesis, frequently employed in the construction of complex molecular architectures. This guide provides an objective assessment of its stability under various reaction conditions, comparing its performance with alternative reagents, and is supported by experimental data and detailed protocols.
Core Stability Profile
The stability of this compound is primarily dictated by the C-Br bond and the methoxy group on the aromatic ring. While generally stable under standard storage conditions, its reactivity and potential degradation pathways become apparent under specific reaction environments.
Table 1: Summary of Stability under Various Conditions
| Condition | Stability Assessment | Potential Side Products/Degradation Pathway |
| Thermal Stress | Moderately stable. Decomposition is expected at elevated temperatures, typical for many brominated aromatic compounds.[1][2][3] | Homolytic cleavage of the C-Br bond, leading to radical species. Formation of brominated phenols and benzenes.[1][2] |
| Acidic Media | Generally stable to mild acidic conditions. Strong acidic conditions, especially at elevated temperatures, may lead to ether cleavage or hydrolysis. | Cleavage of the methoxy group to form 2-bromo-5-methylphenol. Potential for acid-catalyzed side reactions on the aromatic ring. |
| Basic Media | Stable under mild basic conditions. Strong bases, particularly at high temperatures, can promote nucleophilic aromatic substitution or elimination. | Under forcing conditions, potential for substitution of the bromo or methoxy group. |
| Photochemical | Susceptible to degradation under UV irradiation. The C-Br bond can undergo homolytic cleavage. | Formation of aryl radicals, which can lead to a variety of byproducts including debromination or coupling products. |
| Oxidizing Agents | Incompatible with strong oxidizing agents. | Oxidation of the methyl or methoxy group, or degradation of the aromatic ring. |
| Reducing Agents | The C-Br bond can be susceptible to reduction by strong reducing agents or under certain catalytic hydrogenation conditions. | Hydrodebromination to form 4-methylanisole. |
Performance in Common Synthetic Transformations: A Comparative Analysis
The utility of this compound is most evident in its application in cross-coupling and organometallic reactions. Its performance relative to other halogenated analogues is a key consideration for reaction optimization.
Palladium-Catalyzed Cross-Coupling Reactions
In reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, the reactivity of the aryl halide is paramount. The general reactivity trend for the carbon-halogen bond in these reactions is I > Br > Cl > F. This trend is a direct consequence of the bond dissociation energies.
Table 2: Comparative Performance in Suzuki-Miyaura Coupling
Yields are representative and can vary based on specific reaction conditions and substrates.
| Aryl Halide | Relative Reactivity | Typical Reaction Conditions | Representative Yield (%) |
| 2-Iodo-5-methylanisole | Highest | Milder conditions, lower catalyst loading, shorter times. | >90 |
| This compound | High | Moderate conditions, standard catalyst loading. | 80-90 |
| 2-Chloro-5-methylanisole | Moderate | Harsher conditions, higher catalyst loading, longer times. | 60-75 |
| 2-Fluoro-5-methylanisole | Lowest | Very harsh conditions, specialized catalysts required. | <10 |
Logical Relationship for Halide Reactivity in Cross-Coupling
Caption: Reactivity trend of 2-halo-5-methylanisoles in cross-coupling.
Grignard Reagent Formation
The formation of a Grignard reagent is a common transformation for aryl bromides. The stability of this compound is crucial for achieving high yields of the desired organometallic species.
Table 3: Stability and Side Reactions in Grignard Formation
| Factor | Assessment | Common Side Products |
| Moisture | Highly sensitive. Anhydrous conditions are essential to prevent quenching of the Grignard reagent. | 4-methylanisole (from protonation by water). |
| Wurtz-Type Coupling | A potential side reaction, especially at higher temperatures or with reactive magnesium. | Biphenyl derivatives (e.g., 2,2'-dimethoxy-5,5'-dimethylbiphenyl). |
| Oxygen | Exposure to oxygen can lead to the formation of phenoxides after workup. | 2-Methoxy-4-methylphenol. |
Experimental Workflow for Grignard Reagent Formation
Caption: Workflow for Grignard reagent formation.
Experimental Protocols
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 201 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate tribasic (2.0 mmol, 424 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, potassium phosphate, and SPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add palladium(II) acetate under a positive flow of argon.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction of this compound with Styrene
Materials:
-
This compound (1.0 mmol, 201 mg)
-
Styrene (1.2 mmol, 125 mg)
-
Palladium(II) acetate (0.03 mmol, 6.7 mg)
-
Tri(o-tolyl)phosphine (0.06 mmol, 18.3 mg)
-
Triethylamine (1.5 mmol, 152 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon), add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Add anhydrous DMF and triethylamine.
-
Add styrene to the mixture.
-
Heat the reaction mixture to 110 °C and stir vigorously for 18 hours.[4]
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Assessment of Thermal Stability via Thermogravimetric Analysis (TGA)
Objective: To determine the onset of thermal decomposition of this compound.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA pan (e.g., alumina).
-
Experimental Conditions:
-
Atmosphere: Conduct the analysis under an inert nitrogen atmosphere with a flow rate of 20-50 mL/min to prevent oxidation.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to 600 °C at a constant heating rate of 10 °C/min.[5]
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset decomposition temperature is determined from the resulting TGA curve, typically where a significant mass loss begins.
Signaling Pathway Inhibition (Illustrative Example)
Many derivatives synthesized from this compound are investigated as inhibitors of various signaling pathways in drug discovery. The diagram below illustrates a generic kinase inhibition pathway.
Caption: Generic kinase inhibition by a derivative.
Conclusion
This compound is a robust and versatile reagent for a variety of organic transformations, particularly palladium-catalyzed cross-coupling reactions where it offers a good balance of reactivity and stability. Its performance is generally superior to its chloro-analog, albeit less reactive than its iodo-counterpart. Careful consideration of reaction conditions is necessary to mitigate potential side reactions, such as Wurtz coupling in Grignard formation or degradation under high thermal or photochemical stress. The provided protocols offer a starting point for the successful application of this valuable synthetic intermediate.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-5-methylanisole: A Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide outlines the essential procedures for the safe handling and disposal of 2-Bromo-5-methylanisole, ensuring the protection of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. The primary hazards associated with this compound are summarized below.
Hazard Identification and Precautionary Statements:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
In case of exposure, it is critical to seek fresh air, wash the affected skin or eyes thoroughly, and seek medical attention.[2][3] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2]
Key Safety and Handling Data
A summary of essential quantitative data for this compound is provided in the table below. This information is vital for conducting risk assessments prior to handling and disposal.
| Property | Value |
| Molecular Formula | C₈H₉BrO |
| Molecular Weight | 201.06 g/mol [1][2] |
| Density | 1.4 ± 0.1 g/cm³[2] |
| Boiling Point | 232.0 ± 20.0 °C at 760 mmHg[2] |
| Melting Point | 104-105°C[2] |
| Flash Point | 104.2 ± 7.8 °C[2] |
Experimental Protocol: Disposal Procedure
The following step-by-step protocol must be strictly followed for the safe disposal of this compound. This procedure applies to the pure compound as well as any materials significantly contaminated with it.
1.0 Personal Protective Equipment (PPE)
Before handling the waste, ensure that the appropriate PPE is worn. This includes:
-
Chemically resistant gloves (e.g., nitrile rubber).
-
Safety goggles with side-shields or a face shield.[2]
-
A laboratory coat.[2]
-
In situations where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.
2.0 Waste Segregation and Collection
2.1 Designate a specific, labeled hazardous waste container for this compound waste. The container must be:
- Made of a compatible material (e.g., polyethylene).
- In good condition with a secure, sealable lid.
- Clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4]
2.2 Carefully transfer the waste into the designated container. Avoid generating dust or splashes.
2.3 Place any contaminated disposable materials, such as weighing paper, contaminated paper towels, or gloves, into the same hazardous waste container.
3.0 Waste Storage and Accumulation
3.1 Securely seal the hazardous waste container.[4]
3.2 Store the sealed container in a designated, well-ventilated waste accumulation area. This area should be away from incompatible materials, such as strong oxidizing agents.[2][4]
3.3 The storage area must be clearly marked as a hazardous waste storage area.
4.0 Final Disposal
4.1 Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash. [4][5]
4.2 Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
4.3 One approved disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[5]
4.4 All disposal activities must be conducted in strict accordance with all federal, state, and local regulations.[5]
Disposal Workflow
The following diagram illustrates the key steps and decision points in the disposal process for this compound.
References
Essential Safety and Operational Guide for Handling 2-Bromo-5-methylanisole
This guide provides comprehensive safety protocols and logistical procedures for researchers, scientists, and drug development professionals handling 2-Bromo-5-methylanisole. Adherence to these guidelines is crucial for ensuring personal safety and regulatory compliance.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential health hazards. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[1] | |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1][2][3] | |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[1][2][3] | |
| Specific target organ toxicity, single exposure | Category 3 | Warning | H335: May cause respiratory irritation[1][3] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE plan is mandatory when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | PPE Item | Specification | Purpose |
| Receiving and Storage | Chemically resistant gloves | Nitrile rubber or equivalent | To prevent skin contact during inspection of containers. |
| Safety glasses | With side-shields | To protect eyes from accidental splashes. | |
| Handling and Use (Weighing, Transferring, Reaction Setup) | Chemically resistant gloves | Nitrile rubber or equivalent. Inspect for tears or holes before use. | To prevent skin contact and absorption.[4] |
| Safety goggles | Conforming to EN166 (EU) or NIOSH (US) standards.[4] | To protect eyes from splashes and dust.[4] | |
| Laboratory coat | Standard lab coat | To protect skin and clothing from contamination.[4] | |
| Fume Hood | All work must be conducted inside a certified chemical fume hood.[5] | To ensure adequate ventilation and prevent inhalation of vapors.[4][5] | |
| Spill and Emergency Response | Chemically resistant gloves | Nitrile rubber or equivalent | To prevent skin contact during cleanup. |
| Safety goggles | Chemical splash goggles | To provide a tighter seal around the eyes. | |
| Chemical-resistant apron or suit | As needed for large spills | To protect skin and clothing from extensive contamination.[4] | |
| Respirator | NIOSH/MSHA approved respirator if a fume hood is not available or in case of large spills. | To prevent inhalation of high concentrations of vapors.[4] | |
| Disposal | Chemically resistant gloves | Nitrile rubber or equivalent | To prevent skin contact with waste materials. |
| Safety goggles | Conforming to EN166 (EU) or NIOSH (US) standards. | To protect eyes from splashes of waste. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
Operational and Disposal Plans
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any signs of damage or leaks while wearing appropriate PPE.[4]
-
Labeling : Ensure the container is clearly labeled with the chemical name, hazard pictograms, and the date of receipt.[4]
-
Storage : Store the container in a cool, dark, and well-ventilated place, away from incompatible materials such as oxidizing agents.[2][5] Keep the container tightly closed.[2]
Handling and Use
-
Ventilation : All handling procedures, including weighing and transferring, must be conducted inside a certified chemical fume hood to ensure adequate ventilation.[4][5]
-
Hygiene : Avoid contact with skin, eyes, and clothing.[2] Wash hands and face thoroughly after handling.[2][6] Do not eat, drink, or smoke in the work area.
-
Contamination : Take off any contaminated clothing and wash it before reuse.[2][3]
Disposal Plan
-
Waste Collection : Collect all waste containing this compound in a suitable, closed, and clearly labeled container.[4][7]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols.[7]
-
Segregation : Store waste separately from incompatible materials to prevent any adverse reactions.[7]
-
Disposal Route : Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[7]
-
Professional Disposal : Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][7] Maintain accurate records of waste generation and disposal.[7]
Emergency Procedures
-
Skin Contact : If on skin, immediately wash with plenty of soap and water.[2][6] If skin irritation occurs, seek medical advice.[2]
-
Eye Contact : If in eyes, rinse cautiously with water for several minutes.[2][6] Remove contact lenses if present and easy to do, and continue rinsing.[2][6] If eye irritation persists, get medical attention.[2]
-
Inhalation : If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[5][6] If you feel unwell, call a poison center or doctor.[8]
-
Ingestion : Wash out the mouth with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5]
-
Spill : In case of a spill, evacuate non-essential personnel from the area.[4] Ensure the area is well-ventilated.[4] Collect the spilled material using an appropriate absorbent and place it in a sealed container for disposal.[2] Clean the spill area thoroughly.[4]
References
- 1. This compound | C8H9BrO | CID 10878192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. This compound [chemdict.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CAS#:95740-49-1 | Chemsrc [chemsrc.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
